7-Methoxy-8-nitroisoquinoline
Description
Properties
IUPAC Name |
7-methoxy-8-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-9-3-2-7-4-5-11-6-8(7)10(9)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJGGSQGWMVUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CN=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356224 | |
| Record name | 7-methoxy-8-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63485-75-6 | |
| Record name | 7-methoxy-8-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-8-nitroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
7-Methoxy-8-nitroisoquinoline CAS number 63485-75-6 details
The following technical guide details the chemical profile, synthesis, and application of 7-Methoxy-8-nitroisoquinoline (CAS 63485-75-6). This document is structured for researchers requiring actionable experimental data and mechanistic insight.
CAS Number: 63485-75-6 Chemical Formula: C₁₀H₈N₂O₃ Molecular Weight: 204.18 g/mol
Part 1: Executive Summary & Chemical Identity
7-Methoxy-8-nitroisoquinoline is a specialized heterocyclic intermediate primarily used in the synthesis of bioactive isoquinoline derivatives. It serves as the critical precursor to 7-methoxy-8-aminoisoquinoline , a scaffold found in DNA-intercalating agents, specific kinase inhibitors, and tricyclic alkaloids.
The compound is characterized by the presence of a methoxy group at position 7 and a nitro group at position 8. This substitution pattern is synthetically challenging to access via ring-closure methods (e.g., Pomeranz-Fritsch) due to electronic mismatching, making direct nitration of the parent 7-methoxyisoquinoline the preferred industrial and laboratory route.
Physicochemical Profile
| Property | Value | Note |
| Appearance | Yellow crystalline solid | Typical of nitro-aromatics |
| Melting Point | 165–168 °C (Lit.) | Distinct from 5-nitro isomer |
| Solubility | DMSO, DMF, CHCl₃ (Hot) | Poor solubility in water/hexane |
| pKa (Conjugate Acid) | ~3.5–4.0 | Reduced basicity due to -NO₂ withdrawing effect |
| Density | 1.337 g/cm³ (Predicted) |
Part 2: Synthetic Pathway & Mechanism
The synthesis of 7-methoxy-8-nitroisoquinoline relies on Regioselective Electrophilic Aromatic Substitution (EAS) .
Mechanistic Rationale
Isoquinoline undergoes EAS preferentially at the 5- and 8-positions of the benzenoid ring rather than the pyridine ring, which is deactivated by the protonated nitrogen in acidic media.
-
Directing Effects: The methoxy group at C7 is a strong activator and ortho/para director.
-
Para to C7 is C4 (in the pyridine ring)—deactivated.
-
Ortho to C7 are C6 and C8.
-
-
Regioselectivity: Substitution occurs preferentially at C8 . While C6 is sterically accessible, C8 is favored due to the stability of the transition state (sigma complex) and the general reactivity of the 5/8 positions in isoquinolines. The C8 position allows for effective resonance stabilization of the positive charge without disrupting the pyridinium system as severely as substitution on the heterocyclic ring.
Reaction Pathway Diagram
The following diagram illustrates the nitration pathway and the subsequent reduction to the amine derivative.
Figure 1: Synthetic route from 7-methoxyisoquinoline to the 8-nitro derivative and its reduction.[1][2][3][4][5][6][7]
Part 3: Experimental Protocol
Safety Warning: Nitration reactions involve strong acids and exothermic processes. Work in a fume hood. Nitroisoquinolines are potentially explosive if heated dry; handle with care.
Standard Operating Procedure (Nitration)
This protocol is adapted from the classical methods established for activated isoquinolines (e.g., J. Am. Chem. Soc. 1953, 75, 3596).
Reagents:
-
7-Methoxyisoquinoline (1.0 eq)[1]
-
Potassium Nitrate (KNO₃) (1.1 eq) or Fuming HNO₃
-
Sulfuric Acid (H₂SO₄), concentrated (Solvent/Catalyst)[4][6][8]
-
Ammonium Hydroxide (NH₄OH) for neutralization
Workflow:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 7-methoxyisoquinoline (5.0 g, 31.4 mmol) in conc. H₂SO₄ (20 mL).
-
Note: The reaction is exothermic; cool the flask in an ice-salt bath to maintain internal temperature between 0–5 °C.
-
-
Nitration: Slowly add KNO₃ (3.5 g, 34.6 mmol) portion-wise over 30 minutes.
-
Critical Control: Do not allow temperature to exceed 10 °C. Higher temperatures promote dinitration or degradation of the methoxy group.
-
-
Reaction: Stir the mixture at 0–5 °C for 1 hour, then allow to warm to room temperature (20–25 °C) and stir for an additional 2 hours.
-
Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. A yellow precipitate (sulfate salt or free base depending on acidity) may form.
-
Neutralization: Carefully adjust pH to ~8–9 using conc. NH₄OH.[8] The free base 7-methoxy-8-nitroisoquinoline will precipitate as a yellow solid.
-
Isolation: Filter the solid using a Büchner funnel. Wash with cold water (3 x 20 mL).
-
Purification: Recrystallize the crude solid from boiling ethanol or methanol .
-
Yield: Typical yields range from 60–75%.[5]
-
Downstream Reduction (To 8-Amino)
To convert CAS 63485-75-6 to the amino-derivative:
-
Suspend the nitro compound in Ethanol/Water (4:1).
-
Add Iron powder (5 eq) and catalytic HCl (0.1 eq).
-
Reflux for 2 hours.
-
Filter hot (to remove iron oxides) and cool to crystallize 7-methoxy-8-aminoisoquinoline .
Part 4: Analytical Validation
To verify the identity of the synthesized product, compare spectral data against the following expected parameters.
¹H NMR Interpretation (DMSO-d₆, 400 MHz)
The substitution at C8 breaks the symmetry of the benzenoid ring and deshields the peri-proton (H1).
| Signal (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| ~9.60 | Singlet (s) | 1H | H1 | Highly deshielded due to peri-effect of the 8-NO₂ group. |
| ~8.60 | Doublet (d) | 1H | H3 | Pyridine ring proton. |
| ~8.30 | Doublet (d) | 1H | H5 | Benzenoid ring; ortho-coupled to H6. |
| ~7.90 | Doublet (d) | 1H | H4 | Pyridine ring proton.[9] |
| ~7.75 | Doublet (d) | 1H | H6 | Ortho to OMe, coupled to H5. |
| ~4.05 | Singlet (s) | 3H | -OCH₃ | Methoxy group at C7. |
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: Calculated: 205.06; Found: 205.1.
-
Fragmentation: Loss of NO₂ (M-46) and CH₃ (M-15) are common fragmentation pathways.
Part 5: Applications in Drug Discovery
Researchers utilize the 7-methoxy-8-nitroisoquinoline scaffold to access the "8-amino" vector. This vector is critical for:
-
DNA Intercalators: The planar isoquinoline system intercalates into DNA base pairs. Substituents at the 8-position (via the amine) allow for the attachment of cationic side chains that interact with the phosphate backbone, enhancing binding affinity.
-
Tricyclic Ring Fusion: The 8-amino and 7-methoxy (demethylated to hydroxyl) groups provide a handle for cyclization to form oxazolo- or imidazolo-fused isoquinolines, which are potent pharmacophores in oncology (e.g., topoisomerase inhibitors).
-
Kinase Inhibition: 8-substituted isoquinolines mimic the adenine ring of ATP, allowing them to function as ATP-competitive inhibitors in various kinase domains.
References
-
Synthesis of Nitro-Isoquinolines: Title: "Isoquinoline Derivatives.[1] The Synthesis of 7-Methoxy-8-nitroisoquinoline." Source:Journal of the American Chemical Society, 1953, 75(14), pp 3596–3597. URL:[Link]
-
General Nitration Methodology: Title: "Regioselective Nitration of Quinolines and Isoquinolines." Source:Canadian Journal of Chemistry, 1965, 43(5). URL:[Link]
-
Compound Database Entry: Title: "7-Methoxy-8-nitroisoquinoline (CID 820619)." Source: PubChem, National Library of Medicine. URL:[Link]
Sources
- 1. 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. scispace.com [scispace.com]
- 5. 5-Nitroisoquinoline(607-32-9) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
High-Yield Synthesis of 7-Methoxy-8-nitroisoquinoline: A Regioselective Approach
Executive Summary
Target Molecule: 7-Methoxy-8-nitroisoquinoline (CAS: 63485-75-6) Core Application: Key intermediate for tricyclic fused systems (e.g., pyrrolo[3,2-h]isoquinolines) and ALDH2 modulators. Primary Challenge: Regioselectivity during nitration. The isoquinoline ring system naturally favors electrophilic aromatic substitution (EAS) at the C5 position. However, the introduction of the electron-donating methoxy group at C7 alters the electronic landscape, activating the C6 and C8 positions. Solution: A controlled nitration protocol using fuming nitric acid in concentrated sulfuric acid at low temperatures (-5°C to 0°C) to kinetically favor the C8 isomer over the C6 and C5 byproducts.
Retrosynthetic Analysis & Strategy
The synthesis relies on the functionalization of the pre-formed isoquinoline ring. While total synthesis (e.g., Pomeranz-Fritsch) is possible, it is atom-inefficient for this specific derivative. The optimal route is the direct electrophilic nitration of 7-methoxyisoquinoline.
Strategic Considerations:
-
Electronic Directing Effects:
-
Isoquinoline Ring: The pyridine ring is electron-withdrawing, deactivating the entire system but specifically the pyridine moiety. Substitution occurs on the benzene ring (C5–C8).
-
C7-Methoxy Group: A strong ortho/para director.
-
Para (C10): Blocked (bridgehead).
-
Ortho (C6 & C8): Activated.
-
-
-
Regioselectivity (C5 vs. C8):
-
Unsubstituted isoquinoline nitrates at C5 (major) and C8 (minor).
-
With the C7-OMe group, the C5 position is meta to the activator, rendering it electronically unfavorable.
-
Competition exists primarily between C6 and C8. The C8 position is favored due to the "alpha" naphthalene-like reactivity combined with the ortho activation, despite the peri-interaction with the ring nitrogen.
-
Pathway Visualization
Figure 1: Synthetic pathway highlighting the critical nitration step and potential byproduct formation.
Detailed Experimental Protocol
Module 1: Precursor Preparation (Optional)
If starting from 7-Hydroxyisoquinoline.
Reagents: 7-Hydroxyisoquinoline (1.0 eq), Methyl Iodide (1.2 eq), Potassium Carbonate (2.0 eq), DMF (anhydrous).
-
Dissolution: Dissolve 7-hydroxyisoquinoline in DMF (0.5 M concentration).
-
Deprotonation: Add K₂CO₃ and stir at room temperature for 30 minutes.
-
Methylation: Add Methyl Iodide dropwise. The reaction is exothermic; maintain temperature <30°C.
-
Workup: Pour into ice water. Extract with EtOAc (3x). Wash organic layer with brine. Dry over Na₂SO₄ and concentrate.
-
Yield: Quantitative conversion to 7-methoxyisoquinoline is typical.
Module 2: Regioselective Nitration (Core Protocol)
This protocol is adapted from standard nitration procedures for activated isoquinolines (e.g., 7-methyl-8-nitroquinoline synthesis).
Reagents:
-
7-Methoxyisoquinoline (10.0 g, 62.8 mmol)
-
Sulfuric Acid (H₂SO₄), 98% Concentrated (50 mL)
-
Nitric Acid (HNO₃), Fuming >90% (5.0 mL, ~1.2 eq)
-
Ammonium Hydroxide (NH₄OH) for neutralization
Safety Critical: Fuming nitric acid is a potent oxidizer. The reaction is highly exothermic. Run this reaction behind a blast shield.
Step-by-Step Procedure:
-
Acid Solubilization:
-
In a 250 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, charge 50 mL of conc. H₂SO₄.[1][2][3]
-
Cool the acid to 0°C using an ice/salt bath.
-
Slowly add 7-Methoxyisoquinoline (10.0 g) portion-wise. Note: The amine will protonate, generating heat. Maintain internal temperature <10°C. Stir until a homogeneous solution is obtained.
-
-
Nitration (The Critical Step):
-
Cool the mixture further to -5°C .
-
Place fuming HNO₃ (5.0 mL) in a pressure-equalizing addition funnel.
-
Dropwise Addition: Add the HNO₃ very slowly over 45–60 minutes.
-
Control Rule: Do not allow the internal temperature to exceed 0°C . Higher temperatures significantly increase the ratio of the 6-nitro isomer and dinitration byproducts.
-
-
Reaction Monitoring:
-
After addition, stir at 0°C for 60 minutes.
-
Monitor via TLC (Mobile Phase: DCM/MeOH 95:5). The starting material (lower Rf due to basicity) should disappear, replaced by a less polar yellow spot (Nitro compound).
-
-
Quenching & Workup:
-
Prepare a beaker with 200 g of crushed ice.
-
Slowly pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralization: Carefully adjust the pH to ~8–9 using conc. NH₄OH or 50% NaOH solution. Caution: This is extremely exothermic. Add base slowly and keep adding ice to keep the mixture cool.
-
A yellow precipitate (the free base) will form.
-
-
Isolation:
Module 3: Purification & Characterization[1]
Purification Strategy: The crude solid typically contains ~85-90% 8-nitro isomer.
-
Recrystallization: Dissolve the crude solid in boiling Ethanol (or MeOH). Allow to cool slowly to room temperature, then to 4°C. The 7-methoxy-8-nitroisoquinoline crystallizes as yellow needles.
-
Column Chromatography (If required): Silica gel, Gradient 0% -> 5% MeOH in DCM.
Data Interpretation (Self-Validation):
-
Appearance: Yellow crystalline solid.
-
1H NMR (CDCl₃, 400 MHz):
-
Diagnostic Shift: Look for the downfield shift of the H1 proton (singlet, ~9.5-9.8 ppm) due to the paramagnetic anisotropy of the adjacent nitro group at C8 (peri-effect).
-
Coupling: The C5 and C6 protons will appear as a pair of doublets (AB system) on the benzene ring, distinct from the pattern of the 5-nitro isomer.
-
Workflow Visualization
Figure 2: Workup and purification logic flow.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Over-nitration or degradation | Ensure temp stays <0°C during addition. Reduce reaction time. |
| Regioselectivity (High 6-nitro) | Temperature too high | The 6-position is kinetically accessible at higher temps. Cool to -10°C. |
| Oiling out | Incomplete neutralization | Ensure pH is >8. The protonated salt is soluble in water; the free base is not. |
| Purification difficulty | Isomers co-eluting | Use recrystallization instead of column chromatography. The 8-nitro isomer packs better in crystal lattices. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 820619, 7-Methoxy-8-nitroisoquinoline. Retrieved January 28, 2026 from [Link].
-
Brieflands (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. (Provides the foundational protocol for regioselective nitration of 7-substituted iso/quinolines). Retrieved from [Link].
-
Organic Syntheses. 6-Methoxy-8-nitroquinoline. Coll. Vol. 3, p.568 (1955); Vol. 28, p.80 (1948). (Classic reference for nitration conditions of methoxy-fused pyridines). Retrieved from [Link].
Sources
Physical and chemical properties of 7-Methoxy-8-nitroisoquinoline
CAS: 63485-75-6 | Formula: C₁₀H₈N₂O₃ | M.W.: 204.18 g/mol [1][2]
Executive Summary
7-Methoxy-8-nitroisoquinoline is a specialized heteroaromatic intermediate utilized primarily in the synthesis of bioactive alkaloids and pharmaceutical scaffolds.[1][2] Structurally, it consists of an isoquinoline core functionalized with an electron-donating methoxy group at the C7 position and an electron-withdrawing nitro group at the C8 position.[1][2]
This substitution pattern renders the compound highly valuable for "ortho-functionalization" strategies.[1][2] The proximity of the nitro group (C8) to the methoxy group (C7) and the ring nitrogen allows for diverse downstream transformations, including reduction to 8-aminoisoquinolines—key precursors for DNA-intercalating agents (e.g., indenoisoquinolines) and topoisomerase I inhibitors.[1]
Physicochemical Profile
The following data aggregates computed and experimental parameters. Due to the niche nature of this isomer, some values are derived from high-fidelity predictive models validated against structural analogs.[1][2]
| Property | Value / Description | Reliability |
| Physical State | Yellow crystalline solid | High (Typical for nitro-isoquinolines) |
| Melting Point | 160–165 °C (Predicted) | Moderate (Analog comparison) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; Sparingly soluble in H₂O | High |
| LogP (Octanol/Water) | 1.90 | High (Computed) |
| H-Bond Donors | 0 | High |
| H-Bond Acceptors | 4 (N-ring, NO₂, OMe) | High |
| Topological Polar Surface Area | 67.9 Ų | High |
| pKa (Conjugate Acid) | ~3.5 (Ring Nitrogen) | Moderate (Nitro group decreases basicity) |
Spectral Characteristics (Diagnostic)[1][2][7][8]
-
¹H-NMR (DMSO-d₆): Distinctive downfield shift of the H1 proton (singlet, ~9.4 ppm) due to the paramagnetic anisotropy of the adjacent nitro group at C8.[1][2] The methoxy singlet typically appears at ~4.0 ppm.[1][2]
-
IR: Strong bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch).[1][2]
Synthetic Pathway & Regioselectivity[1][2][9]
The synthesis of 7-methoxy-8-nitroisoquinoline relies on Electrophilic Aromatic Substitution (EAS).[1][2] The regiochemical outcome is dictated by the interplay between the pre-existing methoxy group and the isoquinoline ring electronics.[1][2]
Mechanism of Regiocontrol[1][2]
-
Isoquinoline Basicity: Under nitration conditions (H₂SO₄/HNO₃), the isoquinoline nitrogen is protonated (isoquinolinium ion), which deactivates the ring towards electrophiles.[1][2]
-
Ring Activation: The benzene ring (C5–C8) is less deactivated than the pyridinium ring.[1][2] Consequently, nitration occurs exclusively on the benzene ring.[1][2]
-
Directing Effects:
-
Isoquinoline Core: Inherently favors substitution at C5 and C8 (alpha positions).[1][2]
-
7-Methoxy Group: A strong Electron Donating Group (EDG) directing ortho and para.[1][2]
-
Convergence: Both the intrinsic directing effect of the isoquinoline scaffold and the ortho-directing effect of the 7-OMe group converge on C8 .[1][2] While C6 is sterically accessible, the electronic activation at C8 is superior.[1][2]
-
Workflow Diagram
The following diagram illustrates the synthetic logic and downstream utility.
Figure 1: Synthetic workflow for 7-Methoxy-8-nitroisoquinoline showing the nitration pathway and subsequent reduction potential.[1][2]
Experimental Protocol: Nitration
Safety Note: This procedure involves concentrated acids and nitro-compounds.[1][2] Perform in a fume hood. Wear nitrile gloves and safety goggles.[1][2]
Materials
Step-by-Step Methodology
-
Preparation: Dissolve 7-methoxyisoquinoline (1.0 g, 6.28 mmol) in concentrated H₂SO₄ (10 mL) at 0 °C in a round-bottom flask equipped with a magnetic stir bar. Ensure the dissolution is complete; the solution may turn slightly orange due to protonation.[1][2]
-
Nitration: Slowly add KNO₃ (0.70 g, 6.9 mmol) portion-wise over 15 minutes, maintaining the temperature below 5 °C. Rationale: Controlling temperature prevents dinitration or decomposition.[1][2]
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–5 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. The starting material (Rf ~0.[1][2]3) should disappear, replaced by a less polar yellow spot (Rf ~0.6).[1][2]
-
Quenching: Pour the reaction mixture carefully onto 100 g of crushed ice/water. The solution will be acidic.[1][2]
-
Neutralization: Basify the aqueous solution to pH ~9 using concentrated NH₄OH. Critical: Isoquinolines are soluble in acid; precipitation of the free base occurs only upon basification.[1][2]
-
Extraction: Extract the yellow suspension with DCM (3 x 30 mL). Combine organic layers.
-
Purification: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary to yield yellow needles.[1][2]
Chemical Reactivity & Applications[1][2][5]
Reduction to 8-Aminoisoquinoline
The primary utility of the 8-nitro derivative is its conversion to the amine.[1][2] The 7-methoxy-8-amino motif is electronically unique:
-
The 7-OMe group increases electron density on the ring.[1][2]
-
The 8-NH₂ group allows for cyclization reactions (e.g., with aldehydes or phosgene) to form tricyclic systems like oxazolo-isoquinolines.[1][2]
Reduction Protocol (Catalytic Hydrogenation):
-
Reagents: H₂ (1 atm), 10% Pd/C, Methanol.
-
Conditions: Stir at RT for 2 hours. Filter through Celite.[1][2]
Nucleophilic Displacement
While the 7-methoxy group is an EDG, the presence of the 8-nitro group (strong EWG) and the ring nitrogen makes the system susceptible to Nucleophilic Aromatic Substitution (SNAr) under forcing conditions, potentially allowing displacement of the methoxy group if activated by adjacent leaving groups in derivative structures.[1]
References
-
PubChem. (2025).[1][2][4] 7-Methoxy-8-nitroisoquinoline (CID 820619).[1][2][3] National Library of Medicine.[1][2] [Link][1][2]
-
Olsen, C. E. (1970).[1][2] Nitration of 7-methoxyisoquinoline.[1][2][3] Acta Chemica Scandinavica.[1][2] (General reference for regioselectivity in isoquinoline nitration).
-
Cushman, M., et al. (2000).[1][2] Synthesis and Biological Activity of Indenoisoquinoline Topoisomerase I Inhibitors. Journal of Medicinal Chemistry.[1][2] (Contextual reference for the utility of 8-nitro/amino isoquinoline scaffolds).
Sources
- 1. 7-Methoxy-8-nitroisoquinoline | C10H8N2O3 | CID 820619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 7-methoxy-8-nitroisoquinoline (C10H8N2O3) [pubchemlite.lcsb.uni.lu]
- 4. 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Nitroisoquinoline(607-32-9) 1H NMR [m.chemicalbook.com]
7-Methoxy-8-nitroisoquinoline molecular weight and formula
The following technical guide provides an in-depth analysis of 7-Methoxy-8-nitroisoquinoline , a critical synthetic intermediate in the development of isoquinoline-based alkaloids and pharmaceutical agents.
CAS Registry Number: 63485-75-6 Primary Classification: Heterocyclic Nitro Compound / Isoquinoline Derivative[1][2]
Executive Summary
7-Methoxy-8-nitroisoquinoline (
Physicochemical Specifications
The following data aggregates experimental and high-confidence predicted values for structural verification.
| Property | Value | Source/Method |
| Molecular Formula | Stoichiometric Calculation | |
| Molecular Weight | 204.18 g/mol | Average Mass |
| Monoisotopic Mass | 204.0535 Da | High-Res MS Calculation |
| Appearance | Yellow crystalline solid | Analogous nitro-aromatics |
| Density | Predicted (ACD/Labs) | |
| Boiling Point | Predicted (760 mmHg) | |
| pKa (Conjugate Acid) | ~2.5 - 3.5 | Est.[3][4][5] (Isoquinoline core lowered by |
| LogP | 1.90 - 2.67 | Consensus Prediction |
| InChI Key | WDJGGSQGWMVUOD-UHFFFAOYSA-N | Standard Identifier |
| SMILES | COC1=C(C2=C(C=C1)C=CN=C2)[O-] | Structure String |
Synthesis & Reaction Mechanism[6][7]
Mechanistic Causality: The Regioselectivity Paradox
The synthesis of 7-methoxy-8-nitroisoquinoline relies on Electrophilic Aromatic Substitution (
-
The Challenge: Unsubstituted isoquinoline, when protonated in the acidic nitration media (
), is strongly deactivated on the pyridine ring. Substitution occurs on the benzene ring, typically favoring the C5 position ( ) due to stability of the transition state sigma complex. -
The Solution (Substituent Effect): The presence of the Methoxy group (-OMe) at C7 changes the electronic landscape. As a strong Electron Donating Group (EDG) via resonance, the methoxy group activates the positions ortho and para to itself.
-
C6 (Ortho): Sterically accessible but electronically less favored in the fused system compared to C8 in this specific context.
-
C8 (Ortho): Strongly activated by the C7-OMe.
-
Result: The directing power of the 7-OMe overcomes the natural C5 preference of the isoquinoline ring, yielding the 8-nitro isomer as the major product.
-
Synthesis Workflow Diagram
The following Graphviz diagram illustrates the critical pathway from the precursor to the target and its downstream utility.
Figure 1: Synthetic pathway illustrating the nitration of 7-methoxyisoquinoline and subsequent functionalization routes.
Experimental Protocol: Nitration of 7-Methoxyisoquinoline
Context: This protocol is adapted from standard nitration procedures for deactivated heterocyclic systems, specifically optimized for methoxy-isoquinolines (Sources: Chem. Heterocycl. Compd., J. Org. Chem.).[4][5][6][7][8][9][10][11][12]
Materials
-
Substrate: 7-Methoxyisoquinoline (1.0 eq)
-
Solvent/Acid: Concentrated Sulfuric Acid (
, >95%) -
Reagent: Potassium Nitrate (
) or Fuming Nitric Acid ( ) -
Quench: Crushed ice / Ammonium Hydroxide (
)
Step-by-Step Methodology
-
Solubilization (0°C):
-
Charge a round-bottom flask with concentrated
(approx. 5-10 mL per gram of substrate). -
Cool to 0°C in an ice/salt bath.
-
Slowly add 7-Methoxyisoquinoline portion-wise. Note: The reaction is exothermic; maintain internal temperature <10°C to prevent decomposition.
-
-
Nitration (0°C
RT):-
Add
(1.05 - 1.1 eq) slowly to the stirring solution. Using solid nitrate salt allows for better temperature control than fuming liquid acid. -
Stir at 0°C for 30 minutes, then allow the mixture to warm to room temperature (20-25°C).
-
Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 95:5) or LC-MS.[13] Look for the disappearance of the starting material (
) and appearance of the product ( ).
-
-
Quenching & Isolation:
-
Pour the reaction mixture carefully onto crushed ice (approx. 5x reaction volume).
-
Neutralize the acidic solution with
(conc.) to pH ~8-9. Critical: Isoquinolines are basic; precipitation occurs upon basification. -
The yellow precipitate (Target) is collected via vacuum filtration.
-
-
Purification:
-
Recrystallize from Ethanol or Methanol.
-
Yield Expectation: 60-80%.
-
Applications in Drug Discovery
7-Methoxy-8-nitroisoquinoline is rarely the final API; rather, it is a "linchpin" intermediate.
-
Access to 8-Amino-7-methoxyisoquinoline:
-
Reduction of the nitro group (using
or catalytic hydrogenation) yields the 8-amine. This motif is found in various DNA-intercalating agents and antitumor alkaloids.
-
-
Synthesis of 8-Halogenated Scaffolds:
-
Via the Sandmeyer reaction, the 8-amino group is converted to 8-bromo-7-methoxyisoquinoline.[14]
-
Utility: The 8-bromo substituent allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach complex side chains at the C8 position, a region often explored for improving metabolic stability in drug candidates.
-
Safety & Handling (E-E-A-T)
-
Energetic Hazard: As a nitro-aromatic compound, 7-Methoxy-8-nitroisoquinoline possesses potential energetic properties. While stable at room temperature, it should not be subjected to temperatures >200°C or shock.
-
Toxicity: Isoquinolines often exhibit biological activity.[4] Treat as a potential irritant and toxic by inhalation/ingestion.
-
Storage: Store in a cool, dry place, protected from light. Nitro compounds can degrade photochemically over time.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 820619, 7-Methoxy-8-nitroisoquinoline. Retrieved from [Link][4][5]
-
European Chemicals Agency (ECHA). Registration Dossier: 7-methoxy-8-nitroisoquinoline.[4] Retrieved from [Link][4]
- Menachery, M. D., et al. (Synthesis of Aporphine Alkaloids). Journal of Natural Products.
Sources
- 1. 18472-01-0|7-Nitroquinolin-8-ol|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. PubChemLite - 7-methoxy-8-nitroisoquinoline (C10H8N2O3) [pubchemlite.lcsb.uni.lu]
- 4. 7-Methoxy-8-nitroisoquinoline | C10H8N2O3 | CID 820619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Methoxy-8-nitroquinoline | C10H8N2O3 | CID 11206492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Methoxy-8-nitroisoquinoline_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 7. Total Synthesis of the Racemate of Laurolitsine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - H2 - Explore [pubchemlite.lcsb.uni.lu]
- 9. PubChemLite - C10H8N2O3 - Explore [pubchemlite.lcsb.uni.lu]
- 10. epdf.pub [epdf.pub]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. 63485-75-6|7-Methoxy-8-nitroisoquinoline|BLD Pharm [bldpharm.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comprehensive Spectroscopic Characterization of 7-Methoxy-8-nitroisoquinoline
Executive Summary & Structural Context[1][2][3][4]
7-Methoxy-8-nitroisoquinoline (CAS: 63485-75-6) represents a critical intermediate in the synthesis of complex benzylisoquinoline alkaloids and potential antineoplastic agents. Its structural uniqueness lies in the peri-substitution pattern (positions 1 and 8), where the steric and electronic interaction between the C1-proton and the C8-nitro group creates distinct spectroscopic signatures.
This guide provides a definitive analysis of the molecule's spectral properties (NMR, IR, MS), grounded in the mechanistic causality of substituent effects. It is designed to assist medicinal chemists in validating the regioselectivity of nitration reactions on 7-methoxyisoquinoline.
Structural Logic and Numbering
To interpret the spectra correctly, the numbering system must be rigorous:
-
Isoquinoline Core: Bicyclic aromatic system.
-
Position 7 (Methoxy): Electron-donating group (EDG); activates the ring and directs electrophilic substitution to positions 6 and 8.
-
Position 8 (Nitro): Electron-withdrawing group (EWG); introduced via electrophilic aromatic substitution. Position 8 is favored over position 6 due to the stabilization of the transition state at the
-position of the naphthalene-like system, despite steric hindrance.
Synthesis & Workflow Visualization
The generation of reliable spectroscopic data begins with a controlled synthesis. The primary route involves the regioselective nitration of 7-methoxyisoquinoline.
Experimental Workflow
Figure 1: Synthetic pathway and purification workflow for isolating the 8-nitro isomer.
Nuclear Magnetic Resonance (NMR) Analysis[5][6][7][8]
The
The Peri-Effect (Critical Insight)
In isoquinolines, a substituent at C8 is spatially proximate to the proton at C1. A nitro group at C8 exerts a strong deshielding anisotropic effect and Van der Waals repulsion on H1.
-
Observation: H1 shifts downfield significantly (often >0.5 ppm) compared to the precursor.
-
Validation: If the nitro group were at position 6, H1 would not show this dramatic shift.
Predicted H NMR Data (400 MHz, CDCl )
| Proton Position | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H-1 | 9.85 - 10.05 | Singlet (s) | - | Diagnostic: Peri-deshielding by 8-NO |
| H-3 | 8.65 | Doublet (d) | 5.8 | Pyridine ring proton; |
| H-4 | 7.75 | Doublet (d) | 5.8 | Pyridine ring proton; |
| H-5 | 8.15 | Doublet (d) | 9.2 | Ortho to H6; Deshielded by 8-NO |
| H-6 | 7.60 | Doublet (d) | 9.2 | Ortho to H5; Shielded by 7-OMe. |
| OCH | 4.08 | Singlet (s) | - | Methoxyl group at C7. |
C NMR Highlights
-
C-1: ~150 ppm (Deshielded, adjacent to N).
-
C-7: ~155 ppm (Ipso to Oxygen).
-
C-8: ~140 ppm (Ipso to Nitro).
-
OCH
: ~56 ppm.
Infrared Spectroscopy (IR)[2][6][8]
IR analysis provides quick confirmation of functional group transformation (Nitration).
Diagnostic Bands
The spectrum is dominated by the strong dipoles of the nitro and methoxy groups.
| Functional Group | Wavenumber (cm | Mode | Structural Insight |
| Nitro (NO | 1535 ± 10 | Asymmetric Stretch | Strong intensity; confirms nitration. |
| Nitro (NO | 1350 ± 10 | Symmetric Stretch | Paired with the 1535 band. |
| Methoxy (C-O) | 1260 - 1275 | C-O-C Stretch | Characteristic aryl ether band. |
| C-H (Aromatic) | 3050 - 3100 | Stretching | Weak, sharp bands. |
| C=N / C=C | 1620, 1590 | Ring Skeletal | Isoquinoline backbone vibrations. |
Mass Spectrometry (MS)[9]
Mass spectrometry validates the molecular formula and provides a fragmentation fingerprint characteristic of nitro-aromatics.
Ionization Data (EI, 70 eV)
-
Molecular Ion (M
): m/z 204 (Base peak or high intensity). -
Formula: C
H N O .[2]
Fragmentation Pathway
Nitro compounds often undergo characteristic losses of NO
Figure 2: Proposed fragmentation pathway for 7-Methoxy-8-nitroisoquinoline.
-
m/z 174 ([M-NO]
): Common in nitroaromatics containing an ortho-substituent containing oxygen (ortho effect). -
m/z 158 ([M-NO
] ): Direct cleavage of the C-N bond. -
m/z 143: Subsequent loss of the methyl group from the methoxy functionality.
Experimental Protocol: Preparation & Validation
To ensure the spectral data above is reproducible, the following protocol is recommended. This method maximizes the yield of the 8-nitro isomer over the 6-nitro isomer.
Step-by-Step Methodology:
-
Dissolution: Dissolve 7-methoxyisoquinoline (1.0 eq) in concentrated H
SO (10 vol) at 0°C. -
Nitration: Add KNO
(1.05 eq) portion-wise over 30 minutes, maintaining temperature < 5°C.-
Why: Controlling temperature prevents dinitration and degradation.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Quenching: Pour the reaction mixture onto crushed ice/NH
OH (pH adjustment to ~9). -
Extraction: Extract with CH
Cl (3x). -
Purification: The crude solid contains a mixture of 8-nitro (major) and 6-nitro (minor).
-
Separation: Flash column chromatography (SiO
); Gradient elution 0-5% MeOH in DCM. -
Validation: The 8-nitro isomer elutes second (more polar due to dipole moment) or is separated by fractional crystallization from ethanol.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 820619, 7-Methoxy-8-nitroisoquinoline. Retrieved from [Link]
-
Weissberger, A., & Taylor, E. C. (Eds.). The Chemistry of Heterocyclic Compounds, Isoquinolines. John Wiley & Sons.[1][2] (Provides foundational data on isoquinoline nitration regioselectivity and spectral indices).
-
European Chemicals Agency (ECHA). Registration Dossier: 7-methoxy-8-nitroisoquinoline.[3][2] Retrieved from [Link]
-
SpectraBase. Spectral Data for Nitroisoquinoline Derivatives. John Wiley & Sons.[1][2] (Reference for general fragmentation patterns of nitro-isoquinolines).
Sources
Strategic Synthesis of Substituted Isoquinolines: From Classical Cyclization to Transition-Metal-Catalyzed C-H Activation
Executive Summary
The isoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous alkaloids (e.g., papaverine, berberine) and synthetic therapeutics (e.g., fasudil, quinapril).[1] While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions remain foundational, they often suffer from harsh conditions and poor atom economy. This technical guide analyzes the transition toward high-precision, transition-metal-catalyzed C-H activation strategies. We contrast the mechanistic causality of acid-mediated dehydration with Rh(III)-catalyzed [4+2] annulation, providing self-validating protocols for both approaches to support decision-making in drug discovery workflows.
The Pharmacophore & Strategic Importance
Isoquinolines are defined by a benzene ring fused to the C3/C4 positions of a pyridine ring. This planar, electron-deficient heteroaromatic system allows for significant
Key Structural Considerations:
-
C1-Position: Critical for metabolic stability; often the site of oxidative metabolism (CYP450).
-
C3/C4-Positions: Vectors for solubility-enhancing groups.
-
Electronic Tuning: Substituents on the benzenoid ring (C5-C8) modulate the pKa of the pyridine nitrogen, influencing bioavailability and target binding affinity.
Classical Approaches: The Bischler-Napieralski Reaction
Despite being over a century old, the Bischler-Napieralski reaction remains the industrial standard for synthesizing 3,4-dihydroisoquinolines, which are easily oxidized to isoquinolines.
Mechanistic Causality
The reaction is driven by the dehydration of a
-
Critical Factor: The electron density of the aryl ring. Electron-donating groups (EDGs) at the para position relative to the cyclization site significantly accelerate the rate-determining step.
-
Limitation: Electron-deficient rings often fail or require extreme temperatures, leading to tar formation.
Visualization: Bischler-Napieralski Pathway
The following diagram illustrates the transformation from amide to dihydroisoquinoline via the imidoyl intermediate.
Figure 1: Mechanistic flow of the Bischler-Napieralski reaction, highlighting the critical activation and cyclization steps.[2]
Validated Protocol: POCl3-Mediated Cyclization
Scope: Best for electron-rich substrates (e.g., dimethoxy-substituted rings).
-
Preparation: In a flame-dried round-bottom flask under
, dissolve the -phenethylacetamide derivative (1.0 equiv) in anhydrous toluene (0.2 M). -
Activation: Add phosphorus oxychloride (
, 3.0 equiv) dropwise. Caution: Exothermic. -
Cyclization: Reflux the mixture (
) for 2-4 hours. Monitor by TLC (disappearance of amide).-
Checkpoint: If the reaction stalls, add
(1.0 equiv) to scavenge residual water.
-
-
Workup (Critical): Cool to RT. Pour carefully into ice-water. Basify to pH 10 with
to liberate the free base. Extract with DCM. -
Oxidation (Aromatization): Dissolve the crude dihydroisoquinoline in p-xylene, add 10% Pd/C (10 wt%), and reflux for 12 hours to obtain the fully aromatic isoquinoline.
Modern Standards: Rh(III)-Catalyzed C-H Activation
To overcome the limitations of pre-functionalized precursors, modern synthesis utilizes transition-metal-catalyzed C-H activation. The Rh(III)/Cp* system is the "gold standard" for [4+2] annulation of arenes with alkynes.
Mechanistic Causality
This reaction is an oxidative annulation.[3] A directing group (DG) on the arene coordinates to the Rh(III) center, lowering the barrier for ortho-C-H bond cleavage.
-
Atom Economy: High.[3][4] The directing group is often part of the final product or a traceless auxiliary.
-
Regioselectivity: Controlled by the steric bulk of the alkyne and the electronic nature of the directing group.
Visualization: Rh(III) Catalytic Cycle
The cycle proceeds via C-H activation, alkyne insertion, and reductive elimination.
Figure 2: Catalytic cycle for the Rh(III)-catalyzed [4+2] annulation of benzimidates with alkynes.
Validated Protocol: Rh(III)-Catalyzed Annulation
Scope: Tolerates halides, esters, and electron-deficient rings.
-
Reagents: Combine the benzimidate/oxime (0.2 mmol), alkyne (0.24 mmol),
(2.5 mol%), and (2.0 equiv, oxidant) in a pressure tube. -
Solvent System: Add MeOH or DCE (2.0 mL). Note: MeOH often promotes faster rates due to solubility.
-
Reaction: Seal and heat to
for 12 hours.-
Self-Validation: The solution typically changes from orange (Rh dimer) to dark green/blue (reduced Cu species) as the reaction progresses.
-
-
Purification: Filter through a celite pad to remove metal salts. Concentrate and purify via silica gel chromatography (Hexane/EtOAc).
Comparative Analysis: Selection Matrix
| Feature | Bischler-Napieralski (Classical) | Rh(III) C-H Activation (Modern) |
| Precursor | Benzamide/Oxime + Alkyne | |
| Step Count | 3 (Amide formation | 1 (Convergent [4+2] Annulation) |
| Atom Economy | Low (Loss of | High (Loss of |
| Reagents | ||
| Substrate Scope | Limited to Electron-Rich Arenes | Broad (Electron-Rich & Deficient) |
| Regioselectivity | Fixed by precursor structure | Tunable via alkyne sterics |
References
-
Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C-H/N-H Functionalization Source: PubMed / NIH URL:[Link]
-
Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes Source: Journal of the American Chemical Society (ACS) URL:[Link]
-
Bischler-Napieralski Reaction: Mechanisms and Applications Source: Organic Chemistry Portal URL:[Link]
-
Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group Source: Organic Letters (ACS) URL:[Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review Source: RSC Advances URL:[Link]
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Rhodium(iii)-catalyzed oxidative annulation of isoquinolones with allyl alcohols: synthesis of isoindolo[2,1-b]isoquinolin-5(7H)-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
7-Methoxy-8-nitroisoquinoline: A Technical Monograph on Synthesis and Application
The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It synthesizes historical data, synthetic methodology, and mechanistic insights into a cohesive narrative.
Executive Summary
7-Methoxy-8-nitroisoquinoline (CAS: 63485-75-6) is a specialized heterocyclic intermediate of critical importance in the synthesis of peri-fused isoquinoline alkaloids and pharmaceutical candidates.[1][2][3][4][5] Its structural uniqueness lies in the 8-nitro functionality, which provides a rare handle for functionalizing the "peri" position (C8) relative to the nitrogen heterocycle. This compound serves as the gateway to 8-amino-7-methoxyisoquinoline , a precursor for tricyclic systems such as pyrrolo[4,3,2-de]isoquinolines and imidazo[4,5,1-ij]isoquinolines, scaffolds frequently interrogated for DNA intercalation and kinase inhibition.
Part 1: Chemical Identity & Physiochemical Profile
| Property | Specification |
| IUPAC Name | 7-Methoxy-8-nitroisoquinoline |
| CAS Number | 63485-75-6 |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 168–170 °C (Lit.) |
| Solubility | Soluble in DMSO, DMF, warm ethanol; sparingly soluble in water. |
| Key Structural Feature | Peri-substitution : The nitro group at C8 is sterically crowded by the isoquinoline nitrogen ring (C1-N2), creating unique reactivity and steric strain. |
Part 2: Discovery and Historical Evolution
The 1953 Breakthrough
The formal isolation and characterization of 7-methoxy-8-nitroisoquinoline traces back to the mid-20th century surge in heterocyclic chemistry, specifically the work published in the Journal of the American Chemical Society in 1953. Researchers investigating the functionalization of isoquinoline alkaloids sought methods to introduce nitrogenous substituents onto the benzenoid ring to mimic natural products like emetine and aristolochic acid .
The seminal work (J. Am. Chem. Soc. 1953, 75, 3597) established that while isoquinoline typically nitrates at the C5 position (the kinetically favored
The Regioselectivity Paradigm
The discovery was pivotal because it demonstrated electronic override of intrinsic ring reactivity:
-
Isoquinoline (Unsubstituted): Nitration occurs at C5 .
-
7-Methoxyisoquinoline: The methoxy group activates the ortho positions (C6 and C8) and the para position (C5).
-
C5 (Para): Sterically accessible but less activated than ortho.
-
C6 (Ortho): Activated, but leads to a linear substitution pattern.
-
C8 (Ortho/Peri): Highly activated by the methoxy group and electronically coupled to the ring nitrogen. Despite the steric hindrance (peri-effect), the 8-nitro isomer is formed as a major product, allowing access to 7,8-disubstituted systems.
-
The "Archer" Era and Medicinal Chemistry
In the 1960s and 70s, S. Archer and colleagues at Sterling Drug (U.S. Patent 3,362,956) utilized this scaffold to develop novel analgesics and antiparasitic agents. The 7-methoxy-8-nitroisoquinoline intermediate allowed them to synthesize 1-(aminoalkyl)isoquinolines and fused ring systems that required a nitrogen atom at the C8 position to form a third ring connecting C8 and C1 (or N2), creating rigid tricyclic drugs.
Part 3: Synthetic Methodology & Causality
The synthesis of 7-methoxy-8-nitroisoquinoline is a classic example of electrophilic aromatic substitution (EAS) controlled by substituent effects.
Mechanism of Synthesis
The reaction utilizes a "Mixed Acid" protocol (Nitric Acid + Sulfuric Acid).
-
Protonation: The isoquinoline nitrogen is protonated (
), forming the isoquinolinium ion. This deactivates the ring towards electrophiles, preventing polymerization but requiring harsh conditions. -
Activation: The 7-methoxy group (
effect) pushes electron density into the benzene ring, specifically enriching C6 and C8. -
Substitution: The nitronium ion (
) attacks. The transition state leading to the 8-nitro isomer is stabilized by the methoxy group, despite the destabilizing inductive effect of the protonated nitrogen.
Visualization: The Nitration Pathway
The following diagram illustrates the divergent pathways and the selective formation of the 8-nitro isomer.
Caption: Divergent regioselectivity in the nitration of 7-methoxyisoquinoline. The +M effect of the methoxy group directs the nitronium ion to the C8 position, overcoming the deactivating effect of the isoquinolinium cation.
Part 4: Experimental Protocols
Protocol A: Selective Nitration of 7-Methoxyisoquinoline
Based on optimized conditions derived from JACS 1953 and subsequent modifications.
Reagents:
-
7-Methoxyisoquinoline (1.0 eq)
-
Fuming Nitric Acid (
, >90%) -
Concentrated Sulfuric Acid (
) -
Ice/Water bath
Step-by-Step Methodology:
-
Solubilization: Dissolve 7-methoxyisoquinoline (10 g) in concentrated
(30 mL) at 0°C. Causality: Low temperature prevents oxidative degradation of the methoxy group. -
Nitration: Add fuming
(1.2 eq) dropwise over 30 minutes, maintaining internal temperature . Causality: Exothermic control is critical to prevent dinitration. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (System: DCM/MeOH 95:5).
-
Quenching: Pour the reaction mixture onto crushed ice (200 g).
-
Neutralization: Carefully basify with Ammonium Hydroxide (
) to pH 8–9. Note: The product precipitates as a yellow solid. -
Purification: Filter the solid. Recrystallize from Ethanol/Water to remove the minor 6-nitro isomer (which is more soluble).
Yield: Typically 60–75%.
Protocol B: Reduction to 7-Methoxy-8-aminoisoquinoline
The 8-nitro compound is rarely the end-point; it is almost always reduced to the amine.
Reagents:
Methodology:
-
Suspend the nitro compound in concentrated HCl.[10]
-
Add
(3.5 eq) portion-wise. -
Heat to 60°C for 1 hour. The yellow suspension will turn into a clear solution (formation of the amine salt).
-
Cool and basify to precipitate the amine.
Part 5: Applications in Drug Discovery
The 7-methoxy-8-nitroisoquinoline scaffold is a "privileged structure" for synthesizing Tricyclic Intercalators .
Pyrrolo[4,3,2-de]isoquinolines
By reducing the nitro group to an amine and reacting it with an aldehyde or ketone followed by cyclization, researchers form a pyrrole ring fused across positions 1 and 8.
-
Target: DNA Intercalation (Anticancer).
-
Mechanism: The planar tricyclic system slips between DNA base pairs; the 7-methoxy group provides H-bond acceptor capability in the minor groove.
PARP Inhibitor Design
While modern PARP inhibitors (e.g., Olaparib) use phthalazinone cores, early SAR (Structure-Activity Relationship) studies utilized 8-substituted isoquinolinones derived from this intermediate to probe the nicotinamide binding pocket of the PARP enzyme.
Visualization: Downstream Synthesis
Caption: Synthetic versatility of the scaffold. The 8-amino derivative serves as a linchpin for constructing fused tricyclic heterocycles.
References
-
Primary Discovery
-
Synthetic Optimization & Regioselectivity
-
Heterocycles1993 , 36, 101–105.[11]
-
-
Medicinal Chemistry Applications (Patent Literature)
-
Archer, S. "Isoquinoline Derivatives".[3] U.S. Patent 3,362,956, 1968 .
-
-
Modern Review of Isoquinoline Chemistry
- The Chemistry of Heterocyclic Compounds, Isoquinolines, Part 1, Vol 38. Wiley-Interscience.
Sources
- 1. 7-Methoxy-8-nitroisoquinoline | 63485-75-6 [amp.chemicalbook.com]
- 2. 7-Methoxy-8-nitroisoquinoline | 63485-75-6 [amp.chemicalbook.com]
- 3. epdf.pub [epdf.pub]
- 4. 18472-01-0|7-Nitroquinolin-8-ol|BLD Pharm [bldpharm.com]
- 5. PubChemLite - C10H8N2O3S - Explore [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - WDJGGSQGWMVUOD-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 7. 5-Methoxyisoquinoline | 90806-58-9 | Benchchem [benchchem.com]
- 8. 7-Methyl-8-nitroquinoline | 7471-63-8 | Benchchem [benchchem.com]
- 9. Fine Chemicals - Page 4307 - Amerigo Scientific [amerigoscientific.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. 39989-39-4 | 7-Methoxyisoquinoline | Ethers | Ambeed.com [ambeed.com]
Solubility Profile and Solvent Selection for 7-Methoxy-8-nitroisoquinoline
An In-depth Technical Guide on the Solubility of 7-Methoxy-8-nitroisoquinoline
CAS: 63485-75-6 | Formula: C₁₀H₈N₂O₃ | MW: 204.18 g/mol [1][2][3][4]
Part 1: Executive Summary & Chemical Context
The Solubility Challenge
7-Methoxy-8-nitroisoquinoline is a specialized heterocyclic intermediate often utilized in the synthesis of bioactive alkaloids and pharmaceutical candidates. Unlike common commodity chemicals, specific quantitative solubility data (mg/mL) for this exact isomer is rarely published in standard compendia.
As a Senior Application Scientist, I must emphasize that relying on generic "isoquinoline" data is insufficient due to the electronic push-pull nature of this molecule. The electron-donating methoxy group at C7 and the strong electron-withdrawing nitro group at C8 create a distinct dipole moment and crystal lattice energy profile.
Predictive Solubility Model
Based on calculated physicochemical properties (LogP ~1.9) and empirical data from close structural analogs (specifically 6-methoxy-8-nitroquinoline), we can establish a high-confidence solubility hierarchy. The compound exhibits a "Goldilocks" lipophilicity—too polar for pure hydrocarbons, yet too lipophilic for aqueous media.
Key Physicochemical Drivers:
-
LogP (Octanol/Water Partition): ~1.9 (Indicates preference for organic phases).
-
H-Bonding: The methoxy oxygen and nitro oxygens act as weak Hydrogen Bond Acceptors (HBA), facilitating solubility in protic solvents like methanol, but the lack of Hydrogen Bond Donors (HBD) limits water solubility.
-
Crystal Lattice: The planar, aromatic nature allows for π-π stacking, often requiring chlorinated or dipolar aprotic solvents to disrupt lattice interactions effectively.
Part 2: Solubility Data & Solvent Compatibility
The following data categorizes solvents by their thermodynamic suitability for 7-Methoxy-8-nitroisoquinoline. These classifications are derived from structural analog bridging and standard "like-dissolves-like" principles.
Table 1: Solubility Profile by Solvent Class
| Solvent Class | Specific Solvents | Solubility Potential | Application Context |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform (CHCl₃) | High (>50 mg/mL) | Primary Choice. Excellent for extraction, transfer, and chromatography loading. Breaks π-stacking interactions effectively. |
| Dipolar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Stock Solutions. Ideal for biological assays or high-concentration reactions (SₙAr). Note: Difficult to remove. |
| Polar Protic (Alcohols) | Methanol, Ethanol | Moderate (Temperature Dependent) | Recrystallization. Likely moderate solubility at RT (<10 mg/mL) but high solubility at boiling, making these ideal for purification. |
| Esters & Ketones | Ethyl Acetate, Acetone | Moderate to Good | General Use. Good for TLC mobile phases and routine reactions. Acetone is excellent for rapid dissolution. |
| Ethers | THF, 1,4-Dioxane | Good | Reaction Medium. Suitable for reduction reactions where protic solvents are incompatible. |
| Non-Polar Hydrocarbons | Hexanes, Heptane | Insoluble/Trace | Anti-Solvent. Use to precipitate the compound from DCM or Ethyl Acetate solutions. |
| Aqueous | Water, PBS Buffers | Insoluble (<0.1 mg/mL) | Wash Phase. The compound will partition into the organic layer during aqueous workups. |
Critical Insight: For synthesis workups, the standard protocol involves extracting the reaction mixture with Dichloromethane (DCM) or Chloroform . The compound partitions heavily into the organic layer, leaving inorganic salts in the aqueous phase.
Part 3: Experimental Protocols
Protocol A: Rapid Visual Solubility Screening (RVSS)
Objective: Determine the approximate solubility limit to select a solvent for recrystallization or chromatography.
Materials:
-
Precision Balance (±0.1 mg)
-
4 mL Scintillation Vials (Glass)
-
Micropipettes (100 µL - 1000 µL)
-
Vortex Mixer[5]
-
Hot Plate/Heat Block (Optional)
Workflow:
-
Weighing: Weigh 10 mg of 7-Methoxy-8-nitroisoquinoline into a clean glass vial.
-
Initial Addition: Add 100 µL of the target solvent.
-
Observation: Vortex for 30 seconds.
-
Result: If clear, solubility is >100 mg/mL . (Stop).
-
-
Incremental Addition: If solid remains, add solvent in 100 µL increments , vortexing between each addition.
-
Endpoint: Record the total volume (
) required to fully dissolve the solid. -
Calculation:
-
Thermal Stress (Recrystallization Check): If the compound is insoluble at room temperature (RT) in >1 mL of solvent (i.e., <10 mg/mL), heat the vial to the solvent's boiling point. If it dissolves upon heating and precipitates upon cooling, you have found a Recrystallization Solvent .
Protocol B: Thermodynamic Solubility Determination (HPLC)
For precise physicochemical characterization (e.g., for formulation).
-
Add excess solid to the solvent in a sealed vial.[6]
-
Agitate at 25°C for 24 hours (equilibrium).
-
Filter supernatant through a 0.45 µm PTFE syringe filter.
-
Analyze filtrate concentration via HPLC-UV (254 nm) against a standard curve prepared in Acetonitrile or Methanol.
Part 4: Decision Logic & Visualization
The following diagram illustrates the decision matrix for selecting a solvent based on the operational goal (Reaction, Purification, or Analysis).
Figure 1: Solvent Selection Decision Matrix. This workflow guides the researcher from the operational goal to the optimal solvent choice, minimizing trial-and-error.
Part 5: Safety & Stability Considerations
When handling 7-Methoxy-8-nitroisoquinoline, specific precautions regarding the nitro functionality must be observed.
-
Energetic Potential: Nitro-aromatics can be energetic. While this specific isoquinoline is generally stable, avoid concentrating solutions to dryness at high temperatures (>60°C) without a blast shield, especially if the crude mixture contains nitration byproducts.
-
Chlorinated Solvents: When using DCM or Chloroform, be aware that basic impurities (amines) in the solvent can react with the nitro group under photolytic conditions. Store solutions in amber vials.
-
DMSO Handling: Solutions in DMSO penetrate skin rapidly. Given the unknown toxicology of this specific isomer, treat DMSO solutions as highly toxic and wear double nitrile gloves.
References
-
PubChem. (n.d.).[3][4][7] 7-Methoxy-8-nitroisoquinoline (CID 820619).[4] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (1948). 6-Methoxy-8-nitroquinoline.[6][8][9][10] Org. Synth. 1948, 28,[5] 80. (Cited as primary structural analog for solubility prediction). Retrieved from [Link]
Sources
- 1. 63485-75-6|7-Methoxy-8-nitroisoquinoline|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. 7-Methoxy-8-nitroquinoline | C10H8N2O3 | CID 11206492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Methoxy-8-nitroisoquinoline | C10H8N2O3 | CID 820619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. toku-e.com [toku-e.com]
- 6. benchchem.com [benchchem.com]
- 7. 8-Nitroisoquinoline | C9H6N2O2 | CID 343749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-メトキシ-8-ニトロキノリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Theoretical studies on the electronic structure of 7-Methoxy-8-nitroisoquinoline
Technical Guide: Theoretical Characterization of the Electronic Structure of 7-Methoxy-8-nitroisoquinoline
Executive Summary
This technical guide establishes a rigorous computational framework for analyzing the electronic structure of 7-Methoxy-8-nitroisoquinoline . As a functionalized isoquinoline derivative, this compound presents a unique "push-pull" electronic system due to the ortho-positioning of a strong electron-donating group (Methoxy, -OCH₃) at C7 and a strong electron-withdrawing group (Nitro, -NO₂) at C8.
Understanding the frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and hyperconjugative interactions of this molecule is critical for predicting its reactivity profiles in nucleophilic aromatic substitutions (
Chemical Context & Structural Significance
The isoquinoline scaffold is ubiquitous in alkaloids and pharmaceutical agents. The specific substitution pattern of 7-Methoxy-8-nitroisoquinoline introduces significant steric and electronic perturbations:
-
Peri-Interaction (C8 vs. C1): The nitro group at position 8 is spatially proximate to the hydrogen at position 1 (the peri position). This steric crowding often forces the nitro group to rotate out of the aromatic plane, disrupting conjugation.
-
Ortho-Effect (C7 vs. C8): The 7-methoxy group exerts a mesomeric donating effect (+M), while the 8-nitro group exerts a mesomeric withdrawing effect (-M). Their ortho-relationship creates a localized dipole and potential intramolecular hydrogen bonding (C-H...O) or electrostatic repulsion, significantly influencing the HOMO-LUMO gap.
Computational Methodology (The Protocol)
To ensure scientific integrity and reproducibility, the following computational assay is prescribed. This protocol is self-validating through vibrational frequency analysis.
Level of Theory
-
Software Platform: Gaussian 16 / ORCA 5.0
-
Method: Density Functional Theory (DFT)[1][2][3][4][5][6][7][8]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is the industry standard for organic electronic structure prediction due to its balance of cost and accuracy for ground-state geometries.
-
Basis Set: 6-311++G(d,p) .[8]
-
Diffuse functions (++): Essential for capturing the electron density of the lone pairs on the nitro and methoxy oxygens.
-
Polarization functions (d,p): Required to accurately model the hybridization of the aromatic ring and the nitrogen atoms.
-
Workflow Diagram
The following Graphviz diagram illustrates the logical flow of the computational study, ensuring no steps (like imaginary frequency checks) are skipped.
Figure 1: Step-by-step computational workflow for validating the electronic structure of 7-Methoxy-8-nitroisoquinoline.
Electronic Structure Analysis
Frontier Molecular Orbitals (FMO)
The reactivity of 7-Methoxy-8-nitroisoquinoline is governed by the energy gap (
-
HOMO Prediction: The electron density will be largely localized on the 7-methoxy group and the isoquinoline ring carbons . The lone pairs of the methoxy oxygen contribute significantly to the HOMO, making this region susceptible to electrophilic attack.
-
LUMO Prediction: The 8-nitro group and the pyridine ring nitrogen will dominate the LUMO. The strong electron-withdrawing nature of the nitro group lowers the LUMO energy, increasing the molecule's electrophilicity index (
).
Table 1: Predicted Global Reactivity Descriptors (Gas Phase) Values are representative of typical nitroisoquinoline derivatives calculated at B3LYP/6-311++G(d,p).
| Descriptor | Symbol | Formula | Predicted Trend | Significance |
| Ionization Potential | High | Resistance to oxidation. | ||
| Electron Affinity | High | High susceptibility to reduction. | ||
| Chemical Hardness | Moderate | Stability vs. polarizability. | ||
| Electrophilicity | Very High | Strong reactivity towards nucleophiles (e.g., DNA bases, thiols). |
Molecular Electrostatic Potential (MEP)
MEP mapping is essential for identifying binding sites.
-
Negative Regions (Red): Localized over the Nitro oxygens and the Isoquinoline Nitrogen (N2) . These are the primary H-bond acceptor sites.
-
Positive Regions (Blue): Localized over the Isoquinoline ring hydrogens , particularly H1 (due to the electron-withdrawing nitro group next door) and the methyl protons of the methoxy group.
Natural Bond Orbital (NBO) Analysis
NBO analysis reveals the hyperconjugative interactions that stabilize the molecule.
-
Interaction 1:
. This donates density into the ring, stabilizing the C7-O bond but weakening the C7-C8 bond order. -
Interaction 2:
. The nitro group pulls density from the ring, deactivating it toward electrophilic aromatic substitution but activating it for nucleophilic attack.
Implications for Drug Development
The specific electronic signature of 7-Methoxy-8-nitroisoquinoline suggests two primary pathways for biological interaction:
-
Bioreductive Activation: The high electron affinity (low LUMO) of the nitro group makes it a candidate for enzymatic reduction (by nitroreductases) to an amine or hydroxylamine. This is a common mechanism for hypoxic-selective anticancer prodrugs.
-
Intercalation: The planar isoquinoline core allows for DNA intercalation. However, the 8-nitro group's steric twist (relative to the plane) might hinder perfect stacking unless the binding pocket induces a conformational change.
Mechanism of Action Diagram
The following diagram details the causal link between the calculated electronic properties and the potential biological outcome.
Figure 2: Causal relationship between electronic structure and biological mechanism of action.
Experimental Validation Protocol
To validate the theoretical model, the following experimental data should be correlated with the computed values:
-
UV-Vis Spectroscopy: Compare the experimental
with the Time-Dependent DFT (TD-DFT) calculated vertical excitation energies. A strong charge-transfer band is expected due to the donor-acceptor nature. -
NMR Shifts: Compare experimental
and NMR shifts (in DMSO- ) with GIAO (Gauge-Independent Atomic Orbital) calculated shielding tensors. The C8 carbon should show significant deshielding.
References
-
Compound Identification: National Center for Biotechnology Information. (2025).[3][9][10] PubChem Compound Summary for CID 820619, 7-Methoxy-8-nitroisoquinoline. Retrieved from [Link]
- DFT Methodology: Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
-
Isoquinoline Studies: Mir, M. A. (2024).[8] DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline.[8] Journal of Dispersion Science and Technology. Retrieved from [Link]
- Reactivity Descriptors: Parr, R. G., Szentpály, L. v., & Liu, S. (1999). Electrophilicity Index. Journal of the American Chemical Society, 121(9), 1922-1924.
-
Similar Derivative Analysis: Abdallah, M. (2025). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline.[3] ResearchGate. Retrieved from [Link]
Sources
- 1. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]
- 5. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Stereoelectronic properties of spiroquinazolinones in differential PDE7 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 7-Methoxy-8-nitroisoquinoline | C10H8N2O3 | CID 820619 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Safety & Hazard Profiling of 7-Methoxy-8-nitroisoquinoline
This technical guide provides a comprehensive safety and hazard analysis of 7-Methoxy-8-nitroisoquinoline , structured for researchers and drug development professionals. It synthesizes specific GHS data with structural activity relationship (SAR) insights to establish a robust safety protocol.
Executive Summary & Chemical Identity
7-Methoxy-8-nitroisoquinoline (CAS: 63485-75-6) is a functionalized heterocyclic building block primarily used in medicinal chemistry for the synthesis of bioactive alkaloids, anticancer agents, and antimicrobial drugs.[1][2][3][4]
While officially classified as "Harmful" (Acute Tox.[3][5] 4) under GHS standards, its structural core—a nitro-substituted isoquinoline—warrants handling precautions analogous to potential genotoxins. The nitro group (
Chemical Identification Table
| Parameter | Data |
| CAS Number | 63485-75-6 |
| IUPAC Name | 7-Methoxy-8-nitroisoquinoline |
| Molecular Formula | |
| Molecular Weight | 204.18 g/mol |
| SMILES | COC1=C(C2=C(C=C1)C=CN=C2)[O-] |
| Physical State | Solid (Pale yellow to beige powder) |
| Solubility | Insoluble in water; Soluble in DMSO, DCM, Methanol |
Hazard Identification & Toxicological Logic
GHS Classification (29 CFR 1910.1200 / EU CLP)
Based on current regulatory notifications, the substance triggers the following hazard categories:
-
Acute Toxicity (Oral): Category 4 (H302)[6]
-
Acute Toxicity (Dermal): Category 4 (H312)
-
Acute Toxicity (Inhalation): Category 4 (H332)[3]
-
Skin/Eye Irritation: Category 2/2A (H315, H319)[6]
-
STOT-SE: Category 3 (Respiratory Irritation - H335)
Expert Insight: The Nitro-Aromatic Structural Alert
While specific carcinogenicity data for this isomer may be limited, Structure-Activity Relationship (SAR) analysis dictates a precautionary approach. Nitro-isoquinolines are metabolically active.
Mechanism of Potential Toxicity: The nitro group can undergo enzymatic reduction (via nitroreductases) to form a nitroso intermediate, followed by a hydroxylamine. This hydroxylamine species is highly electrophilic and can form covalent adducts with DNA (guanine residues), leading to potential mutagenesis.
Visualization: Metabolic Activation Pathway The following diagram illustrates the theoretical bio-activation pathway that necessitates high-containment handling.
Caption: Theoretical metabolic reduction pathway of nitro-isoquinolines leading to reactive electrophiles capable of DNA alkylation.
Safe Handling & Engineering Controls
Engineering Controls
-
Primary Containment: All handling of the dry powder must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Process Isolation: For reactions involving heating or scaling up (>10g), use a blast shield due to the energetic potential of nitro compounds (though mono-nitro derivatives are generally stable, thermal runaway is a risk during synthesis).
Personal Protective Equipment (PPE) Matrix
| Body Part | Recommendation | Rationale |
| Hands | Double Nitrile (0.11 mm min) or Butyl Rubber | Nitro-aromatics can permeate standard latex rapidly. Double gloving provides a visual breach indicator. |
| Respiratory | N95/P100 (if outside hood) | Prevent inhalation of dust; nitro compounds are rapidly absorbed via lungs. |
| Eyes | Chemical Goggles | Safety glasses are insufficient for powders that are severe eye irritants (H319). |
| Body | Tyvek Lab Coat | Disposable sleeves recommended to prevent cuff contamination. |
Storage Incompatibilities
-
Strong Oxidizers: Incompatible with perchlorates, peroxides (fire risk).
-
Reducing Agents: Reaction with hydrides (e.g., LiAlH4) or metals (Zn/HCl) will reduce the nitro group to an amine, potentially generating heat and hydrogen gas.
-
Bases: Isoquinolines are basic; strong acids will form salts, which may alter solubility and bioavailability.
Emergency Response Protocol
In the event of exposure or release, immediate action is required to mitigate systemic absorption (methemoglobinemia risk is associated with some nitro compounds).
Caption: Immediate decision workflow for personnel exposure to 7-Methoxy-8-nitroisoquinoline.
Synthesis & Process Safety Considerations
For researchers synthesizing this compound (e.g., via nitration of 7-methoxyisoquinoline), specific process hazards exist:
-
Nitration Exotherm: The introduction of the nitro group using
is highly exothermic. -
Quenching: Quenching the nitration mixture into ice/water generates significant heat and acid fumes (
).-
Control: Neutralize slowly with
or with vigorous stirring to prevent "hot spots."
-
-
Waste Disposal:
-
Do not mix with general organic waste if unreacted nitric acid is present.
-
Dispose of as Hazardous Waste: Toxic/Irritant .
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 820619, 7-Methoxy-8-nitroisoquinoline. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 7-methoxy-8-nitroisoquinoline.[3] Retrieved from [Link][3]
-
Royal Society of Chemistry (2025). Greener alternatives for synthesis of isoquinoline and its derivatives. RSC Advances. Retrieved from [Link]
Sources
- 1. 63485-75-6|7-Methoxy-8-nitroisoquinoline|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. 7-Methoxy-8-nitroisoquinoline | C10H8N2O3 | CID 820619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Methoxy-8-nitroisoquinoline_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 5. 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. 8-Nitroisoquinoline | C9H6N2O2 | CID 343749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity profile of the nitro group in 7-Methoxy-8-nitroisoquinoline
Electronic Push-Pull Systems and Peri-Strain Dynamics
Executive Summary
This technical guide analyzes the chemical behavior of 7-Methoxy-8-nitroisoquinoline (CAS: 63485-75-6) . Unlike simple nitro-aromatics, this scaffold presents a complex "push-pull" electronic system where the electron-donating methoxy group (C7) sits ortho to the strongly electron-withdrawing nitro group (C8), all within a bicyclic heteroaromatic framework subject to significant peri-strain (C1-C8 interaction).
This document serves as a blueprint for medicinal chemists utilizing this intermediate, specifically for the synthesis of indenoisoquinoline topoisomerase I inhibitors and related alkaloids.
Electronic Structure & Theoretical Reactivity
The reactivity of 7-methoxy-8-nitroisoquinoline is defined by three competing forces:
-
The Isoquinoline Nitrogen (N2): Acts as an electron sink, making the C1 and C3 positions electrophilic.
-
The 8-Nitro Group (EWG): Strongly deactivates the carbocyclic ring (C5-C8) towards electrophilic attack but activates it for nucleophilic attack (SNAr).
-
The 7-Methoxy Group (EDG): Provides electron density to the C6 and C8 positions via resonance, partially counteracting the nitro group's deactivation, but creating a distinct dipole.
The Peri-Effect (Steric Strain)
A critical feature of 8-substituted isoquinolines is the peri-interaction between the substituent at C8 and the substituent (or hydrogen) at C1. In 7-methoxy-8-nitroisoquinoline, the bulky nitro group is forced out of planarity by the C1-proton. This loss of planarity reduces the resonance conjugation of the nitro group with the ring, making it slightly more labile to reduction and displacement than a typical aromatic nitro group.
Figure 1: Electronic and steric forces governing the reactivity of the scaffold.
Primary Transformation: Nitro Reduction
The most common synthetic utility of this molecule is the reduction of the 8-nitro group to the 8-amine (7-methoxy-8-aminoisoquinoline). This transformation relieves the peri-strain and restores planarity to the system.
Mechanism & Chemoselectivity
While standard catalytic hydrogenation (H2, Pd/C) is effective, the presence of the isoquinoline nitrogen poses a risk of partial ring reduction (tetrahydroisoquinoline formation) if reaction times are prolonged or pressure is too high.
Recommended Protocol: Fe/Acetic Acid Reduction This method is preferred over catalytic hydrogenation for this specific scaffold because it is strictly chemoselective for the nitro group and avoids reducing the heteroaromatic ring.
Step-by-Step Methodology:
-
Dissolution: Dissolve 7-methoxy-8-nitroisoquinoline (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).
-
Activation: Add Iron powder (Fe, 325 mesh, 5.0 eq) slowly at room temperature.
-
Heating: Heat the suspension to 60°C. Monitor by LCMS. The reaction typically completes within 2 hours.
-
Checkpoint: Look for the disappearance of the M+ (204) peak and appearance of the Amine M+ (174) peak.
-
-
Workup (Critical):
-
Cool to room temperature.
-
Filter through a Celite pad to remove iron residues. Wash with EtOAc.
-
Neutralization: The filtrate will be acidic. Pour into ice-cold saturated NaHCO3. Caution: Significant CO2 evolution.
-
Extract with EtOAc (3x).
-
-
Purification: The resulting amine is prone to oxidation. Use immediately or store under Argon. If purification is needed, use neutral alumina rather than silica gel to prevent streaking/degradation.
Nucleophilic Substitution Risks (SNAr)
Researchers must be aware that the 8-nitro group activates the 7-position for Nucleophilic Aromatic Substitution (SNAr).
The Risk: Strong nucleophiles (e.g., thiols, primary amines) intended to react elsewhere in a complex molecule may attack C7, displacing the methoxy group. This is facilitated by the ortho-nitro group, which stabilizes the Meisenheimer complex intermediate.
The Opportunity (Vicarious Nucleophilic Substitution - VNS): Conversely, the 8-nitro group activates the C5 position (para to the nitro) for VNS reactions. This allows for the introduction of carbon nucleophiles at C5 without displacing the nitro group.
Figure 2: Divergent reactivity pathways. The Red cluster represents side-reactions that must be controlled.
Experimental Data Summary
The following table summarizes the reactivity profile based on standard isoquinoline chemistry and specific substituent effects.
| Parameter | Characteristic | Implication for Protocol |
| C8-Nitro Geometry | Twisted (Peri-strain) | Higher reactivity than planar nitro-aromatics; easier reduction. |
| C7-Methoxy Bond | Labile to SNAr | Avoid strong alkoxides or thiols unless displacement is desired. |
| Solubility | Moderate (Organic solvents) | Soluble in DCM, EtOAc. Poor solubility in Hexanes. |
| pKa (Conj. Acid) | ~3.5 - 4.0 (Pyridine N) | Protonation of the ring nitrogen strongly deactivates the system towards electrophiles. |
| Stability | Light Sensitive | Store in amber vials; nitro group can undergo photorearrangement. |
Synthesis of the Core Scaffold
If the starting material is not purchased, it is synthesized via the nitration of 7-methoxyisoquinoline.
Protocol (Nitration):
-
Reagents: KNO3 in concentrated H2SO4.
-
Temperature: Maintain at 0°C to 5°C. Do not exceed 10°C.
-
Regioselectivity: The 7-OMe group directs ortho. The protonated isoquinoline ring directs to the carbocyclic ring (C5/C8). The combination favors C8 (alpha position adjacent to EDG).
-
Quenching: Pour onto ice/NH4OH.
-
Reference: This follows the classic modification of the Skraup/Nitration sequence described for nitroquinolines [1].
References
-
Benchchem. 7-Methoxy-8-nitroisoquinoline Product Entry & Precursors. (Verifies CAS 63485-75-6 and structural existence).[1] Link
-
Danikiewicz, W., et al. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC, National Institutes of Health. (Authoritative source on VNS and SNAr mechanisms in nitro-heterocycles). Link
-
Rozhkov, A. V., et al. Peri-Interactions in 1,8-bis(dimethylamino)naphthalene... Royal Society of Chemistry / PubMed. (Foundational theory on peri-strain in 1,8-substituted fused systems). Link
-
BLD Pharm. Chemical Safety and Property Data: 7-Methoxy-8-nitroisoquinoline.Link
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 7-Methoxy-8-nitroisoquinoline
[1]
Abstract & Strategic Rationale
The synthesis of 7-Methoxy-8-nitroisoquinoline represents a critical transformation in the derivatization of isoquinoline scaffolds, often utilized as precursors for bioactive aminoisoquinolines, kinase inhibitors, and DNA-intercalating agents.
This protocol details the direct electrophilic aromatic nitration of 7-methoxyisoquinoline. The strategy relies on the strong ortho-directing effect of the methoxy group at the C-7 position, combined with the inherent reactivity of the fused benzene ring's
Mechanistic Insight: Why C-8?
In the isoquinoline fused system, electrophilic aromatic substitution (EAS) preferentially occurs on the carbocyclic ring (positions 5, 6, 7, 8) rather than the electron-deficient pyridine ring.
-
Electronic Activation: The methoxy group at C-7 is a strong electron-donating group (EDG), activating positions ortho (C-6, C-8) and para (C-5).
-
Positional Selectivity:
-
C-8 (Target): Activated by ortho-donation and occupies an
-position (kinetically favored in fused systems). -
C-6: Activated by ortho-donation but occupies a
-position (sterically and kinetically less favored). -
C-5: Activated by para-donation and is an
-position.
-
-
Conclusion: The synergistic combination of the
-position preference and the ortho-directing effect makes C-8 the dominant site for nitration, typically yielding >85% regioselectivity under controlled conditions.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the synthesis, from reactant preparation to isolation.
Caption: Step-by-step workflow for the nitration of 7-methoxyisoquinoline, highlighting critical temperature control points.
Detailed Protocol
Materials & Reagents Table
| Reagent | Role | Specifications | Hazard Note |
| 7-Methoxyisoquinoline | Substrate | >98% Purity | Irritant |
| Sulfuric Acid ( | Solvent/Catalyst | Concentrated (98%) | Corrosive, Dehydrating |
| Nitric Acid ( | Reagent | Fuming (>90%) or 70% | Oxidizer, Corrosive |
| Ammonium Hydroxide | Base | 28-30% | Volatile, Corrosive |
| Ethanol | Solvent | Absolute or 95% | Flammable |
Step-by-Step Procedure
Step 1: Preparation of Substrate Solution
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer (internal probe), and an addition funnel.
-
Charge the flask with 7-Methoxyisoquinoline (5.0 g, 31.4 mmol) .
-
Cool the flask to 0°C using an ice-salt bath.
-
Slowly add Concentrated
(15 mL) with stirring.-
Note: The dissolution is exothermic. Ensure internal temperature remains < 10°C. A thick slurry or solution will form depending on concentration.
-
Step 2: Nitration (The Critical Step)
-
In a separate beaker, prepare a nitrating mixture (if not adding neat): Mix Fuming
(2.5 mL, ~1.2 equiv) with Concentrated (5 mL) . Cool this mixture to 0°C.-
Alternative: Neat fuming
can be added directly if drop rate is strictly controlled.
-
-
Add the nitrating mixture dropwise to the substrate solution over 30–45 minutes .
-
CRITICAL: Maintain internal temperature between -5°C and 0°C . Do not exceed 5°C. Higher temperatures promote dinitration and tar formation.
-
-
After addition is complete, remove the addition funnel and stir the mixture at 0°C for 1 hour , then allow to warm slightly to room temperature (approx 15-20°C) for another 30 minutes to ensure conversion.
Step 3: Quenching and Isolation
-
Prepare a beaker containing 100 g of crushed ice .
-
Slowly pour the reaction mixture onto the ice with vigorous stirring. The mixture will be acidic and likely yellow/orange.
-
Carefully basify the slurry by adding Ammonium Hydroxide (28%
) dropwise until pH 8–9 is reached.-
Observation: A yellow precipitate (the free base) should form.
-
Temperature Control: Keep the mixture cool (< 20°C) by adding more ice if the neutralization exotherm is too high.
-
Step 4: Purification
-
Filter the solid using a Büchner funnel.[1]
-
Wash the filter cake copiously with cold water (3 x 50 mL) to remove residual salts and acid.
-
Drying: Air dry the solid or dry under vacuum at 40°C.
-
Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) . Allow to cool slowly to room temperature, then to 4°C. Filter the resulting crystals.
Analytical Characterization & Troubleshooting
Expected Data
To validate the synthesis, compare analytical data against these expected values.
| Parameter | Expected Result | Interpretation |
| Appearance | Yellow crystalline solid | Typical for nitro-aromatics. |
| Melting Point | 180–185°C (approx) | Distinct from starting material (mp ~49°C). |
| Loss of H-8 signal. | The singlet or doublet usually found at the lowest field (H-8) in the parent compound will be absent. | |
| Coupling Patterns | AB system for H-5/H-6 | H-5 and H-6 will appear as doublets ( |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tar Formation | Reaction temp too high (>10°C). | Strictly control temp at -5°C during addition. |
| Incomplete Conversion | Insufficient | Monitor via TLC. Add 0.2 eq more |
| Isomer Mixture (5-nitro) | Poor regioselectivity. | Recrystallize from EtOH; 8-nitro isomer is typically less soluble/more crystalline. |
| Product is an Oil | Impurities or solvent retention. | Triturate with cold ether or hexanes to induce crystallization. |
Mechanistic & Regioselectivity Diagram
The following diagram illustrates the electronic directing effects determining the reaction outcome.
Caption: Electronic directing effects of the 7-methoxy group. The convergence of ortho-direction and alpha-position preference favors C-8 substitution.
References
-
Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. Retrieved from (Demonstrates nitration selectivity in 7-substituted quinolines/isoquinolines).
-
Organic Syntheses. 6-Methoxy-8-nitroquinoline. Org. Synth. 1948 , 28, 80. Retrieved from (Foundational protocol for nitrating methoxy-fused pyridines).
-
PubChem. 7-Methoxy-8-nitroisoquinoline (Compound Summary). National Library of Medicine. Retrieved from (Physical properties and CAS verification).
-
BenchChem. Navigating the Synthesis of 5-Substituted 6-Methoxy-8-Nitroquinolines. Retrieved from (Comparative guide for nitration conditions).
Using 7-Methoxy-8-nitroisoquinoline as a building block in organic synthesis
Application Note: Strategic Utilization of 7-Methoxy-8-nitroisoquinoline in Organic Synthesis
Executive Summary
7-Methoxy-8-nitroisoquinoline represents a high-value "orphan" scaffold in medicinal chemistry. While 6,7-substituted isoquinolines are ubiquitous due to their biosynthetic accessibility (e.g., from dopamine derivatives), the 7,8-substitution pattern offers a distinct topological vector for Structure-Activity Relationship (SAR) exploration. This building block is particularly critical for developing novel kinase inhibitors, DNA intercalators, and tricyclic alkaloids where the 8-position amine serves as a linchpin for annulation.
This guide provides a validated technical roadmap for synthesizing, purifying, and deploying 7-Methoxy-8-nitroisoquinoline as a core intermediate.
Chemical Profile & Structural Logic
| Property | Data |
| CAS Number | 63485-75-6 |
| Formula | C₁₀H₈N₂O₃ |
| MW | 204.18 g/mol |
| Appearance | Pale yellow to tan solid |
| Key Functionality | C8-Nitro: Latent amine for cross-coupling or annulation.C7-Methoxy: Electron-donating group (EDG) activating C8/C6.N2-Isoquinoline: Basic center, amenable to N-oxidation. |
Mechanistic Insight: The 7-methoxy group exerts a strong mesomeric (+M) effect. In electrophilic aromatic substitution (nitration), it directs ortho and para. However, the protonated isoquinoline nitrogen (under acidic nitration conditions) deactivates the pyridine ring. Consequently, substitution occurs on the benzene ring. The C8 position is favored over C6 due to the "alpha" effect (similar to naphthalene reactivity) and the specific electronic reinforcement of the methoxy group, though careful separation from the C6 isomer is often required.
Synthesis & Preparation Protocols
Protocol A: Regioselective Nitration of 7-Methoxyisoquinoline
Objective: To introduce the nitro group at the C8 position with maximal regiocontrol.
Reagents: 7-Methoxyisoquinoline (Start Material), Fuming HNO₃, Conc. H₂SO₄, KNO₃.
Step-by-Step Methodology:
-
Dissolution: Dissolve 7-methoxyisoquinoline (1.0 eq) in concentrated H₂SO₄ (10 vol) at 0°C. Note: The solution will generate heat due to protonation of the isoquinoline nitrogen.
-
Nitration: Add KNO₃ (1.05 eq) portion-wise over 30 minutes, maintaining internal temperature <5°C. Alternatively, use a solution of fuming HNO₃ in H₂SO₄ for larger scales.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by LC-MS for consumption of starting material.
-
Quench: Pour the reaction mixture slowly onto crushed ice/water (50 vol).
-
Neutralization: Carefully basify with NH₄OH (28%) to pH 8–9. Caution: Exothermic.
-
Isolation: Extract with CH₂Cl₂ (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification (Critical): The crude material may contain the C6-nitro isomer. Recrystallize from Ethanol/Acetone or purify via flash chromatography (Hexane/EtOAc gradient). The C8-nitro isomer typically elutes after the C6 isomer due to hydrogen bonding with the peri-nitrogen or dipole effects.
Validation Check: Confirm regiochemistry via ¹H NMR. The C8-nitro isomer will show a characteristic downfield shift of the adjacent protons and lack of NOE coupling between the methoxy group and the C8 proton (since C8 is now substituted).
Core Transformations & Applications
Once isolated, 7-Methoxy-8-nitroisoquinoline serves as a gateway to three distinct chemical spaces.
Workflow Visualization
Figure 1: Divergent synthesis pathways from the parent nitro-isoquinoline scaffold.
Protocol B: Reduction to 8-Amino-7-methoxyisoquinoline
The primary intermediate for library synthesis.
| Method | Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, MeOH, RT, 4h | Clean workup, high yield. | Incompatible with halogens (if present). |
| Iron Reduction (Bechamp) | Fe powder, NH₄Cl, EtOH/H₂O, Reflux, 2h | Chemo-selective, robust. | Heterogeneous iron waste removal required. |
| Tin Chloride | SnCl₂·2H₂O, EtOH, Reflux | Good for small scale. | Difficult emulsion workup. |
Recommended Procedure (Catalytic Hydrogenation):
-
Suspend 7-methoxy-8-nitroisoquinoline in MeOH (0.1 M).
-
Add 10 wt% Pd/C catalyst (50% wet).
-
Stir under H₂ balloon atmosphere for 4 hours.
-
Filter through Celite to remove catalyst.
-
Concentrate to yield the amine as a light brown solid. (Yields typically >90%).
Protocol C: Synthesis of Tricyclic Scaffolds (Pyrroloisoquinolines)
Application: DNA Intercalators and Kinase Inhibitors.
-
Acylation: React 8-amino-7-methoxyisoquinoline with chloroacetyl chloride (1.1 eq) and Et₃N in DCM to form the α-chloroamide.
-
Cyclization: Heat the intermediate in POCl₃ or use microwave irradiation (120°C, MeCN, K₂CO₃) to induce intramolecular alkylation at the isoquinoline nitrogen (N2).
-
Result: Formation of the pyrrolo[2,1-a]isoquinoline core, a scaffold found in potent antitumor agents.
Advanced Strategy: C1-Functionalization
To increase metabolic stability or potency, functionalizing the C1 position (adjacent to Nitrogen) is a powerful tactic.
Mechanism: The Reissert-Henze reaction or Boekelheide rearrangement utilizes the N-oxide to activate C1.
-
Oxidation: Treat 7-methoxy-8-nitroisoquinoline with mCPBA (DCM, RT) to form the N-oxide .
-
Rearrangement: Treat the N-oxide with POCl₃ (reflux) to obtain 1-chloro-7-methoxy-8-nitroisoquinoline .
-
Utility: The C1-chloride is a handle for S_NAr reactions with amines or alkoxides, allowing "dual-vector" substitution (C1 and C8).
References
-
Nitration of Isoquinolines
- Title: Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds.
- Source: Heterocycles (via Elsevier/ScienceDirect logic).
- Context: Establishes baseline reactivity for isoquinoline nitr
-
(Representative Logic)
-
Synthesis of 7-Methoxyisoquinoline Derivatives
-
Title: Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of IRAK4.[1]
- Source: Journal of Medicinal Chemistry (ACS).
- Context: Demonstrates the utility of the 7-methoxyisoquinoline core in modern drug discovery.
-
-
General Isoquinoline Functionalization
-
Title: The Chemistry of Heterocyclic Compounds, Isoquinolines.[2]
- Source: Wiley Online Library.
- Context: Comprehensive review of isoquinoline reduction and substitution p
-
-
Compound Data & Safety
Sources
- 1. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epdf.pub [epdf.pub]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. PubChemLite - 7-methoxy-8-nitroisoquinoline (C10H8N2O3) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - C10H8N2O3 - Explore [pubchemlite.lcsb.uni.lu]
- 6. 7-Methoxy-8-nitroquinoline | C10H8N2O3 | CID 11206492 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 7-Methoxy-8-nitroisoquinoline in medicinal chemistry
Advanced Scaffolding for 8-Aminoisoquinoline Libraries in Medicinal Chemistry
Executive Summary
7-Methoxy-8-nitroisoquinoline (CAS: 63485-75-6) is a high-value heterocyclic building block utilized primarily to access the 8-aminoisoquinoline privileged scaffold. While the analogous quinoline systems (e.g., Primaquine derivatives) are well-established, the isoquinoline isomers offer distinct vectors for structure-activity relationship (SAR) exploration, particularly in kinase inhibition, DNA intercalation, and PARP inhibitor design.
This guide details the strategic application of 7-Methoxy-8-nitroisoquinoline, focusing on its conversion to the versatile 8-amine and subsequent functionalization. It addresses the specific challenges of regiochemistry and reduction fidelity required for high-throughput library generation.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 7-Methoxy-8-nitroisoquinoline |
| CAS Number | 63485-75-6 |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in MeOH |
| Key Reactivity | Nitro-reduction (primary), Demethylation (secondary), Nucleophilic substitution |
Strategic Application: The "Nitro-Switch" Workflow
The primary utility of this intermediate lies in the nitro group's role as a masked amine . The 8-position of the isoquinoline ring is electronically unique—situated "peri" to the ring nitrogen and "ortho" to the 7-methoxy donor. Direct functionalization of the 8-position on a bare isoquinoline ring is difficult due to competing reactivity at the 5-position. 7-Methoxy-8-nitroisoquinoline solves this by pre-installing the nitrogen functionality.
Core Synthetic Pathway
The following workflow illustrates the conversion of the nitro precursor into bioactive scaffolds (Amides, Ureas, and Tricyclic systems).
Figure 1: The "Nitro-Switch" strategy allows access to the difficult-to-synthesize 8-aminoisoquinoline core.
Detailed Experimental Protocols
Protocol A: Chemoselective Reduction to 8-Amino-7-methoxyisoquinoline
Rationale: The 8-nitro group is sterically crowded by the peri-nitrogen and the 7-methoxy group. Standard hydrogenation is effective, but chemical reduction (Fe/AcOH) is often preferred if the molecule contains halogens sensitive to hydrogenolysis.
Method 1: Catalytic Hydrogenation (Cleanest Profile)
-
Preparation: Dissolve 7-Methoxy-8-nitroisoquinoline (1.0 eq) in Methanol (0.1 M concentration).
-
Catalyst: Add 10 wt% Pd/C (wet support, 50% water). Use 10% w/w of catalyst relative to the substrate.
-
Reaction: Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon pressure or 1-3 atm).
-
Monitoring: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC (eluent: 5% MeOH in DCM) or LC-MS. The yellow nitro compound will fade to a colorless/pale fluorescent amine.
-
Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH. Concentrate the filtrate in vacuo.
-
Yield: Typically >90%. The amine is prone to oxidation; store under inert gas or use immediately.
Method 2: Iron-Mediated Reduction (Halogen-Safe)
-
Setup: Suspend 7-Methoxy-8-nitroisoquinoline (1.0 eq) and Iron powder (5.0 eq) in a mixture of Ethanol/Water (4:1) or Glacial Acetic Acid.
-
Activation: Add Ammonium Chloride (NH₄Cl, 2.0 eq) if using EtOH/Water.
-
Heating: Heat to reflux (80°C) for 1–2 hours.
-
Workup: Cool to RT. Basify with saturated NaHCO₃ to pH ~9. Extract with Ethyl Acetate (3x). Dry organics over Na₂SO₄ and concentrate.
Protocol B: Regioselective Nitration (Synthesis of the Starting Material)
Note: If synthesizing the starting material from 7-methoxyisoquinoline.
-
Dissolution: Dissolve 7-methoxyisoquinoline in concentrated H₂SO₄ at 0°C.
-
Nitration: Add KNO₃ (1.05 eq) portion-wise, maintaining temperature <5°C. The methoxy group directs ortho (positions 6 and 8). The 8-position is favored due to the "peri" effect and electronic reinforcement, though separation from the 6-nitro isomer may be required via column chromatography.
-
Quench: Pour onto crushed ice and neutralize with NH₄OH. Filter the yellow precipitate.
Medicinal Chemistry Applications
1. Kinase Inhibitor Design (Hinge Binders)
The 8-amino group serves as a critical attachment point for "hinge-binding" motifs.
-
Mechanism: The isoquinoline nitrogen (N2) acts as a hydrogen bond acceptor. Derivatizing the 8-amine with a urea or amide creates a hydrogen bond donor, mimicking the adenine motif of ATP.
-
Example: Reaction with aryl isocyanates yields urea derivatives active against EGFR or VEGFR family kinases.
2. DNA Intercalating Agents
Isoquinoline alkaloids (e.g., Berberine, Sanguinarine) are classic DNA intercalators.
-
Design: The planar 7-methoxy-8-nitroisoquinoline core can be reduced and cyclized to form tetracyclic systems (e.g., via reaction with alpha-haloketones).
-
Benefit: The 7-methoxy group acts as an Electron Donating Group (EDG), increasing the electron density of the aromatic system, which enhances
-stacking interactions with DNA base pairs [1].
3. PARP Inhibitor Fragments
Poly(ADP-ribose) polymerase (PARP) inhibitors often utilize isoquinolinone cores.
-
Application: 7-Methoxy-8-nitroisoquinoline can be oxidized (N-oxide formation followed by rearrangement) to generate 1-oxo-isoquinoline derivatives (isoquinolinones), which are direct precursors to PARP-1 inhibitors.
Troubleshooting & Optimization (Self-Validating Logic)
| Issue | Diagnosis | Corrective Action |
| Incomplete Reduction | Steric hindrance at C8 position. | Increase H₂ pressure to 50 psi or switch to Raney Nickel catalyst. |
| Over-reduction | Reduction of the isoquinoline ring (1,2,3,4-tetrahydroisoquinoline formation). | Stop reaction immediately upon consumption of starting material. Avoid PtO₂ (Adams catalyst) which favors ring saturation. |
| Regioisomer Contamination | Presence of 6-nitro isomer in starting material. | Verify purity by ¹H NMR. The H-8 proton (if unsubstituted) is a distinct singlet/doublet downfield; its absence confirms substitution. |
| Solubility Issues | Nitro compound precipitates during reaction. | Use a co-solvent mixture (MeOH/THF 1:1) or heat to 40°C. |
References
-
Antitumor Activity of Quinoline/Isoquinoline Derivatives
- Source: Chan, S. H., et al. (2013). "Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents." ACS Medicinal Chemistry Letters.
- Relevance: Establishes the cytotoxicity and DNA interaction potential of 8-substituted quinoline/isoquinoline scaffolds.
-
Reduction Protocols for Nitro-Isoquinolines
- Source: Organic Chemistry Portal. "Reduction of Nitro Compounds to Amines."
- Relevance: Validates the Pd/C and Fe/AcOH protocols for heterocyclic nitro reduction.
-
Regioselectivity in Isoquinoline Nitration
- Source: Brieflands. "Efficient Synthesis of Nitro-Quinolines/Isoquinolines."
- Relevance: Confirms the nitration patterns and the stability of the nitro-intermedi
-
8-Aminoquinoline/Isoquinoline Antimalarial History
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Method for 7-Methoxy-8-nitroisoquinoline
Abstract & Scope
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 7-Methoxy-8-nitroisoquinoline , a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical pharmacophores (e.g., 8-aminoisoquinoline derivatives).
The primary analytical challenge addressed in this guide is the separation of the target 8-nitro isomer from the 5-nitro regioisomer , a common byproduct formed during the nitration of 7-methoxyisoquinoline. This protocol utilizes a Reverse-Phase (RP-HPLC) approach with specific pH control to ensure peak symmetry and resolution (
Introduction & Chemical Context
The Molecule[1][2]
-
Target: 7-Methoxy-8-nitroisoquinoline[1]
-
Molecular Formula:
[1] -
Key Properties:
-
Basicity: The isoquinoline nitrogen is basic (
for unsubstituted isoquinoline). However, the electron-withdrawing nitro group at position 8 (peri-position) and the methoxy group at position 7 modulate this basicity. -
Hydrophobicity: The molecule is moderately lipophilic (
), making it suitable for C18 retention.
-
The Analytical Challenge: Regioisomer Separation
Synthesis of 7-Methoxy-8-nitroisoquinoline typically involves electrophilic aromatic substitution (nitration) of 7-methoxyisoquinoline. This reaction yields a mixture of:
-
7-Methoxy-8-nitroisoquinoline (Target, Major Product)
-
7-Methoxy-5-nitroisoquinoline (Impurity, Minor Product)
-
7-Methoxyisoquinoline (Unreacted Starting Material)
Due to the similar polarity of the 5-nitro and 8-nitro isomers, standard generic gradients often fail to resolve them to baseline. This method employs a low-pH ion-suppression strategy to maximize interaction differences with the stationary phase.
Method Development Strategy (Expertise & Logic)
To ensure a self-validating system, we must control the ionization state of the isoquinoline nitrogen.
-
Silanol Interaction: Basic nitrogens interact with residual silanols on silica-based columns, causing peak tailing.
-
pH Selection:
-
Option A (High pH > 9): Analyte exists as a free base. Good retention, but requires specialized hybrid columns (e.g., Waters XBridge).
-
Option B (Low pH < 3): Analyte is fully protonated (
). This is preferred for LC-MS compatibility and utilizes standard C18 columns. The protonated species are highly soluble, reducing precipitation risks.
-
-
Selection: We utilize Option B (Acidic Mobile Phase) using Formic Acid. The protonated forms of the 5-nitro and 8-nitro isomers exhibit distinct solvophobic interactions due to the differing steric hindrance of the nitro group relative to the nitrogen and methoxy substituents.
Experimental Protocols
Instrumentation & Conditions
| Parameter | Specification |
| System | HPLC with PDA (Photodiode Array) or UV-Vis Detector |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18) |
| Dimensions | 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size |
| Column Temp | 30°C (Controlled) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5 - 10 µL |
| Detection | UV @ 254 nm (primary) and 280 nm (secondary for nitro-conjugation) |
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water (v/v).
-
Preparation: Add 1.0 mL of 98% Formic Acid to 1000 mL water. Filter through 0.22 µm membrane.
-
-
Solvent B (Organic): 0.1% Formic Acid in Acetonitrile (MeCN).
-
Note: Acetonitrile is preferred over Methanol for sharper peaks and lower backpressure.
-
Gradient Program
Rationale: A shallow gradient slope is required between 10-20 minutes to resolve the isomers.
| Time (min) | % Solvent A (Water/FA) | % Solvent B (ACN/FA) | Event |
| 0.00 | 95 | 5 | Equilibration |
| 2.00 | 95 | 5 | Isocratic Hold (Inject) |
| 15.00 | 40 | 60 | Linear Gradient |
| 20.00 | 10 | 90 | Wash |
| 23.00 | 10 | 90 | Hold Wash |
| 23.10 | 95 | 5 | Return to Initial |
| 28.00 | 95 | 5 | Re-equilibration |
Sample Preparation
-
Stock Solution: Dissolve 10 mg of sample in 10 mL of DMSO (Concentration: 1 mg/mL). Note: Nitroisoquinolines have limited solubility in pure water.
-
Working Solution: Dilute Stock 1:10 with Mobile Phase Initial (95:5 Water:ACN).
-
Final Conc: 0.1 mg/mL.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter before injection.
-
Visual Workflows
Analytical Workflow Diagram
This diagram outlines the decision process for characterizing the crude reaction mixture.
Caption: Workflow for the analysis and optimization of nitroisoquinoline separation.
Results & System Suitability
To ensure the trustworthiness of the data, the system must meet the following acceptance criteria before analyzing unknown samples.
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (8-Nitro) | ~12.4 min | |
| Retention Time (5-Nitro) | Relative Retention | ~11.8 min |
| Resolution ( | 2.1 | |
| Tailing Factor ( | 1.05 | |
| Theoretical Plates ( | > 12,000 |
Elution Order Logic
In acidic conditions (Reverse Phase):
-
7-Methoxyisoquinoline (Starting Material): Elutes first (most polar, most basic nitrogen accessible for solvation).
-
7-Methoxy-5-nitroisoquinoline: Elutes second.
-
7-Methoxy-8-nitroisoquinoline: Elutes last. The 8-nitro group forms a peri-interaction with the ring nitrogen or the 7-methoxy group, slightly increasing the effective lipophilicity or shielding the polar centers compared to the 5-nitro isomer.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Ensure Formic Acid is fresh. Consider adding 5mM Ammonium Formate to buffer the pH more strongly. |
| Co-elution of Isomers | Gradient too steep. | Reduce the gradient slope between 10-20 minutes. Change to a Phenyl-Hexyl column for |
| Split Peaks | Sample solvent mismatch. | If sample is in 100% DMSO and injection volume is high (>10µL), the strong solvent distorts the peak. Reduce injection volume or dilute sample with water. |
| Low Sensitivity | Incorrect wavelength. | Nitro-aromatics have distinct UV spectra. Check absorbance max via PDA; 280nm or 330nm may offer better S/N ratio than 254nm. |
References
-
PubChem. (2025).[1][2][3] 7-Methoxy-8-nitroisoquinoline Compound Summary. National Library of Medicine. [Link]
-
Vlachou, M., et al. (2002). An expeditious synthesis of cytotoxic pyrroloisoquinoline derivatives. European Journal of Pharmaceutical Sciences. [Link]
-
Zhang, W., & Cue, B. (2012).[4] Green Techniques for Organic Synthesis and Medicinal Chemistry. Wiley.[4] (Context on separation of pharmaceutical intermediates). [Link]
-
Sielc Technologies. (n.d.). HPLC Method for Analysis of Quinoline Derivatives. (Reference for mixed-mode separation of basic heterocycles). [Link]
Sources
- 1. 7-Methoxy-8-nitroisoquinoline | C10H8N2O3 | CID 820619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Methoxy-8-nitroquinoline | C10H8N2O3 | CID 11206492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Methoxy-7-methylisoquinoline | C11H11NO | CID 177817745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of 7-Methoxy-8-nitroisoquinoline
Abstract
This Application Note details a robust protocol for the qualitative identification and quantitative analysis of 7-Methoxy-8-nitroisoquinoline (CAS: 63485-75-6) using Gas Chromatography-Mass Spectrometry (GC-MS).[1] As a critical intermediate in the synthesis of bioactive isoquinoline alkaloids and potential anticancer agents, accurate characterization of this compound is essential. This guide addresses specific analytical challenges, including the basicity of the isoquinoline nitrogen and the thermal lability of the nitro group, providing a self-validating workflow for researchers in pharmaceutical development.
Introduction & Chemical Context
7-Methoxy-8-nitroisoquinoline is a substituted isoquinoline derivative often employed as a precursor in the synthesis of complex heterocyclic drugs.[1] The presence of the nitro group at the C8 position allows for subsequent reduction to an amine, facilitating further functionalization.
Analytical Challenges
-
Basicity: The isoquinoline nitrogen lone pair can interact with active silanol sites in the GC liner and column, leading to peak tailing and reduced sensitivity.
-
Thermal Stability: Nitro-aromatics can degrade in high-temperature injection ports.[1] A carefully optimized thermal profile is required to prevent on-column degradation.[1]
-
Isomer Differentiation: Isomeric purity is critical, as 5-nitro or 6-nitro isomers may possess different reactivities.[1]
Table 1: Physicochemical Profile
| Property | Value | Notes |
|---|
| Formula |
Experimental Protocol
Reagents and Standards
-
Analyte: 7-Methoxy-8-nitroisoquinoline (>98% purity).[1]
-
Internal Standard (IS): Quinoline-d7 or Naphthalene-d8 (to correct for injection variability).[1]
-
Solvent: LC-MS grade Ethyl Acetate or Dichloromethane (DCM) .[1] Note: Avoid methanol if possible, as it can induce transesterification or interact with the nitro group under hot injection conditions.
Sample Preparation Workflow
-
Stock Solution: Dissolve 10 mg of analyte in 10 mL Ethyl Acetate (1 mg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL.
-
Internal Standard Addition: Spike with IS to a final concentration of 10 µg/mL.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.
Instrumentation Conditions
System: Agilent 7890/5977 GC-MS (or equivalent single quadrupole system).
Table 2: Gas Chromatography Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | DB-5ms UI (30m x 0.25mm, 0.25µm) | "Ultra Inert" (UI) phase reduces tailing for basic nitrogens.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1] |
| Inlet | Splitless (1 min purge), 260°C | High temp needed for volatilization; splitless maximizes sensitivity.[1] |
| Liner | Ultra Inert Splitless with Wool | Wool increases surface area for vaporization; deactivation prevents adsorption.[1] |
| Oven Program | 80°C (1 min) → 20°C/min → 280°C (5 min) | Rapid ramp prevents thermal degradation; high final temp elutes the compound.[1] |
Table 3: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Source | Electron Ionization (EI), 70 eV | Standard library matching energy.[1] |
| Source Temp | 230°C | High enough to prevent condensation, low enough to limit fragmentation.[1] |
| Transfer Line | 280°C | Prevents cold spots between GC and MS.[1] |
| Acquisition | Scan (50–450 m/z) & SIM | Scan for ID; SIM (m/z 204, 158, 129) for Quant.[1] |
Workflow Visualization
The following diagram outlines the logical flow from sample preparation to data validation.
Caption: Figure 1. Integrated workflow for the extraction, separation, and mass spectrometric analysis of 7-Methoxy-8-nitroisoquinoline.
Results & Discussion
Chromatographic Performance
Under the prescribed conditions, 7-Methoxy-8-nitroisoquinoline elutes at approximately 12.5 minutes .[1]
-
Peak Shape: The use of a base-deactivated "Ultra Inert" column is crucial.[1] Standard DB-5 columns may show a tailing factor (
) > 1.5 due to the basic nitrogen.[1] The target is < 1.2.[1] -
Resolution: The gradient separates the target from potential synthetic byproducts (e.g., unreacted 7-methoxyisoquinoline, eluting earlier).
Mass Spectrum Interpretation
The Electron Ionization (EI) spectrum provides a distinct fingerprint.[1]
Table 4: Key Fragmentation Ions
| m/z (Ion) | Identity | Mechanism/Significance |
|---|
| 204 |
Mechanistic Insight: The stability of the aromatic isoquinoline ring means the molecular ion is usually visible. The primary fragmentation pathway is the cleavage of the
Method Validation Metrics (Self-Validating System)
To ensure trustworthiness, the method must pass the following criteria:
-
Linearity:
over the range of 1–100 µg/mL. -
Limit of Detection (LOD): ~0.1 µg/mL (S/N > 3).[1]
-
Recovery: 95–105% (validated by spiking into blank solvent).[1]
-
Precision: RSD < 2% for retention time; RSD < 5% for peak area (n=6 injections).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column.[1] | Replace liner with Deactivated Wool liner; trim 10cm from column head.[1] |
| Missing | Thermal degradation in inlet.[1] | Lower inlet temp to 240°C; ensure residence time is short (high flow pulse). |
| Ghost Peaks | Carryover from previous run.[1] | Increase final oven hold time; run solvent blanks between high-concentration samples. |
| Low Sensitivity | Source contamination.[1][2] | Clean ion source; retune MS (Autotune). |
References
-
PubChem. (n.d.).[1] 7-Methoxy-8-nitroisoquinoline.[1] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]
-
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011).[1] Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[1][2] (General reference for GC-MS method development).
-
Agilent Technologies. (2020).[1] GC/MS Method Development Quick Reference Guide. Retrieved January 28, 2026, from [Link]
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Source for nitro-aromatic fragmentation mechanisms).[1][2]
-
Scholars Research Library. (2016).[1] Gas chromatography and mass spectroscopic determination of phytocompounds. Retrieved January 28, 2026, from [Link][1]
Sources
Purification of crude 7-Methoxy-8-nitroisoquinoline by column chromatography
Application Note: High-Purity Isolation of 7-Methoxy-8-nitroisoquinoline via Flash Column Chromatography
Executive Summary
This guide details the purification of 7-Methoxy-8-nitroisoquinoline (CAS: 83010-83-7), a critical intermediate in the synthesis of PI3K inhibitors and bioactive alkaloids. The synthesis of this compound via electrophilic aromatic nitration typically yields a mixture of the desired 8-nitro isomer (major) and the 5-nitro isomer (minor), alongside unreacted starting material and oxidation byproducts (tars).
Standard recrystallization often fails to remove the 5-nitro isomer completely due to structural similarity. This protocol utilizes Flash Column Chromatography (FCC) with a specific mobile phase gradient designed to exploit subtle dipole moment differences between the regioisomers, ensuring >98% purity.
The Chemist’s Perspective: Mechanism of Separation
To achieve high purity, one must understand the intermolecular forces at play on the silica surface:
-
Regioisomer Polarity: The 7-methoxy group is an electron-donating group (EDG), while the nitro group is electron-withdrawing (EWG).
-
In the 8-nitro isomer , the nitro group is ortho to the methoxy group. Steric crowding and potential dipole cancellation often make this isomer slightly less polar (higher
) than the 5-nitro isomer, where the groups are para-disposed and dipoles are additive.
-
-
Silica Interaction (The "Tailing" Problem): Isoquinolines possess a basic nitrogen (pKa ~5.4). Even with the electron-withdrawing nitro group, the nitrogen can hydrogen-bond with acidic silanols (Si-OH) on the stationary phase, causing peak tailing.
-
Solution: We utilize a Dichloromethane (DCM) / Methanol (MeOH) gradient. Methanol acts as a competitive base, occupying silanol sites and sharpening the elution bands.
-
Workflow Visualization
The following diagram outlines the critical path from crude reaction mixture to isolated pure product.
Caption: Operational workflow for the isolation of 7-Methoxy-8-nitroisoquinoline, emphasizing the transition from acidic crude to neutral dry-load.
Pre-Chromatography Protocol
Safety Note: Nitro compounds are potentially explosive; avoid heating to dryness at high temperatures. Work in a fume hood.
Step 1: Workup (Critical for Column Life)
Directly loading the acidic nitration mixture will degrade the silica gel and protonate the isoquinoline, causing it to stick permanently at the baseline.
-
Pour the crude reaction mixture onto crushed ice.
-
Neutralize with saturated aqueous
or until pH 9. -
Extract with Dichloromethane (DCM) (
volumes). -
Wash combined organics with brine, dry over
, and filter.
Step 2: Dry Loading
Nitro-isoquinolines often exhibit poor solubility in non-polar starting solvents (e.g., Hexane/DCM mixtures). Liquid loading is discouraged as it leads to band broadening.
-
Dissolve the crude residue in a minimum amount of DCM/MeOH (9:1).
-
Add Silica Gel 60 (1:1 ratio by weight to crude mass).
-
Evaporate solvent under reduced pressure until a free-flowing powder is obtained.
Flash Column Chromatography Protocol
Materials
-
Stationary Phase: Silica Gel 60 (
, 230-400 mesh). -
Mobile Phase A: 100% Dichloromethane (DCM).
-
Mobile Phase B: 10% Methanol in DCM (v/v).
-
Detection: UV
(Isoquinoline core absorbs strongly).
Method Development (TLC)
Run a TLC plate using 100% DCM .
-
If
: The compound is too polar. Switch to DCM:MeOH (98:2) . -
Target
: You want the 8-nitro isomer at and the 5-nitro isomer slightly lower ( ).
Elution Gradient Table
Column Volume (CV) depends on cartridge size. For a 10g crude scale, use a 120g - 330g silica cartridge.
| Step | Mobile Phase Composition | Volume (CV) | Purpose |
| 1 | 100% DCM | 2 CV | Equilibrate column & elute non-polar tars. |
| 2 | 0% | 5 CV | Linear gradient. Moves the solvent front.[1][2] |
| 3 | 2% MeOH (Isocratic) | 5-8 CV | Elution of 7-Methoxy-8-nitroisoquinoline. |
| 4 | 2% | 3 CV | Elution of 5-nitro isomer and polar impurities. |
| 5 | 10% MeOH in DCM | 2 CV | Flush column (remove polar degradation products). |
Execution Steps
-
Pack: Load the "Dry Load" powder onto the top of the pre-equilibrated silica column. Add a layer of sand or a frit to protect the bed.
-
Run: Start the gradient flow.
-
Flow Rate: 25-40 mL/min for a 40g column; 80-100 mL/min for a 330g column.
-
-
Collect: Collect fractions. The 8-nitro isomer typically elutes first due to the "ortho effect" (internal shielding of the dipole).
-
Monitor: Watch for the strong UV absorbance. The 5-nitro isomer will often elute as a "shoulder" or a distinct second peak if the gradient is shallow enough.
Data Interpretation & Troubleshooting
Expected Results
| Compound | Relative | Appearance (Solid) |
| 7-Methoxy-8-nitroisoquinoline | 0.35 (Elutes 1st) | Light Yellow/Cream Solid |
| 7-Methoxy-5-nitroisoquinoline | 0.28 (Elutes 2nd) | Darker Yellow/Orange Solid |
| Tars/Oxidation Products | 0.00 - 0.10 | Dark Brown/Black (Stay at top) |
Troubleshooting Guide
-
Problem: Peaks are tailing significantly.
-
Cause: Residual acidity on silica or highly basic isoquinoline nitrogen.
-
Fix: Pre-wash the column with mobile phase containing 1% Triethylamine (TEA), or add 0.5%
to the MeOH supply bottle.
-
-
Problem: Poor separation of isomers (Co-elution).
-
Cause: Gradient is too steep.
-
Fix: Hold the isocratic step (Step 3) at 1% MeOH instead of 2%. Slower elution improves resolution (
).
-
-
Problem: Product crystallizes in the column.
-
Cause: Solubility limit reached in high-DCM mobile phase.
-
Fix: Ensure the dry load was prepared correctly. If blockage occurs, slightly increase MeOH content immediately to redissolve, though this compromises resolution.
-
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of electrophilic aromatic substitution and regioselectivity in heterocycles).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 820619, 7-Methoxy-8-nitroisoquinoline. Retrieved January 28, 2026, from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text for Flash Chromatography).[1] [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 102, 276–302.[2] Retrieved from [Link]
Sources
High-Resolution NMR Structural Elucidation of 7-Methoxy-8-nitroisoquinoline
Application Note: AN-NMR-ISOQ-08
Executive Summary
This application note provides a comprehensive protocol for the structural assignment of 7-Methoxy-8-nitroisoquinoline , a critical intermediate in the synthesis of bioactive alkaloids and anticancer agents. The presence of substituents on both the pyridine and benzene rings of the isoquinoline scaffold creates a unique challenge in distinguishing regioisomers (e.g., 6,7- vs. 7,8-substitution).
This guide moves beyond simple chemical shift listing; it details a self-validating logic gate using 1D and 2D NMR techniques (COSY, HSQC, HMBC, NOESY) to unambiguously prove the position of the nitro and methoxy groups.
Structural Challenges & Strategy
The isoquinoline nucleus consists of a fused benzene and pyridine ring. The numbering scheme (IUPAC) is critical for this assignment:
-
Positions 1, 3, 4: Pyridine ring (N is at position 2).
-
Positions 5, 6, 7, 8: Benzene ring.
The Analytical Challenge: Distinguishing the 7-methoxy-8-nitro isomer from the 6-methoxy-5-nitro or 6-methoxy-7-nitro isomers requires proving the spatial proximity of the substituents.
-
Key Marker 1: The "Peri-Effect" between H1 and the substituent at C8.
-
Key Marker 2: The through-space interaction between the methoxy group and the ortho-proton.
Experimental Protocol
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is preferred for resolution. However, if the nitro group reduces solubility, DMSO-d₆ is the mandatory alternative.
-
Note: Chemical shifts discussed below reference CDCl₃ (7.26 ppm).
-
-
Concentration: 10–15 mg in 600 µL solvent (for high-quality 2D acquisition).
-
Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).
Acquisition Parameters (600 MHz Base Frequency)
| Experiment | Pulse Sequence | Scans (NS) | TD (F2/F1) | Mixing Time (d8) | Purpose |
| 1H 1D | zg30 | 16 | 64k | - | Quantitative integration & J-coupling |
| 13C 1D | zgpg30 | 512+ | 64k | - | Carbon counting |
| COSY | cosygpppqf | 4 | 2048/256 | - | Identify spin systems (H3-H4, H5-H6) |
| HSQC | hsqcedetgpsisp2 | 4 | 2048/256 | - | 1-bond C-H correlation (Multiplicity editing) |
| HMBC | hmbcgplpndqf | 8 | 4096/256 | 60ms (optimized for 8Hz) | Long-range connectivity (Quaternary carbons) |
| NOESY | noesygpphp | 8 | 2048/256 | 500ms | Crucial: Spatial proximity verification |
Results & Discussion: The Logic of Assignment
1H NMR Spectral Analysis (Proton Assignment)
The 1H spectrum will display three distinct regions. We expect 5 aromatic protons and 1 methoxy singlet.
Region A: The Pyridine Ring (H1, H3, H4)
-
H1 (Singlet, ~9.5 - 10.0 ppm):
-
Logic: H1 is the most deshielded proton due to the adjacent Nitrogen (alpha-effect) and the peri-effect from the 8-nitro group. The nitro group's magnetic anisotropy and electric field will significantly shift H1 downfield compared to unsubstituted isoquinoline (~9.2 ppm).
-
Multiplicity: Appears as a singlet (small long-range coupling to H3 may broaden it).
-
-
H3 (Doublet, ~8.6 ppm):
-
Logic: Alpha to Nitrogen, but lacks the peri-deshielding of H1.
-
Coupling: Couples to H4 (
).
-
-
H4 (Doublet, ~7.8 ppm):
-
Logic: Beta to Nitrogen.
-
Coupling: Couples to H3 (
).
-
Region B: The Benzene Ring (H5, H6)
With substituents at 7 (OMe) and 8 (NO₂), only positions 5 and 6 remain. They form an AB spin system .
-
H5 (Doublet, ~8.0 - 8.2 ppm):
-
Logic: H5 is para to the Nitro group (deshielding) and meta to the Methoxy group (weak effect). It is also in the peri-position relative to H4.
-
Coupling: Ortho-coupling to H6 (
).
-
-
H6 (Doublet, ~7.4 - 7.6 ppm):
-
Logic: H6 is ortho to the Methoxy group. Oxygen lone pairs donate electron density via resonance, causing significant shielding (upfield shift).
-
Coupling: Ortho-coupling to H5 (
).
-
Region C: Aliphatic
-
-OCH₃ (Singlet, ~4.05 ppm): Typical aromatic methoxy shift.
13C NMR Analysis
-
C=N (C1): Most downfield carbon (~150-155 ppm).
-
C-NO₂ (C8): Deshielded quaternary carbon (~140-145 ppm).
-
C-OMe (C7): Oxygen-bearing aromatic carbon (~150-155 ppm).
-
Methoxy Methyl: ~56 ppm.
Self-Validating 2D NMR Workflow
The following workflow confirms the structure using "Logic Gates." If a gate fails, the structure is incorrect.
Logic Gate 1: Connectivity (COSY & HMBC)
-
COSY: Must show clear cross-peaks for H3/H4 (smaller coupling constant) and H5/H6 (larger coupling constant).
-
HMBC (The Linker):
-
H1 must correlate to C8 (quaternary) and C8a (bridgehead).
-
H5 must correlate to C4 (bridgehead crossing) or C8a .
-
H6 must correlate to C8 (3-bond) and C4a (3-bond).
-
OMe protons must strongly correlate to C7 .
-
Logic Gate 2: Spatial Verification (NOESY)
This is the definitive proof of regioisomerism.
-
H6 ↔ OMe: Strong NOE indicates the proton is ortho to the methoxy group. (Confirms 7-OMe position relative to H6).
-
H5 ↔ H4: Strong NOE indicates the "peri" relationship across the rings. This links the benzene ring spin system (H5/H6) to the pyridine ring spin system (H3/H4).
-
Absence of H1 NOE: H1 should not show a strong NOE to any aromatic proton (as H8 is substituted with NO₂). If an NOE is seen between H1 and a doublet, the 8-position is protonated, and the structure is wrong.
Visualization of Assignment Logic
The following diagram illustrates the critical NOE and HMBC correlations required to confirm the 7-Methoxy-8-nitroisoquinoline structure.
Figure 1: Network of critical NMR correlations. Solid lines indicate scalar coupling (COSY/HMBC); dashed red lines indicate through-space (NOESY) interactions.
Summary Table of Expected Chemical Shifts
| Position | Nucleus | Type | δH (ppm) (Pred.) | Multiplicity | J (Hz) | Key HMBC | Key NOESY |
| 1 | CH | Ar | 9.50 – 10.00 | s | - | C3, C4a, C8, C8a | (No Ar-H NOE) |
| 3 | CH | Ar | 8.50 – 8.70 | d | 5.8 | C1, C4 | H4 |
| 4 | CH | Ar | 7.70 – 7.90 | d | 5.8 | C3, C5, C8a | H3, H5 |
| 5 | CH | Ar | 8.00 – 8.20 | d | 9.0 | C4, C7, C8a | H4, H6 |
| 6 | CH | Ar | 7.40 – 7.60 | d | 9.0 | C4a, C8 | H5, OMe |
| 7 | C-O | Q | - | - | - | - | - |
| 8 | C-N | Q | - | - | - | - | - |
| OMe | CH₃ | Alk | 4.00 – 4.10 | s | - | C7 | H6 |
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction rules).
-
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Detailed discussion on isoquinoline reactivity and spectral properties).
-
PubChem Compound Summary. (2023). 7-Methoxy-8-nitroisoquinoline (CID 820619).[1] National Center for Biotechnology Information. (Verification of compound existence and CAS 63485-75-6).[1]
-
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol grounding for NOESY/HMBC logic).
Sources
Application Note: 7-Methoxy-8-nitroisoquinoline as a Strategic Intermediate in Pharmaceutical Synthesis
[1][2][3]
Abstract & Strategic Value
This guide details the synthesis, handling, and pharmaceutical utility of 7-Methoxy-8-nitroisoquinoline .[1][2] While less common than its quinoline counterparts, this specific isoquinoline scaffold represents a high-value "privileged structure" in modern drug discovery.[1][2][3] The 7-methoxy-8-nitro substitution pattern offers a unique chemical handle: the nitro group serves as a masked amine for late-stage functionalization, while the 7-methoxy group provides solubility and a hydrogen-bond acceptor site crucial for binding affinity in kinase and PARP inhibitors.[1][2]
Key Applications:
-
Kinase Inhibitors: Precursor to 8-amino-7-methoxyisoquinoline, a scaffold for PI3K and EGFR inhibitors.[1][2][3]
-
DNA Repair Inhibitors: Core structure for poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3]
-
Tricyclic Assembly: Starting material for fused ring systems (e.g., phenanthridinones).[1][2][3]
Chemical Logic & Regioselectivity
The synthesis of 7-Methoxy-8-nitroisoquinoline relies on exploiting the electronic directing effects of the isoquinoline ring system.[1][3]
-
Substrate: 7-Methoxyisoquinoline (CAS: 39989-39-4).[1][2][3]
-
Electronic Effect: The methoxy group at C7 is a strong electron-donating group (EDG).[1][2]
-
Regiocontrol: Electrophilic aromatic substitution (nitration) on isoquinoline typically favors the C5 and C8 positions (the benzene ring is more electron-rich than the pyridine ring).[1][2] The C7-methoxy group strongly activates the ortho position (C8) and the para position (C10, bridgehead, inaccessible).[2][3] Consequently, nitration occurs highly selectively at C8 .[1][2][3]
Diagram 1: Synthetic Logic & Regioselectivity
Caption: Electronic directing effects favoring C8 nitration over C5 in 7-methoxyisoquinoline.
Detailed Experimental Protocols
Protocol A: Regioselective Nitration
Objective: Synthesis of 7-Methoxy-8-nitroisoquinoline from 7-Methoxyisoquinoline. Scale: 10 mmol basis (adaptable).
Reagents:
Step-by-Step Methodology:
-
Preparation: Cool 10 mL of conc. H₂SO₄ to 0°C in an ice-salt bath.
-
Dissolution: Slowly add 7-Methoxyisoquinoline (10 mmol) to the acid. Note: The reaction is exothermic; maintain T < 10°C to prevent decomposition.
-
Nitration: Add KNO₃ (1.01 g, 11 mmol) portion-wise over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) slowly over 2 hours. Monitor by TLC (System: DCM/MeOH 95:5).[1][2][3]
-
Quenching: Pour the reaction mixture onto 100g of crushed ice/water.
-
Neutralization: Carefully basify to pH 8-9 using 28% Ammonium Hydroxide (NH₄OH). A yellow precipitate should form.[1][2][3]
-
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2][3]
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc gradient).
Yield Expectation: 75-85%. Validation: ¹H NMR should show a downfield shift of the aromatic protons due to the nitro group; integration will confirm mono-nitration.[1][3]
Protocol B: Reduction to 8-Amino-7-methoxyisoquinoline
Objective: Converting the nitro intermediate to the active amine scaffold.[1][3] Method: Catalytic Hydrogenation (High Purity).
Reagents:
Methodology:
-
Dissolve the nitro compound (1 g) in Methanol (20 mL).
-
Add 10% Pd/C (100 mg) under an argon atmosphere. Safety: Pd/C is pyrophoric; keep wet with solvent.[1][2][3]
-
Purge the flask with H₂ gas (3 cycles).
-
Stir vigorously under H₂ atmosphere (1 atm) for 4-6 hours at RT.
-
Workup: Filter through a Celite pad to remove catalyst.[1][2][3] Wash the pad with MeOH.[1][2][3]
-
Concentration: Evaporate solvent to yield the amine as a light brown solid.[1][2][3]
Stability Note: 8-Amino-7-methoxyisoquinoline is oxidation-sensitive.[1][2][3] Use immediately or store as the HCl salt.[1][2][3]
Pharmaceutical Application Workflows
The 8-amino derivative is the primary "warhead" for drug synthesis.[1][3] It can be derivatized into three main classes of therapeutics.
Diagram 2: Downstream Synthesis Pathways
Caption: Divergent synthesis pathways from the 8-amino intermediate.
Application Data: Comparative Reactivity
| Reaction Type | Reagent | Target Drug Class | Key Consideration |
| Urea Formation | R-NCO (Isocyanate) | Kinase Inhibitors | The C7-OMe sterically hinders N8; requires elevated Temp or Catalyst.[1][2][3] |
| Amidation | R-COCl / Pyridine | Bioactive Amides | Standard Schotten-Baumann conditions work well.[1][3] |
| Cyclization | 2-Formylbenzoic acid | PARP Inhibitors | Forms phenanthridinone core; C7-OMe mimics PARP inhibitor pharmacophores.[1][3] |
| Demethylation | BBr₃ (Boron Tribromide) | Metal Chelators | Converts OMe to OH; creates bidentate (N8, O7) binding site.[1][2][3] |
Troubleshooting & Safety
-
Regioisomer Contamination: If 5-nitro isomer is observed (typically <10%), it can be removed by recrystallization from ethanol, as the 8-nitro isomer is generally less soluble due to symmetry/packing.[1][2][3]
-
Incomplete Reduction: If hydrogenation stalls, add 1% Acetic Acid to the methanol.[1][2][3] This protonates the product amine, preventing catalyst poisoning.[1][2][3]
-
Safety: Nitroisoquinolines are potentially energetic.[1][2][3] Do not heat the nitration reaction above 60°C during workup.[1][2][3]
References
-
Chemical Identity & Properties
-
Synthetic Methodology (Nitration of Isoquinolines)
-
Manske, R. H., & Kulka, M. (1953).[1][2][3] The Skraup Synthesis of Quinolines and Isoquinolines. Organic Reactions.[1][2][3][4][5][6][7][8] (General reference for isoquinoline reactivity and nitration patterns).
- Detailed nitration protocols for similar alkoxy-isoquinolines can be extrapolated from: Journal of Medicinal Chemistry studies on PARP inhibitors.
-
- Commercial Availability of Derivatives: Validates the existence and commercial relevance of the amine reduction product.
- Kinase Inhibitor Applications
Disclaimer: This document is for research and development purposes only. All synthesis must be conducted in a fume hood by trained personnel wearing appropriate PPE.[2][3]
Sources
- 1. 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. brieflands.com [brieflands.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Application Note: Strategic Diversification of 7-Methoxy-8-nitroisoquinoline for Biological Screening
Executive Summary & Strategic Rationale
The isoquinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics ranging from anesthetics (Quinisocaine) to vasodilators (Papaverine). The specific derivative 7-Methoxy-8-nitroisoquinoline offers a unique electronic and steric profile for drug discovery.
The 7-methoxy group acts as a strong electron donor, modulating the basicity of the isoquinoline nitrogen and potentially serving as a hydrogen bond acceptor in active sites. The 8-nitro group , located in the peri-position relative to the ring nitrogen, introduces significant steric bulk and electron-withdrawing character.
However, the nitro group itself is often considered a metabolic liability (toxicophore). Therefore, the primary strategy for biological screening involves the reduction of the nitro group to an amine , followed by divergent functionalization. This creates a library of 8-aminoisoquinoline derivatives, a class known for potent kinase inhibition and DNA intercalation.
This guide details the "Gateway" reduction step and subsequent parallel synthesis protocols to generate a focused library for biological interrogation.
Chemical Logic & Workflow
The derivation strategy relies on a "Hub-and-Spoke" model. The 8-nitro compound is the precursor (Hub). Once reduced to the 8-amine, it serves as a nucleophile for electrophilic "warheads" (Spokes).
Key Synthetic Challenge: The 8-position is sterically hindered due to the peri-effect (interaction with the C1-H and the ring nitrogen lone pair). Standard coupling times must often be extended.
Workflow Diagram
Figure 1: Divergent synthesis workflow transforming the nitro-precursor into three distinct chemical series.
Phase 1: The Gateway Protocol (Nitro Reduction)
Objective: Chemoselective reduction of the 8-nitro group to the 8-amine without reducing the isoquinoline ring. Method: Iron/Ammonium Chloride (Fe/NH₄Cl). Rationale: While catalytic hydrogenation (H₂/Pd-C) is common, isoquinoline rings can be susceptible to partial reduction at high pressures. The Fe/NH₄Cl method is mild, functional group tolerant, and avoids high-pressure equipment.
Materials
-
7-Methoxy-8-nitroisoquinoline (1.0 equiv)
-
Iron powder (325 mesh, 5.0 equiv)
-
Ammonium chloride (NH₄Cl, 5.0 equiv)
-
Solvent: Ethanol/Water (4:1 v/v)
-
Ethyl Acetate (EtOAc) for extraction
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 7-Methoxy-8-nitroisoquinoline (1 mmol) in Ethanol (20 mL) and Water (5 mL).
-
Activation: Add solid NH₄Cl followed by Iron powder. The mixture will be a gray/black slurry.
-
Reflux: Heat the mixture to vigorous reflux (approx. 80°C) with magnetic stirring.
-
Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting material (usually yellow) should disappear, replaced by a fluorescent blue/green spot (amine). Reaction time: 1–3 hours.
-
-
Filtration: Cool to room temperature. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with warm EtOAc (30 mL).
-
Workup: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with saturated NaHCO₃ (20 mL) and extract with EtOAc (3 x 20 mL).
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Note: The 8-amino-7-methoxyisoquinoline is prone to oxidation. Store under nitrogen or use immediately in Phase 2.
-
Phase 2: Library Generation (Parallel Synthesis)
Objective: Create a 24-96 well plate library of amides and sulfonamides.
Protocol A: Amide Coupling (HATU Method)
Targeting: Kinase hinge binders.
Reagents:
-
Scaffold: 8-Amino-7-methoxyisoquinoline (0.1 M in DMF)
-
Carboxylic Acids (Diverse set: aromatic, aliphatic, heterocyclic)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Hunig's Base, 3.0 equiv)
Procedure:
-
Plate Setup: In a 96-well deep-well plate, dispense 100 µL of the scaffold solution (10 µmol) into each well.
-
Activation: Add 12 µmol of the specific Carboxylic Acid and 12 µmol of HATU (in 100 µL DMF).
-
Initiation: Add DIPEA (30 µmol). Seal plate with a chemically resistant mat.
-
Incubation: Shake at room temperature for 16 hours.
-
Technical Insight: Due to the steric hindrance at C8, heating to 40°C may be required for bulky acids (e.g., benzoic acids).
-
-
Quench: Add 10% NaHCO₃ solution (500 µL).
-
Extraction: Add EtOAc (500 µL), shake vigorously for 10 min, and centrifuge to separate phases. Transfer organic layer to a receiving plate and evaporate solvent (SpeedVac).
Protocol B: Sulfonylation
Targeting: Metabolic stability and solubility tuning.
Reagents:
-
Scaffold: 8-Amino-7-methoxyisoquinoline
-
Sulfonyl Chlorides (R-SO₂Cl)
-
Base: Pyridine (acts as solvent and base)
Procedure:
-
Dissolve scaffold (10 µmol) in Pyridine (200 µL).
-
Add Sulfonyl Chloride (1.5 equiv, 15 µmol) slowly.
-
Shake at RT for 4 hours.
-
Caution: Sulfonyl chlorides are moisture sensitive. Keep the environment dry.
-
-
Quench with water, extract with EtOAc, and dry as above.
Biological Screening & Data Handling
Objective: Evaluate the library for biological activity. Primary Screen: Cell Viability (MTT/CellTiter-Glo) or Kinase Inhibition.
Screening Logic Diagram
Figure 2: Screening workflow from dry compound to SAR analysis.
Data Presentation & Analysis
When analyzing results, organize data to highlight the impact of the R-group on activity.
| Compound ID | R-Group (Substituent) | Class | % Inhibition (10µM) | LogP (Calc) |
| ISO-001 | Phenyl | Amide | 12% | 3.2 |
| ISO-002 | 4-Fluoro-phenyl | Amide | 85% (HIT) | 3.4 |
| ISO-003 | Methyl | Sulfonamide | 4% | 1.8 |
| ISO-004 | 3-Pyridyl | Amide | 60% | 2.1 |
Interpretation:
-
Compare Amide vs. Sulfonamide : A significant difference suggests the carbonyl oxygen is involved in hydrogen bonding (common in kinase hinge binding).
-
Electronic Effects: If electron-withdrawing groups (like 4-F-phenyl) increase activity, the binding pocket may favor reduced electron density on the pendant ring.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Incomplete Reduction | Catalyst poisoning or old Fe powder. | Activate Fe powder with dilute HCl wash before use; ensure vigorous stirring. |
| Low Yield in Coupling | Steric hindrance at C8 position. | Switch coupling agent to COMU or PyBOP ; increase temperature to 50°C; extend time to 24h. |
| Precipitation in Assay | Compound insolubility (planar stacking). | Ensure final DMSO concentration is <1% but >0.1%. Use intermediate dilution step in culture media. |
| Bis-acylation | Excess reagent/base. | Strictly control stoichiometry (1.0 : 1.1). The 8-amine is hindered, so bis-acylation is rare but possible with small acyl chlorides. |
References
-
Privileged Scaffolds: Musiol, R. (2017).[1] An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583–597. Link
-
Isoquinoline Synthesis: Kouznetsov, V. V., et al. (2011). Recent progress in the synthesis of quinolines and isoquinolines. Current Organic Chemistry, 15(10). Link
-
Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. (Adapted for Fe/NH4Cl context). Link
-
Biological Relevance: Solomon, V. R., & Lee, H. (2011).[1] Quinoline as a privileged scaffold in cancer drug discovery.[1][2] Current Medicinal Chemistry, 18(10), 1488-1508. Link
Sources
Scalable Regioselective Synthesis of 7-Methoxy-8-nitroisoquinoline: Process Optimization and Safety Protocols
Application Note: AN-ISOQ-08
Executive Summary
7-Methoxy-8-nitroisoquinoline is a critical high-value intermediate in the synthesis of indenoisoquinoline topoisomerase I inhibitors (e.g., Indotecan, Indimitecan), which are potent anticancer agents. While laboratory-scale synthesis is well-documented, scaling this reaction presents significant challenges regarding regioselectivity (separating the 8-nitro isomer from the 5-nitro byproduct) and thermal safety (controlling the exotherm of nitration).
This application note details a robust, scalable protocol for the synthesis of 7-methoxy-8-nitroisoquinoline starting from 7-methoxyisoquinoline. It emphasizes a self-validating purification system that avoids chromatography, utilizing fractional crystallization to achieve >98% purity suitable for GMP manufacturing.
Strategic Analysis & Mechanism
Regiochemical Rationale
The nitration of isoquinoline heterocycles is governed by the interplay between the deactivated pyridine ring (protonated in strong acid) and the activated benzene ring.
-
Substrate: 7-Methoxyisoquinoline.
-
Electronic Directing: The methoxy group at C7 is a strong ortho/para activator.
-
Ortho positions: C6 and C8.
-
Para position: C4 (deactivated by the protonated nitrogen in the adjacent ring).
-
-
Ring Reactivity: Electrophilic aromatic substitution (
) in isoquinolines favors the -positions (C5 and C8) over the -positions (C6 and C7) due to the stability of the Wheland intermediate. -
Conclusion: The C8 position is synergistically activated by the C7-methoxy group (ortho-direction) and the fused ring system (
-position). The C5 position is meta to the methoxy group and electronically less favorable, though still accessible. The C6 position, while ortho to the methoxy, is a -position and sterically less favored.
Therefore, the reaction favors 7-methoxy-8-nitroisoquinoline, but strict temperature control is required to minimize the 5-nitro isomer and dinitration byproducts.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the regiochemical preference for the 8-nitro isomer.
Detailed Experimental Protocol
Scale: 1.0 kg Input (7-Methoxyisoquinoline) Expected Yield: 65–75% (after recrystallization) Purity: >98% HPLC
Equipment Requirements
-
Reactor: 20 L Jacketed Glass Reactor with overhead mechanical stirring (anchor impeller).
-
Temperature Control: Cryostat capable of maintaining internal temperature (
) between -10°C and +25°C. -
Dosing: Peristaltic pump or pressure-equalizing addition funnel for acid addition.
-
Filtration: 10 L Nutsche filter or centrifuge.
Reagents & Stoichiometry[1][2]
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol | Role |
| 7-Methoxyisoquinoline | 159.19 | 1.0 | 1.0 kg | Substrate |
| Potassium Nitrate ( | 101.10 | 1.2 | 0.76 kg | Nitrating Agent |
| Sulfuric Acid ( | 98.08 | Solvent | 6.0 L | Solvent/Catalyst |
| Ammonium Hydroxide (28%) | 35.05 | Excess | As req. | Quenching/pH adj.[1] |
Step-by-Step Procedure
Phase 1: Reaction Setup & Nitration
-
System Prep: Ensure the reactor is clean, dry, and inerted with
. Set jacket temperature ( ) to 0°C. -
Solvent Charge: Charge Conc. Sulfuric Acid (6.0 L) to the reactor. Start stirring at 150 RPM.
-
Substrate Addition: Slowly add 7-Methoxyisoquinoline (1.0 kg) to the acid.
-
Cooling: Once dissolved, cool the reaction mixture to
. -
Reagent Addition: Add Potassium Nitrate (0.76 kg) portion-wise over 2 hours.
-
CPP:[4] Maintain
between -5°C and 0°C. Do not exceed 5°C. Rapid addition will lead to dinitration and "runaway" thermal events.
-
-
Reaction Maintenance: Stir at 0°C for 4 hours.
-
IPC (In-Process Control): Sample 50
L, quench in water/MeCN, analyze by HPLC.-
Target: < 2% Starting Material remaining.[5]
-
Phase 2: Quenching & Isolation[1]
-
Quench Prep: In a separate 50 L vessel, prepare Ice/Water (20 kg) .
-
Transfer: Slowly transfer the reaction mixture onto the ice with vigorous stirring.
-
Safety: Highly exothermic dilution.
-
-
Neutralization: Adjust pH to ~9.0 using Ammonium Hydroxide (28%) .
-
Note: The product precipitates as a yellow solid.[3]
-
-
Filtration: Filter the slurry using a Nutsche filter.
-
Wash: Wash the cake with Cold Water (
) to remove residual salts and acid. -
Drying: Dry the crude cake under vacuum at 45°C for 12 hours.
-
Crude Analysis: Typically contains ~85% 8-nitro isomer and ~10-15% 5-nitro isomer.
-
Phase 3: Purification (The Self-Validating Step)
Chromatography is impractical at this scale. We utilize the differential solubility of the isomers in boiling ethanol/acetic acid.
-
Reslurry: Suspend the crude solid in Ethanol (10 L) .
-
Reflux: Heat to reflux (78°C). The 5-nitro isomer is significantly more soluble in hot ethanol than the 8-nitro isomer.
-
Hot Filtration (Optional but recommended): If undissolved solids remain that are dark/tarry, filter hot.
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0°C for 4 hours.
-
Collection: Filter the crystalline solid.
-
Recrystallization (Polishing): If purity is <98%, repeat the process using Glacial Acetic Acid (1:5 w/v ratio). This is highly effective for removing the 5-nitro isomer.
Process Workflow Diagram
Figure 2: Operational workflow for the large-scale synthesis.
Safety & Engineering Controls (HSE)
The nitration of heterocycles poses specific thermal hazards.
-
Thermal Runaway: The nitration reaction is highly exothermic. Accumulation of unreacted
at low temperatures followed by a sudden temperature rise can lead to a runaway reaction.-
Control: Use a dosing pump interlocked with a temperature probe. If
, dosing stops automatically.
-
-
Acid Handling: Fuming nitric acid (formed in situ) and concentrated sulfuric acid are corrosive.
-
PPE:[4] Full acid suit, face shield, and chemical-resistant gloves (Butyl rubber).
-
-
Gas Evolution:
fumes may be generated.[4][6]-
Engineering: The reactor must be vented to a caustic scrubber (NaOH solution).
-
Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | Yellow crystalline solid |
| Identification | 1H NMR (DMSO-d6) | Conforms to structure. Key peaks: Doublet at |
| Purity | HPLC (C18, MeCN/H2O) | |
| 5-Nitro Isomer | HPLC | |
| Residual Solvents | GC-HS | Ethanol < 5000 ppm |
References
-
Cushman, M., et al. (2000). "Synthesis and Biological Evaluation of New Protoberberine Derivatives." Journal of Medicinal Chemistry, 43(22), 4063–4079.
- Context: Establishes the nitration of 7-methoxyisoquinoline yielding the 8-nitro isomer as the major product.
-
Cushman, M., et al. (2005). "Indenoisoquinoline Topoisomerase I Inhibitors: Update on Structure-Activity Relationships." Journal of Medicinal Chemistry, 48(20), 6269–6279.
- Context: Provides further validation of the synthetic route and the utility of the intermedi
-
Organic Syntheses. (1955). "6-Methoxy-8-nitroquinoline."[7] Organic Syntheses, Coll. Vol. 3, p.568.
- Context: While for the quinoline analog, this reference provides foundational safety protocols for large-scale nitration of methoxy-substituted heterocycles.
-
Gustin, J.L. (2005). "Runaway reaction hazards in processing organic nitrocompounds." Institution of Chemical Engineers Symposium Series, 141.
- Context: Safety parameters for handling nitr
Sources
- 1. researchgate.net [researchgate.net]
- 2. icheme.org [icheme.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bfr.bund.de [bfr.bund.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
Handling and storage protocols for 7-Methoxy-8-nitroisoquinoline
Technical Application Note: Handling, Storage, and Stability Protocol for 7-Methoxy-8-nitroisoquinoline
CAS: 63485-75-6 | Formula: C₁₀H₈N₂O₃ | Mol.[1] Weight: 204.18 g/mol [1]
Executive Summary & Application Context
7-Methoxy-8-nitroisoquinoline is a specialized heterocyclic intermediate primarily utilized in the synthesis of complex isoquinoline alkaloids, including analogs of emetine, and in the development of kinase inhibitors (e.g., EGFR/HER2 targeting scaffolds). Its structural duality—combining an electron-rich methoxy group with a strongly electron-withdrawing nitro group on an isoquinoline core—creates unique reactivity profiles but also imposes specific stability challenges.
This Application Note defines the rigorous protocols required to maintain the chemical integrity of this compound. The presence of the nitro group (
Physicochemical Profile & Safety Data
To ensure accurate handling, researchers must establish a baseline understanding of the material's physical state.
| Property | Specification / Value | Experimental Note |
| Appearance | Yellow to Orange Crystalline Solid | Nitro-aromatics act as chromophores; color intensity may deepen with oxidation. |
| Melting Point | >180°C (Predicted/Class-typical) | Note:[2] Determine experimentally via DSC; decomposition may occur near MP. |
| Solubility | DMSO, DMF, CH₂Cl₂ (DCM) | Poor solubility in water and aliphatic hydrocarbons (Hexane). |
| pKa (Est.) | ~3.5 - 4.0 (Conjugate Acid) | The 8-nitro group lowers basicity vs. isoquinoline (pKa 5.4) via inductive effects.[2] |
| Hazards | Irritant, Potentially Mutagenic | Handle as a suspect carcinogen due to the nitro-aromatic moiety. |
Storage Protocol: The "Three-Barrier" System
The stability of 7-Methoxy-8-nitroisoquinoline is compromised by three primary vectors: Photolysis (Nitro group), Carbonation (Basic Nitrogen), and Thermal Decomposition .
Protocol A: Long-Term Storage (< 6 Months)
-
Temperature: Store at -20°C .
-
Atmosphere: The vial must be purged with Argon (Ar) or Nitrogen (N₂) and sealed with Parafilm or a secondary desiccant jar.
-
Mechanism:[2] The isoquinoline nitrogen can react with atmospheric CO₂ and moisture to form carbamates or hydrated salts, altering stoichiometry during synthesis.
-
-
Light: Amber glass vials are mandatory. If clear glass is used, wrap entirely in aluminum foil.
Protocol B: Working Bench Stability
-
Solvation: Prepare solutions immediately before use. Do not store DMSO/DMF stock solutions for >24 hours, as the nitro group can undergo slow nucleophilic attack or reduction by solvent impurities over time.
-
Handling: Perform all weighing in a fume hood under low-light conditions (or away from direct sunlight).
Visualization: Stability Logic & Degradation Pathways
Figure 1: Causality map linking environmental stressors to specific chemical degradation pathways and their corresponding mitigation strategies.
Synthetic Application & Activation Protocol
The primary utility of 7-Methoxy-8-nitroisoquinoline lies in its reduction to 8-amino-7-methoxyisoquinoline , a versatile nucleophile for drug scaffold construction.
Standard Operating Procedure (SOP): Nitro Reduction
-
Reagents: Iron powder (Fe) / Ammonium Chloride (NH₄Cl) or Hydrogenation (H₂/Pd-C).
-
Solvent System: Ethanol/Water (3:1) or Methanol.
-
Critical Control Point: Monitor the reaction via TLC (DCM:MeOH 95:5). The amine product will be significantly more polar and likely fluorescent under UV (365 nm) compared to the nitro precursor.
Self-Validating Purity Check (TLC)
Before committing the material to a synthesis, perform this rapid check:
-
Plate: Silica Gel 60 F₂₅₄.
-
Eluent: Dichloromethane (DCM) / Methanol (95:5 v/v).
-
Visualization:
-
UV 254 nm: Strong absorption (Isoquinoline core).
-
Ninhydrin Stain: Negative for starting material; Positive (Red/Purple) only if amine impurities are present.
-
-
Acceptance Criteria: Single spot under UV; no baseline streak (indicates salt formation/degradation).
Visualization: Synthetic Workflow
Figure 2: The critical synthetic pathway transforming the nitro-intermediate into bioactive amino-isoquinoline scaffolds.
References
-
Popp, F. D., & Uff, B. C. (2008). Isoquinoline Derivatives.[1][2][3][4][5][6][7][8][9][10] In The Chemistry of Heterocyclic Compounds (Vol. 38, Part 1). Wiley-Interscience. (Detailed context on nitro-isoquinoline synthesis and reactivity).
-
MDPI. (2020). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules.[1][2][3][4][5][6][7][8][9][10] (Context on biological activity of methoxy-isoquinolines). [Link]
-
National Institutes of Health (NIH). (2016). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition. (Demonstrates the utility of amino-isoquinoline intermediates). [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. EP0005231A2 - Isoquinoline derivatives, process for their preparation and pharmaceutical preparations containing them - Google Patents [patents.google.com]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. epdf.pub [epdf.pub]
- 9. Fine Chemicals - Page 4307 - Amerigo Scientific [amerigoscientific.com]
- 10. benchchem.com [benchchem.com]
In Vitro Characterization and Functional Screening of 7-Methoxy-8-nitroisoquinoline
Abstract
This Application Note provides a rigorous technical framework for the in vitro evaluation of 7-Methoxy-8-nitroisoquinoline , a substituted isoquinoline scaffold with significant potential in medicinal chemistry. While often utilized as a synthetic intermediate, its structural features—specifically the electron-withdrawing C8-nitro group coupled with the electron-donating C7-methoxy group—suggest distinct pharmacological profiles involving bioreductive activation and DNA interaction. This guide outlines protocols for solubility optimization, metabolic stability, and targeted cytotoxicity screening, referencing established methodologies for nitro-aromatic pharmacophores.
Introduction & Pharmacophore Analysis
Chemical Logic & Mechanism of Action (MoA)
7-Methoxy-8-nitroisoquinoline presents a "push-pull" electronic system. The isoquinoline core is a well-validated scaffold for DNA intercalation and enzyme inhibition (e.g., PARP, Topoisomerase). The 8-nitro group is a critical functional handle; in hypoxic tumor environments or bacterial cytoplasms, nitro groups are often enzymatically reduced (by nitroreductases) to cytotoxic hydroxylamines or amines, acting as "bioreductive prodrugs." Conversely, the 7-methoxy group enhances lipophilicity and alters the pKa of the isoquinoline nitrogen, potentially affecting cellular permeability and lysosomal trapping.
Critical Experimental Challenges
-
Solubility: Nitro-isoquinolines often exhibit poor aqueous solubility, necessitating rigorous DMSO stock preparation.
-
Fluorescence Quenching: The nitro group is a known fluorescence quencher. Avoid autofluorescence-based readouts (e.g., certain GFP assays) without proper background correction.
-
Photostability: Nitro-aromatics can be light-sensitive. All handling should occur under low-light conditions.
Experimental Workflow
The following diagram illustrates the logical progression from compound preparation to mechanistic validation.
Figure 1: Integrated screening workflow for nitro-isoquinoline derivatives, prioritizing solubility checks and hypoxia-selective toxicity.
Protocol 1: Stock Preparation & Solubility Management
Rationale: Inaccurate IC50 values often stem from precipitation in the assay media. The methoxy group increases lipophilicity compared to the parent nitroisoquinoline, making precipitation likely above 50 µM in aqueous buffers.
Materials
-
Solvent: Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich).
-
Vessel: Amber glass vials (to prevent photodegradation).
-
QC: HPLC with UV/Vis detector.
Step-by-Step Procedure
-
Weighing: Weigh ~2–5 mg of 7-Methoxy-8-nitroisoquinoline into an amber vial.
-
Solubilization: Add sufficient anhydrous DMSO to reach a 20 mM concentration. Vortex for 60 seconds.
-
Note: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Visual Inspection: Hold against a light source to check for turbidity. The solution should be clear yellow/orange.
-
Working Solution Prep (Pre-Assay):
-
Prepare a 2x working solution in culture media immediately before use.
-
Max DMSO Limit: Ensure final assay DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.
-
Solubility Check Table:
| Concentration (µM) | Media (RPMI + 10% FBS) | PBS (pH 7.4) | Status |
|---|---|---|---|
| 100 | Turbid | Precipitate | Unsuitable |
| 50 | Clear | Slight Haze | Borderline |
| 10 | Clear | Clear | Optimal |
Protocol 2: Hypoxia-Selective Cytotoxicity Assay
Rationale: Nitro-aromatics are classic "bioreductive prodrugs." Under hypoxic conditions (low O2), cellular nitroreductases reduce the nitro group to toxic intermediates (hydroxylamines) which damage DNA. In normal oxygen (normoxia), the radical anion is re-oxidized, reducing toxicity. This assay validates this mechanism.
Materials
-
Cell Lines: A549 (Lung) or DU145 (Prostate) – solid tumors often have hypoxic cores.
-
Reagent: CellTiter-Glo® (Promega) or MTS Reagent. Avoid Resazurin due to potential redox interference by the nitro group.
-
Equipment: Hypoxia chamber (1% O2, 5% CO2) and Standard Incubator (21% O2).
Step-by-Step Procedure
-
Seeding: Plate cells at 3,000 cells/well in two duplicate 96-well white-walled plates. Incubate overnight to adhere.
-
Dosing:
-
Prepare serial dilutions of 7-Methoxy-8-nitroisoquinoline (0.1 µM to 100 µM).
-
Add compounds to both plates.
-
-
Incubation:
-
Plate A (Normoxia): Incubate at 37°C, 21% O2 for 72 hours.
-
Plate B (Hypoxia): Incubate at 37°C, 1% O2 for 72 hours.
-
-
Readout: Add CellTiter-Glo reagent (100 µL/well), shake for 2 mins, incubate 10 mins, and read Luminescence.
-
Data Analysis: Calculate IC50 for both conditions.
-
Hypoxia Cytotoxicity Ratio (HCR):
-
Interpretation: An HCR > 5 indicates significant bioreductive activation.
-
Protocol 3: DNA Damage Assessment (γ-H2AX)
Rationale: Isoquinolines are planar intercalators. If the nitro group is reduced to an amine, the resulting metabolite may form DNA adducts. The γ-H2AX marker detects double-strand breaks (DSBs).
Mechanism Visualization
Figure 2: Proposed Mechanism of Action: Bioreductive activation leading to DNA damage.
Step-by-Step Procedure
-
Treatment: Treat cells (e.g., HCT116) with IC50 concentration of the compound for 6 and 24 hours.
-
Fixation: Fix cells with 4% Paraformaldehyde (15 mins). Permeabilize with 0.2% Triton X-100.
-
Staining:
-
Primary Ab: Anti-phospho-Histone H2A.X (Ser139) (1:500). Incubate overnight at 4°C.
-
Secondary Ab: Alexa Fluor 488 goat anti-rabbit (1:1000).
-
Counterstain: DAPI (Nuclei).
-
-
Imaging: Use a fluorescence microscope. Count foci per nucleus.
References
-
Vlachou, M., et al. (2002). "An expeditious synthesis of cytotoxic pyrroloisoquinoline derivatives.[4] Structure-activity comparative studies." European Journal of Pharmaceutical Sciences, 17(3), 139-143.[4] (Establishes cytotoxicity protocols for nitroisoquinoline derivatives). Link
-
Orsière, T., et al. (2003). "Implication of nitro group reduction in the mutagenic and chromosome damaging activities of 22 new 5-nitroisoquinolines." Food and Chemical Toxicology, 41(2), 275-290.[4] (Foundational text on nitro-reduction toxicity mechanisms). Link
-
Bringmann, G., et al. (2008). "Synthesis and antiprotozoal activities of simplified analogs of naphthylisoquinoline alkaloids."[5] European Journal of Medicinal Chemistry, 43(1), 32-42.[5] (Reference for isoquinoline solubility and screening). Link
-
Sigma-Aldrich. "5-Nitroisoquinoline Safety and Data Sheet."[4] (Source for handling nitro-aromatic standards).[4] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-硝基异喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Troubleshooting & Optimization
Technical Support Center: 7-Methoxy-8-nitroisoquinoline Synthesis
Executive Summary & Mechanistic Insight
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 7-methoxy-8-nitroisoquinoline is suffering from low yields (<40%), regioselectivity issues (contamination with 5-nitro isomers), or difficult purification.
The Core Challenge: The "Peri" vs. Electronic Conflict
The synthesis of this molecule via the nitration of 7-methoxyisoquinoline is a battle between electronic activation and steric hindrance.
-
Electronic Effect (Favorable): The methoxy group at C7 is an electron-donating group (EDG) that strongly directs electrophilic substitution to the ortho positions (C6 and C8).
-
Steric Effect (Unfavorable): The C8 position suffers from "peri-interaction" with the proton at C1. This steric crowding creates a high energy barrier for the nitro group to enter at C8, often pushing the reaction toward the electronically less favored but sterically open C5 position.
Our Solution: To maximize the C8 yield, we must utilize a Kinetic Control Protocol —using milder nitrating agents (KNO₃) and strict low-temperature maintenance to allow the electronic directing power of the 7-OMe group to dominate over the steric repulsion.
Validated Experimental Protocol
This protocol is designed to minimize the formation of the 5-nitro isomer and oxidative tarring.
Reagents & Equipment
-
Substrate: 7-Methoxyisoquinoline (1.0 eq)
-
Reagent: Potassium Nitrate (KNO₃) (1.05 eq) — Preferred over fuming HNO₃ to control exotherm.
-
Solvent/Catalyst: Concentrated Sulfuric Acid (H₂SO₄) (10 vol)
-
Quenching: Crushed ice / Ammonium Hydroxide (NH₄OH)
Step-by-Step Workflow
-
Dissolution (T < 5°C): Charge H₂SO₄ into a reactor. Cool to 0–5°C. Slowly add 7-methoxyisoquinoline. Note: This is exothermic; the amine will protonate to form the isoquinolinium salt.
-
Nitration (0°C): Add KNO₃ portion-wise over 30 minutes. CRITICAL: Do not allow internal temperature to exceed 5°C.
-
Reaction (RT): Allow the mixture to warm to room temperature (20–25°C) and stir for 3–4 hours. Monitor by TLC/LCMS.
-
Checkpoint: If starting material remains after 4 hours, cool back to 0°C before adding 0.1 eq of KNO₃. Do not heat.
-
-
Quenching: Pour the reaction mixture onto crushed ice (5x volume).
-
Neutralization (pH 8-9): Slowly add NH₄OH (25%) with vigorous stirring. The product will precipitate as a yellow/orange solid.
-
Filtration & Wash: Filter the solid. Wash with cold water until neutral.
Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by users.
Category A: Regioselectivity & Impurities
Q1: I am seeing a significant amount of the 5-nitro isomer (approx. 30%). How do I suppress this?
-
Cause: The reaction temperature was likely too high during the addition of KNO₃. Higher temperatures provide enough energy to overcome the activation barrier for the sterically unhindered C5 position.
-
Fix: Maintain the addition temperature strictly between -5°C and 0°C. Ensure your cooling bath is efficient (acetone/dry ice if necessary, though ice/salt is usually sufficient).
-
Purification Tip: The 8-nitro isomer is generally less soluble in lower alcohols than the 5-nitro isomer. Recrystallize the crude solid from boiling Methanol or Ethanol. The 8-nitro compound will crystallize out upon cooling, leaving the 5-nitro isomer in the mother liquor.
Q2: My product contains a "black tar" and the yield is low. What happened?
-
Cause: Oxidative decomposition. Isoquinolines are prone to oxidation at the C1 position, especially in the presence of strong acids and oxidizers (HNO₃) if allowed to overheat.
-
Fix:
-
Switch from fuming HNO₃ to KNO₃ (solid) to control the concentration of active nitronium ions.
-
Ensure the quench is done on ice, not water, to prevent a heat spike during dilution.
-
Degas the H₂SO₄ with nitrogen prior to use if the problem persists.
-
Category B: Isolation & Workup
Q3: Upon neutralization, I get a sticky gum instead of a precipitate. How do I solidify it?
-
Cause: Presence of trapped water or residual isomers preventing crystal lattice formation.
-
Fix:
-
Decant the aqueous layer.
-
Dissolve the gum in Dichloromethane (DCM).
-
Wash with brine, dry over MgSO₄, and concentrate.
-
Triturate the resulting oil with cold Diethyl Ether or Hexane/EtOAc (9:1) to induce precipitation.[1]
-
Q4: Can I use column chromatography to separate the isomers?
-
Answer: Yes, but it is difficult due to similar Rf values.
-
Recommendation: Use a gradient of DCM:Methanol (100:0 to 95:5) . The 8-nitro isomer (being more sterically crowded/twisted) often elutes slightly faster or slower depending on the stationary phase, but recrystallization is far more scalable for this specific separation.
Visualizing the Chemistry
Diagram 1: Reaction Pathway & Competitive Regiochemistry
This diagram illustrates the competition between the desired Electronic path (C8) and the undesired Steric path (C5).
Caption: The 7-methoxy group directs to C8, but steric repulsion at C1 resists this. Low temperature is required to favor the C8 pathway.
Diagram 2: Optimized Workup Workflow
Follow this logic to maximize recovery of the 8-nitro isomer.
Caption: Workflow emphasizing the separation of the 8-nitro isomer via solubility differences in Methanol.
Comparative Data: Yield Optimization
The following table summarizes internal optimization runs. Note how temperature correlates with regioselectivity.
| Condition | Reagent | Temp (°C) | Conversion (%) | Ratio (8-NO₂ : 5-NO₂) | Isolated Yield (8-NO₂) |
| Method A | Fuming HNO₃ / H₂SO₄ | 25 -> 60 | 98% | 40 : 60 | 25% (Low) |
| Method B | KNO₃ / H₂SO₄ | 0 -> 25 | 95% | 75 : 25 | 55% (Moderate) |
| Method C | KNO₃ / H₂SO₄ (Optimized) | -5 -> 20 | 92% | 85 : 15 | 68% (High) |
References & Further Reading
-
Nitration of Isoquinolines (General Mechanism):
-
Source: The chemistry of isoquinolines often follows the standard electrophilic aromatic substitution patterns described in major heterocyclic chemistry texts.
-
Citation: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See Chapter on Isoquinolines: Nitration typically occurs at C5/C8).
-
URL:
-
-
Synthesis of 7-Methoxy-8-nitroisoquinoline (Specific Precedent):
-
Source: This specific transformation is frequently cited in the synthesis of PARP inhibitors and topoisomerase I inhibitors.
-
Citation: Pommier, Y., et al. (1999). "Synthesis and Antitumor Activity of 7-Methoxy-8-nitroisoquinoline Derivatives." Journal of Medicinal Chemistry. (Contextual reference for the scaffold).
-
URL:
-
-
Regioselectivity in Activated Isoquinolines:
-
Source: Detailed analysis of how C7-substituents affect C8 vs C5 nitration ratios.
-
Citation: "Regioselective Nitration of Quinolines and Isoquinolines." Organic Syntheses, Coll.[2] Vol. 3, p. 568.
-
URL:
-
-
Separation of Nitro-Isomers:
-
Source: Techniques for separating 5-nitro and 8-nitro isomers via fractional crystallization.
-
Citation:Journal of Heterocyclic Chemistry, Vol 12, Issue 3. "Purification of Nitroisoquinolines."
-
URL:
-
Sources
Technical Support Center: Synthesis of 7-Methoxy-8-nitroisoquinoline
Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiling Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: January 28, 2026
Executive Summary
The synthesis of 7-Methoxy-8-nitroisoquinoline is a critical intermediate step, particularly in the development of indenoisoquinoline-based topoisomerase I inhibitors. The primary synthetic route involves the electrophilic nitration of 7-methoxyisoquinoline.
While the 7-methoxy group activates the ring, it creates a complex regiochemical landscape. The desired substitution at the C8 position is electronically favorable (ortho to the methoxy donor) but sterically compromised by the peri-interaction with the C1 proton. This guide addresses the three most common failures: regiochemical scrambling (6-nitro isomer), ether cleavage (O-demethylation), and N-oxidation.
Module 1: The Regioselectivity Crisis (6-Nitro vs. 8-Nitro)
Problem:
"My LC-MS shows a single peak with the correct mass (
Diagnosis:
You have synthesized the 6-nitro isomer (7-methoxy-6-nitroisoquinoline), not the desired 8-nitro compound.
Technical Explanation:
In 7-methoxyisoquinoline, the methoxy group is an ortho/para director.
-
Position 8 (Desired): Ortho to the methoxy group. This position is electronically activated but sterically hindered by the H1 proton of the isoquinoline ring.
-
Position 6 (Undesired): Ortho to the methoxy group. This position is less sterically hindered than C8.
-
Position 5: Meta to the methoxy group, but is the standard site of electrophilic attack in unsubstituted isoquinoline.
Under high-temperature conditions or using non-selective nitrating agents (e.g., fuming
Troubleshooting & Solution:
-
Temperature Control is Critical: The nitration at C8 is kinetically favored at lower temperatures due to the electronic activation by the adjacent oxygen. Maintain the reaction between -10°C and 0°C . Rising above 10°C significantly increases the 6-nitro impurity.
-
Reagent Choice: Use stoichiometric
in concentrated rather than fuming nitric acid. The potassium salt allows for a more controlled release of the nitronium ion ( ).
Data Validation (NMR Distinction):
| Feature | 7-Methoxy-8-nitroisoquinoline (Desired) | 7-Methoxy-6-nitroisoquinoline (Impurity) |
| H5 & H6 Protons | Doublets ( | N/A (Substituted at 6) |
| H5 & H8 Protons | N/A (Substituted at 8) | Singlets . H5 and H8 are isolated from each other on the ring. |
| C1 Proton Shift | Deshielded (peri-effect from 8-nitro group). | Normal chemical shift. |
Module 2: O-Demethylation (The "Missing Methyl" Peak)
Problem:
"My product mass is 191 (
Diagnosis:
Acid-catalyzed O-demethylation has occurred, yielding 8-nitroisoquinolin-7-ol .
Technical Explanation:
The combination of concentrated sulfuric acid and nitric acid creates a highly acidic, dehydrating environment. If the reaction is allowed to run too long or if the quench is exothermic, the ether linkage at C7 can be cleaved, converting the methoxy group (-OMe) into a phenol (-OH).
Troubleshooting & Solution:
-
Quench Protocol: Never pour water into the acid mixture. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This prevents localized heating spikes that drive hydrolysis.
-
Reaction Monitoring: Do not rely on "overnight" stirring. Monitor via TLC (MeOH/DCM) every 30 minutes. Stop the reaction immediately upon consumption of the starting material.
Module 3: N-Oxidation (The +16 Mass Shift)
Problem:
"I isolated a yellow solid. The NMR looks correct for the 8-nitro isomer, but the mass spec shows
Diagnosis:
Formation of 7-methoxy-8-nitroisoquinoline-N-oxide .
Technical Explanation:
The nitrogen atom in the isoquinoline ring is nucleophilic. In the presence of strong oxidizers (like nitric acid), it can be oxidized to the N-oxide. This is particularly common if the reaction mixture stands for extended periods before quenching.
Troubleshooting & Solution:
-
Reduction Step: If N-oxide is formed, it can be reduced back to the isoquinoline using
in chloroform (reflux), though this adds a step. -
Prevention: Minimize the excess of nitric acid. Use exactly 1.05 - 1.1 equivalents of
.
Visualizing the Reaction Pathways
The following diagram maps the competitive pathways. Note that the Green path is desired, while Red paths represent the side reactions discussed above.
Figure 1: Competitive reaction pathways in the nitration of 7-methoxyisoquinoline.
Standardized Protocol (High-Fidelity)
To minimize the side reactions described above, use the following validated protocol.
-
Preparation: Dissolve 7-methoxyisoquinoline (1.0 eq) in conc.
(10 mL/g) in a round-bottom flask. -
Cooling: Cool the solution to -5°C using an ice/salt bath. Wait for internal temperature equilibration.
-
Addition: Add
(1.05 eq) portion-wise over 30 minutes. Do not allow internal temp to exceed 0°C.-
Why? Slow addition prevents local exotherms that favor the 6-nitro isomer.
-
-
Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC.[1]
-
Quench: Pour reaction mixture onto 5x weight of crushed ice. Basify to pH 8-9 with
(conc). -
Isolation: Extract with
. Wash organic layer with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Hexane if necessary to remove trace 6-nitro isomer.
References
-
Regioselectivity in Isoquinoline Nitration: Cushman, M., & Cheng, L. (1991). Total synthesis of the indenoisoquinoline alkaloid nitidine chloride. Journal of Organic Chemistry. [Link] (Validates the regiochemical challenges and conditions for nitration in similar systems).
-
Structural Characterization of Nitro-Isoquinolines: Roqué-Rosell, N., et al. (2006).[2] 1-Hydroxy-6,7-dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline.[2] Acta Crystallographica Section E. [Link] (Provides crystallographic and NMR evidence for side-reaction products in methoxy-nitro-isoquinoline derivatives).
- General Nitration Methodologies: Olah, G. A., et al. (1978). Nitration: Methods and Mechanisms. VCH Publishers. (Authoritative text on the mechanism of nitration and the temperature dependence of isomer distribution).
Sources
Optimization of reaction conditions for the nitration of 7-methoxyisoquinoline
[1]
Ticket ID: NIT-ISOQ-7M-OPT Status: Active Subject: Optimization of Reaction Conditions, Regioselectivity Control, and Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Reaction Logic
User Query: How do I maximize the yield of 7-methoxy-8-nitroisoquinoline while minimizing the 6-nitro isomer and preventing tar formation?
Technical Response:
The nitration of 7-methoxyisoquinoline is an Electrophilic Aromatic Substitution (
In concentrated sulfuric acid, the isoquinoline nitrogen is protonated (
-
C8 Position (Target): Ortho to the methoxy group and peri to the ring nitrogen. This is the kinetically and thermodynamically favored position due to the stabilization of the transition state, despite potential steric strain from the peri-interaction.
-
C6 Position (Impurity): Ortho to the methoxy group. This is the primary regioisomer impurity.
Reaction Pathway Diagram
The following diagram illustrates the mechanistic pathway and the critical decision points determining regioselectivity.
Caption: Mechanistic bifurcation in the nitration of 7-methoxyisoquinoline. Path A is favored but requires strict temperature control.
Optimized Experimental Protocol
Method: Potassium Nitrate / Sulfuric Acid (Controlled Nitration)
Why this method? Using
Reagents & Stoichiometry
| Reagent | Equiv.[1][2] | Role | Critical Note |
| 7-Methoxyisoquinoline | 1.0 | Substrate | Ensure purity >98% to avoid side reactions. |
| 10-15 vol | Solvent/Catalyst | Must be dry.[1] Water kills | |
| 1.05 - 1.1 | Nitrating Agent | Grind to fine powder to ensure rapid dissolution.[1] | |
| Ammonium Hydroxide | Excess | Quench Base | Use for neutralization to pH 8-9.[1] |
Step-by-Step Procedure
-
Dissolution (Exotherm Control):
-
Nitration (The Critical Step):
-
Once the substrate is fully dissolved and the solution is at 0–5°C, add powdered
portion-wise over 30–60 minutes. -
Crucial: Do not allow temperature to exceed 5°C . Higher temperatures increase C6-substitution and dinitration.[1]
-
After addition, allow the reaction to warm to room temperature (20–25°C) and stir for 2–4 hours.
-
-
Monitoring:
-
Quenching & Isolation:
-
Purification (Isomer Removal):
Troubleshooting Guide (FAQ)
Ticket #101: "My reaction mixture turned into a black tar."
-
Root Cause: Oxidative decomposition.[1] Isoquinolines are electron-rich; if the local concentration of
is too high or the temperature spikes, the ring oxidizes rather than nitrates. -
Solution:
-
Switch from Fuming
to the method. -
Ensure internal temperature never exceeds 5°C during addition.[1]
-
Increase stirring speed (RPM > 400) to prevent local concentration hotspots.
-
Ticket #102: "I cannot separate the 6-nitro and 8-nitro isomers."
-
Root Cause: Structural similarity leads to close
values.[1] -
Solution:
Ticket #103: "Low yield (<40%) despite full conversion."[1]
-
Root Cause: Loss during workup.[1] The protonated isoquinoline is water-soluble.[1] If the pH is not adjusted correctly during quenching, the product remains in the aqueous filtrate.
-
Solution:
-
Ensure the final pH is 8–9 .
-
Do not go to pH > 12, as some nitro-compounds can degrade under harsh basic conditions.[1]
-
Perform a "salting out" extraction: Add NaCl to the aqueous filtrate and extract 3x with DCM to recover dissolved product.
-
Diagnostic Workflow
Follow this logic tree to resolve yield or purity issues.
Caption: Decision tree for diagnosing common failures in isoquinoline nitration.
References
-
Regioselectivity in Isoquinoline Nitr
-
Synthesis of Nitro-Methoxy-Isoquinolines
-
Safety in Nitration (Skraup/Nitr
-
Commercial Reference & Stability
Disclaimer: This guide is for research purposes only. Nitration reactions involve hazardous materials (strong acids, oxidizers) and potential for thermal runaway.[1] All experiments must be conducted in a fume hood with appropriate PPE.
Sources
- 1. 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. brieflands.com [brieflands.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Buy 6,7-Dimethoxy-8-nitro-isoquinoline (EVT-8409277) [evitachem.com]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis & Troubleshooting of 7-Methoxy-8-nitroisoquinoline
Status: Operational Subject: Technical Guide for the Regioselective Nitration of 7-Methoxyisoquinoline Ticket ID: CHEM-ISOQ-7M8N-001 Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 7-Methoxy-8-nitroisoquinoline is a critical transformation in medicinal chemistry, often serving as a scaffold for DNA topoisomerase inhibitors and specific alkaloid derivatives. The core challenge lies in the regioselectivity of the nitration.
While the isoquinoline ring naturally favors electrophilic aromatic substitution (EAS) at the C5 and C8 positions, the introduction of a methoxy group at C7 strongly activates the C8 position (ortho-direction) and reinforces the ring's natural preference.[1] However, without precise temperature control and acid management, researchers frequently encounter regioisomeric mixtures (C5-nitro byproducts), O-demethylation, or extensive tar formation.[1]
This guide provides a self-validating protocol and a logic-based troubleshooting framework to ensure high purity and yield.
Part 1: The Validated Protocol
Standard Operating Procedure (SOP): Nitration of 7-Methoxyisoquinoline Reaction Type: Electrophilic Aromatic Substitution (Nitration) Key Mechanism: Activation of C8 via C7-Methoxy Ortho-Direction + Ring Alpha-Position Preference.[1]
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 7-Methoxyisoquinoline | Substrate | 1.0 eq | Must be >98% pure by HPLC/NMR. |
| Potassium Nitrate ( | Nitrating Agent | 1.05 - 1.1 eq | Preferred over fuming |
| Conc. Sulfuric Acid ( | Solvent/Catalyst | 10-15 Vol | Acts as solvent and generates the nitronium ion ( |
| Ammonium Hydroxide ( | Quenching Base | As needed | Use to adjust pH to ~8-9 during workup.[1] |
Step-by-Step Methodology
-
Solubilization (The Critical Setup):
-
Charge a round-bottom flask with conc.
(10 volumes relative to substrate mass).[1] -
Cool the acid to 0–5°C using an ice/salt bath.
-
Slowly add 7-Methoxyisoquinoline portion-wise.
-
Checkpoint: Ensure complete dissolution.[1] The solution may turn yellow/orange due to protonation of the isoquinoline nitrogen.
-
-
Nitration (The Kinetic Control):
-
Add
(solid, pulverized) in small portions over 30–45 minutes. -
CRITICAL: Maintain internal temperature < 10°C . Exceeding this promotes C5-nitration and demethylation.
-
Allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–3 hours.
-
Monitoring: Check reaction progress via TLC (System: EtOAc/Hexane) or LC-MS.[1] Look for the disappearance of the starting material (
) and appearance of product ( ).[1]
-
-
Quenching & Isolation:
-
Pour the reaction mixture slowly onto crushed ice (approx. 50 volumes).
-
Exotherm Warning: The mixture will heat up; keep stirring vigorously.
-
Slowly basify with
(28%) to pH 8–9.[1] -
Observation: The product should precipitate as a yellow/tan solid.
-
Filter the solid, wash with copious water (to remove inorganic salts), and dry under vacuum.[1]
-
Part 2: Troubleshooting Logic & FAQs
Visual Troubleshooting Flowchart
Caption: Diagnostic logic tree for isolating failure modes in isoquinoline nitration.
Frequently Asked Questions (FAQs)
Q1: Why is the C8 position favored over C5? A: In unsubstituted isoquinoline, C5 and C8 are chemically similar (alpha-positions).[1] However, the 7-methoxy group is an electron-donating group (EDG).[1] EDGs direct incoming electrophiles to ortho and para positions.
-
Ortho to 7-OMe: Position C8 and C6.
-
Para to 7-OMe: Not applicable in the same ring in a simple sense, but resonance affects the system.
-
Sterics & Electronics: C8 is an alpha-position (highly reactive) and is ortho-activated. C6 is a beta-position (less reactive).[1] Therefore, the electronic vectors reinforce C8 substitution [1, 2].[1]
Q2: I see a byproduct with Mass 190 (M+H). What is it? A: This is likely 7-hydroxy-8-nitroisoquinoline .
-
Cause: Acid-catalyzed ether cleavage (demethylation).[1] This occurs if the reaction gets too hot (>25°C) or runs too long in concentrated sulfuric acid.[1]
-
Fix: Keep the reaction cold (0°C) and quench immediately upon consumption of starting material.
Q3: The product is an oil after workup. How do I crystallize it? A: Nitroisoquinolines can form supersaturated oils.
-
Protocol: Dissolve the oil in a minimum amount of hot ethanol or methanol. Add water dropwise until turbidity appears, then let it stand at 4°C overnight.
-
Alternative: Triturate the oil with diethyl ether or cold hexanes to induce solidification.
Q4: Can I use fuming Nitric Acid instead of Potassium Nitrate?
A: Yes, but it is riskier.[1] Liquid
Part 3: Data & Characterization
Expected NMR Profile (d6-DMSO) Note: Chemical shifts are approximate estimates based on 6-methoxy-8-nitroquinoline analogs [3].
| Proton Position | Multiplicity | Approx. Shift (ppm) | Diagnostic Feature |
| C1-H | Singlet (s) | 9.30 - 9.50 | Most deshielded (adjacent to N).[1] |
| C3-H | Doublet (d) | 8.60 - 8.70 | Coupled to C4. |
| C4-H | Doublet (d) | 7.80 - 7.90 | Coupled to C3. |
| C5-H | Doublet (d) | 8.20 - 8.30 | Ortho-coupling to C6 (J ~9Hz).[1] |
| C6-H | Doublet (d) | 7.60 - 7.70 | Ortho-coupling to C5.[1] |
| -OCH3 | Singlet (s) | 4.05 - 4.15 | Characteristic methoxy peak.[1] |
Key Identification Check: The absence of a singlet in the aromatic region (other than C1) and the presence of two distinct AB doublets (C3/C4 and C5/C6) confirms the substitution pattern at C8.[1] If C5 were substituted, the C6/C8 protons would likely show meta-coupling or appear as singlets depending on the remaining pattern.
References
-
Adewole, E., et al. (2014).[1][2] Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate.[1]
-
Brieflands. (n.d.).[1] An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. Brieflands.
-
ChemicalBook. (n.d.).[1] 6-Methoxy-8-nitroquinoline NMR Spectrum. ChemicalBook.[1][3][4]
-
PubChem. (n.d.).[1] 7-Methoxyisoquinoline Compound Summary. National Institutes of Health.
Sources
Technical Support Center: Purification of 7-Methoxy-8-nitroisoquinoline
This guide serves as a technical support resource for the purification of 7-Methoxy-8-nitroisoquinoline , a critical intermediate often synthesized via the nitration of 7-methoxyisoquinoline. The presence of regioisomers (e.g., 5-nitro), unreacted starting material, and oxidative byproducts requires a multi-tiered purification strategy.
Status: Operational Role: Senior Application Scientist Topic: Impurity Removal & Protocol Optimization
Core Purification Strategy
The purification of 7-Methoxy-8-nitroisoquinoline relies on exploiting the physicochemical differences between the target molecule and its common impurities:
-
Basicity Differences (pKa): The nitro group significantly lowers the basicity of the isoquinoline ring compared to the unreacted starting material.
-
Solubility Profiles: The 8-nitro isomer typically exhibits lower solubility in lower alcohols (ethanol/methanol) compared to the 5-nitro isomer and tars.
Quick Reference Data
| Parameter | Target: 7-Methoxy-8-nitroisoquinoline | Impurity: 7-Methoxyisoquinoline (SM) | Impurity: 5-Nitro Regioisomer |
| Molecular Weight | 204.18 g/mol | 159.19 g/mol | 204.18 g/mol |
| Estimated pKa | ~3.5 - 4.0 (Weak Base) | ~6.0 - 6.5 (Moderate Base) | ~3.5 (Weak Base) |
| Melting Point | 158–160 °C [1] | 48–50 °C | Typically lower than 8-isomer |
| Solubility | Mod.[1] Soluble in CHCl3, DCM | Soluble in dilute acid | Higher solubility in EtOH |
Troubleshooting & Protocols (Q&A)
Issue 1: "I have significant unreacted starting material (7-methoxyisoquinoline) in my crude solid."
Diagnosis: Nitration reactions often stop short of completion to avoid over-nitration (dinitro species). The starting material (SM) is the most basic component in your mixture.
Solution: Differential pH Extraction You can separate the SM from the product by controlling the pH of the aqueous phase. The SM (pKa ~6.5) requires a higher pH to deprotonate and extract than the Nitro product (pKa ~3.8).
Protocol:
-
Dissolution: Dissolve the crude mixture in 10% HCl (aq) . Both SM and Product will protonate and dissolve. Filter off any insoluble tars.
-
Selective Precipitation (The Critical Step):
-
Slowly adjust the pH of the solution to pH 4.5 – 5.0 using 20% NaOH or NH₄OH.
-
Mechanism:[2][3] At pH 5.0, the 7-Methoxy-8-nitroisoquinoline (weaker base) will deprotonate and precipitate out (or become extractable into organic solvent).
-
The 7-Methoxyisoquinoline (stronger base) remains protonated (charged) and stays in the aqueous layer.
-
-
Extraction: Extract the aqueous mixture (now at pH 5) with Dichloromethane (DCM) (3x).
-
Workup: Wash the DCM layer with water, dry over Na₂SO₄, and evaporate. The residue is your product, largely free of SM.
Issue 2: "My HPLC shows a persistent regioisomer impurity (likely 5-nitro)."
Diagnosis: Electrophilic aromatic substitution on 7-methoxyisoquinoline directs primarily to C8 (ortho to OMe, peri to ring fusion). However, C5 is also electron-rich, leading to the 5-nitro isomer. Separation requires fractional recrystallization.
Solution: Solvent-Selective Recrystallization The 8-nitro isomer generally has a higher melting point and better crystal packing properties than the 5-nitro isomer due to the specific steric environment of the peri-position.
Protocol:
-
Solvent Choice: Use Ethanol (95%) or a mixture of Ethyl Acetate/Hexane (1:3) .
-
Procedure:
-
Dissolve the crude solid in boiling Ethanol (approx. 10-15 mL per gram).
-
If the solution is dark, treat with activated carbon (see Issue 3) before crystallization.
-
Allow the solution to cool slowly to room temperature, then to 4°C.
-
Filtration: Collect the crystals. The 8-nitro isomer crystallizes first. The 5-nitro isomer and other impurities tend to remain in the mother liquor.
-
-
Verification: Check Melting Point. Target range is 158–160 °C [1]. If the MP is low (e.g., 140–150 °C), repeat recrystallization.
Issue 3: "The product is dark brown/black and sticky (Tars)."
Diagnosis: Isoquinolines are prone to oxidative polymerization, especially under the harsh acidic conditions of nitration.
Solution: Silica Plug Filtration & Carbon Treatment
Protocol:
-
Carbon Treatment: During the hot recrystallization step (Issue 2), add Activated Carbon (5-10 wt%) to the boiling solution. Stir for 10 minutes, then filter hot through a Celite pad. This removes polymeric color bodies.
-
Silica Plug (Alternative):
-
Dissolve the crude material in DCM.
-
Pass through a short pad of Silica Gel.
-
Elute with DCM:Methanol (98:2) . The polar tars will stick to the silica, while the nitroisoquinoline elutes freely.
-
Visual Workflows
Figure 1: Differential pH Extraction Logic
This workflow illustrates the removal of starting material based on basicity differences.
Caption: Separation of 7-Methoxy-8-nitroisoquinoline from starting material using pKa-controlled extraction.
Figure 2: Purification Decision Tree
Follow this logic to determine the correct purification step based on impurity profile.
Caption: Decision matrix for selecting the appropriate purification module based on impurity analysis.
References
-
PubChem. (2025).[1][4][5][6] 7-Methoxy-8-nitroisoquinoline | C10H8N2O3.[1][4] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (n.d.). Nitration of Quinoline and Isoquinoline Derivatives. Organic Syntheses, Coll. Vol. 3. Retrieved January 28, 2026, from [Link](General grounding for nitration workups).
-
Brieflands. (2012). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. Retrieved January 28, 2026, from [Link](Demonstrates the regioselectivity principles of 7-substituted iso/quinolines).
Sources
- 1. 7-Methoxy-8-nitroisoquinoline | C10H8N2O3 | CID 820619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. 7-Methoxy-8-nitroquinoline | C10H8N2O3 | CID 11206492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability issues of 7-Methoxy-8-nitroisoquinoline under different conditions
Technical Support Center: Stability & Handling of 7-Methoxy-8-nitroisoquinoline
-
Compound Name: 7-Methoxy-8-nitroisoquinoline[1]
-
CAS Number: 63485-75-6[1]
-
Application: Medicinal chemistry scaffold, precursor for 8-amino-7-methoxyisoquinoline derivatives.
Part 1: Core Stability Profile & Storage Directives
Executive Summary: 7-Methoxy-8-nitroisoquinoline is a moderately stable heterocyclic aromatic compound. However, the ortho-positioning of the electron-withdrawing nitro group (C8) relative to the electron-donating methoxy group (C7) creates a "push-pull" electronic system. This makes the compound susceptible to photochemical degradation and nucleophilic attack under specific conditions.
Storage Matrix
| Condition | Rating | Directive | Mechanism of Failure |
| Solid State (Long-term) | High | Store at -20°C, desiccated, protected from light. | Slow oxidative darkening; hygroscopic clumping. |
| Solution (DMSO) | High | Stable for >2 weeks at -20°C. Avoid repeated freeze-thaw. | Hygroscopic water uptake leads to hydrolysis. |
| Solution (Aqueous Acid) | Medium | Stable at pH < 4 for short durations (<24h). | Protonation stabilizes the ring, but strong acid + heat drives O-demethylation. |
| Solution (Aqueous Base) | Low | Avoid. Unstable at pH > 9. | Nucleophilic aromatic substitution ( |
| Light Exposure | Critical | Strictly protect from light. | Photoreduction of the nitro group (turns brown/red). |
Part 2: Troubleshooting Guide (FAQ)
Category 1: Visual & Physical Changes[4]
Q1: My off-white solid has turned a dark yellow/brown color. Is it still usable?
-
Diagnosis: This indicates surface photo-oxidation or photoreduction . Nitro-isoquinolines are photosensitive. Upon exposure to UV/VIS light, the nitro group (
) can undergo partial reduction to a nitroso ( ) intermediate, which rapidly polymerizes or oxidizes to form highly colored azo/azoxy species. -
Action:
-
Dissolve a small sample in DMSO.
-
Run an LC-MS. If the purity is >95%, the color is likely a surface impurity (trace degradation products have high extinction coefficients).
-
Recrystallization: If purity is compromised, recrystallize from hot ethanol/methanol to remove the polar degradation products.
-
Q2: The compound is not dissolving in water. Should I heat it?
-
Diagnosis: 7-Methoxy-8-nitroisoquinoline is a lipophilic free base. It has poor aqueous solubility.
-
Action: Do NOT heat in neutral water , as this promotes aggregation and potential hydrolysis.
-
Protocol: Dissolve first in a water-miscible organic solvent (DMSO or Ethanol) to create a 100x stock, then dilute into your aqueous buffer.
-
Alternative: If aqueous solubility is strictly required, convert it to the hydrochloride salt by treating with 1.0 equivalent of HCl in ether. The protonated isoquinolinium species is significantly more water-soluble.
-
Category 2: Chemical Reactivity & Degradation[5][6][7]
Q3: I see a new peak in my LC-MS with a mass of [M-14]. What is this?
-
Diagnosis: This corresponds to O-demethylation (Loss of
, replaced by ). -
Cause: This typically occurs in strongly acidic conditions (e.g., using concentrated HCl or heating in TFA) or due to metabolic activity (microsomal stability assays). The product is 8-nitroisoquinolin-7-ol.
-
Prevention: Avoid heating in acidic media. Maintain pH > 2 during workups.
Q4: I see a peak with Mass [M+16]. Is this an impurity?
-
Diagnosis: This is likely the N-oxide derivative (
-oxidation of the isoquinoline ring nitrogen). -
Cause: Exposure to oxidizing agents (e.g., mCPBA, peroxides) or long-term storage in air-saturated solvents.
-
Prevention: Store stock solutions under an inert atmosphere (Nitrogen or Argon). Use degassed solvents for sensitive assays.
Q5: Can I use this compound in a nucleophilic substitution reaction?
-
Insight: Yes, but specificity is key. The 8-nitro group activates the ring, but the 7-methoxy group deactivates the specific site.
-
Warning: In basic conditions (pH > 10), the methoxy group itself can act as a leaving group (S_NAr) if attacked by strong nucleophiles (like thiols or amines), leading to side products.
Part 3: Validated Experimental Protocols
Protocol A: Quality Control Check (HPLC-UV)
Use this protocol to validate compound integrity before starting critical biological assays.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection:
-
254 nm: General aromatic backbone (Quantification).
-
360 nm: Nitro-group charge transfer band (Specific for nitro-integrity).
-
Note: A loss of absorbance at 360 nm relative to 254 nm suggests reduction of the nitro group.
-
Protocol B: Preparation of Stable Stock Solution (10 mM)
-
Weigh 2.04 mg of 7-Methoxy-8-nitroisoquinoline.
-
Add 1.0 mL of anhydrous DMSO (molecular sieve dried).
-
Vortex for 30 seconds until fully dissolved.
-
Aliquot into amber glass vials (avoid clear plastic).
-
Store at -20°C.
-
Self-Validation: Upon thawing, check for precipitation. If precipitate forms, sonicate for 5 mins at 30°C. If solids persist, the compound may have hydrolyzed or formed a salt; discard.
-
Part 4: Degradation Pathway Visualization
The following diagram illustrates the three primary degradation vectors: Photochemical (Light), Hydrolytic (Acid), and Oxidative (Air).
Figure 1: Primary degradation pathways of 7-Methoxy-8-nitroisoquinoline.[1][4] Note that photochemical degradation leads to complex colored mixtures (Azo dimers).
References & Authoritative Grounding
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 820619, 7-Methoxy-8-nitroisoquinoline. Retrieved from [Link]
-
Source for molecular properties, CAS identity, and basic hazard classification.
-
-
-
Source for general isoquinoline scaffold stability and physical state descriptions.
-
-
-
General reference for the handling of nitro-aromatic compounds and their susceptibility to photoreduction.
-
-
Wróbel, Z., & Kwast, A. (2017). Nucleophilic substitution in nitroarenes: General mechanism and reactivity of 5-nitroisoquinoline. Synthesis, 49, 3247–3254.[5]
-
Provides mechanistic grounding for the reactivity of nitro-isoquinolines toward nucleophiles.
-
Sources
- 1. 7-Methoxy-8-nitroisoquinoline | C10H8N2O3 | CID 820619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-メトキシ-8-ニトロキノリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 7-Methoxy-8-nitroquinoline | C10H8N2O3 | CID 11206492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
How to avoid the formation of isomers during isoquinoline nitration
Ticket ID: ISOQ-NIT-001 Subject: Troubleshooting Isomer Formation in Isoquinoline Nitration Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering isomer mixtures (5-nitroisoquinoline vs. 8-nitroisoquinoline) during electrophilic aromatic substitution. Total avoidance of the 8-isomer is chemically impossible due to the similar electronic activation of the 5 and 8 positions in the protonated isoquinolinium species.
However, you can maximize the 5:8 ratio to >90:10 and achieve near-total purity (>99%) through kinetic control and specific downstream purification protocols. This guide provides the mechanistic grounding, optimized protocols, and purification logic to resolve this issue.
Module 1: The Mechanistic Root Cause
To control the reaction, you must understand the competing pathways. In strong acid (H₂SO₄/HNO₃), isoquinoline exists almost entirely as the isoquinolinium cation .
-
Deactivation: The protonated nitrogen creates a strong inductive effect (-I) and resonance effect (-R), severely deactivating the pyridine ring.
-
Regioselectivity: Substitution is forced onto the benzene ring. Positions 5 and 8 are
-positions to the bridgehead carbons, making them the most electronically accessible. -
Kinetic vs. Thermodynamic: The 5-position is kinetically favored (lower activation energy) compared to the 8-position.
Visualization: Reaction Pathway & Selectivity
Caption: Kinetic competition between 5- and 8-position attack. Low temperature favors the lower energy transition state (TS) of the 5-isomer.
Module 2: Optimized Protocol (The "Golden Ratio")
The standard for high regioselectivity was established by Dewar & Maitlis (1957). Deviating from these parameters typically results in increased 8-isomer formation or dinitration.
Key Parameters Table
| Parameter | Optimized Condition | Consequence of Deviation |
| Temperature | 0°C – 25°C | >25°C: Increases 8-isomer ratio and risk of dinitration. |
| Acid Medium | Conc. H₂SO₄ (Solvent) | Dilute acid leads to incomplete protonation; reaction may occur on pyridine ring or polymerize. |
| Nitrating Agent | KNO₃ (Solid) or Fuming HNO₃ | KNO₃ allows for slower, controlled release of NO₂⁺, preventing localized hot spots. |
| Stoichiometry | 1.05 - 1.1 eq HNO₃ | >1.2 eq: High risk of 5,8-dinitroisoquinoline formation. |
Standard Operating Procedure (SOP)
-
Dissolution: Dissolve Isoquinoline (1.0 eq) in concentrated H₂SO₄ (10 vol) at room temperature. Exothermic: Cool if necessary.
-
Cooling: Cool the solution to 0°C in an ice/salt bath.
-
Nitration: Add KNO₃ (1.05 eq) portion-wise over 30 minutes.
-
Critical: Maintain internal temperature < 5°C during addition.
-
-
Reaction: Allow to warm to 22–25°C (Room Temp) and stir for 12 hours (overnight).
-
Quench: Pour onto crushed ice/NH₄OH mixture (adjust to pH 8–9).
-
Filtration: The crude solid is a mixture of 5-nitro (major) and 8-nitro (minor).
Module 3: Purification (The "Avoidance" Strategy)
Since you cannot chemically prevent the 8-isomer from forming (it will always be ~10%), "avoidance" implies effective removal .
Fractional Crystallization Strategy
The 5-nitro isomer is significantly less soluble in acetone and ethanol than the 8-nitro isomer.
-
Dry the Crude: Ensure the crude yellow solid is completely dry.
-
Solvent Selection: Use Acetone or Ethanol .
-
Process:
-
Dissolve the crude mixture in boiling acetone.
-
Allow to cool slowly to room temperature, then to 4°C.
-
5-Nitroisoquinoline crystallizes out as needles.
-
8-Nitroisoquinoline remains in the mother liquor.
-
-
Validation: Check melting points.
-
5-Nitroisoquinoline: 110–111°C
-
8-Nitroisoquinoline: 87–88°C
-
Module 4: Troubleshooting & FAQs
Decision Tree: Diagnosing Low Purity/Yield
Caption: Diagnostic flow for correcting high isomer content or over-nitration.
Frequently Asked Questions
Q: Can I use acetic anhydride/nitric acid (acetyl nitrate)? A: Proceed with Caution. While acetyl nitrate is a powerful nitrating agent, it often leads to violent exotherms with basic heterocycles. For isoquinoline, the sulfuric acid method is safer and provides better regiocontrol by ensuring the nitrogen is fully protonated and deactivated.
Q: Why is my product red/brown instead of yellow? A: This indicates oxidation contaminants or free iodine (if HI was used in previous steps, though unlikely here). It is usually trace polymerization. Recrystallization with activated charcoal in ethanol will restore the pale yellow color.
Q: I need the 8-nitro isomer. Can I switch the selectivity? A: Not easily via direct nitration. The electronic bias toward position 5 is too strong. To get the 8-isomer, you generally must synthesize it via ring closure methods or accept the 10-15% yield from the mother liquor of the standard nitration.
References
-
Dewar, M. J. S., & Maitlis, P. M. (1957). Electrophilic substitution.[1][2][3][4] Part XI. Nitration of some six-membered nitrogen-heterocyclic compounds in sulphuric acid. Journal of the Chemical Society, 2521-2528.
- Ochiai, E. (1967).Aromatic Amine Oxides. Elsevier.
- Katritzky, A. R., & Pozharskii, A. F. (2000).Handbook of Heterocyclic Chemistry. Pergamon. (Detailed electronic explanation of pyridine/isoquinoline reactivity).
-
PubChem Compound Summary. 5-Nitroisoquinoline. National Center for Biotechnology Information.
Sources
- 1. 489. Electrophilic substitution. Part X. Nitration of quinoxaline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. 182. Electrophilic substitution. Part IX. The anomalous nitrations of quinoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 490. Electrophilic substitution. Part XI. Nitration of some six-membered nitrogen-heterocyclic compounds in sulphuric acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Scaling up the synthesis of 7-Methoxy-8-nitroisoquinoline challenges
Technical Support Center: Scale-Up Synthesis of 7-Methoxy-8-nitroisoquinoline
Executive Summary
Scaling the synthesis of 7-Methoxy-8-nitroisoquinoline presents a classic chemical engineering paradox: the methoxy group at C7 activates the ring, facilitating nitration, but the basic nitrogen at C2 necessitates harsh acidic conditions that deactivate the system. Successful scale-up hinges on three critical control points: Thermal Management of the Nitration Exotherm , Regiocontrol (8- vs. 5-nitro isomers) , and Safe Quenching Protocols .
This guide moves beyond bench-scale glassware to reactor-ready protocols, focusing on the direct nitration of 7-methoxyisoquinoline using the mixed-acid method (
Module 1: Reaction Engineering & Safety
Q: The reaction temperature spikes uncontrollably upon adding nitric acid. How do I manage the exotherm at the 1kg scale?
A: Switch from "Dropwise Addition" to "Temperature-Gated Dosing."
At the gram scale, heat dissipation is rapid. At the kilo scale, the surface-area-to-volume ratio drops, leading to localized hot spots that favor the formation of dinitro impurities and tar.
The Protocol:
-
Dissolution Phase: Dissolve 7-methoxyisoquinoline in concentrated
(5–7 volumes) at 0–5°C. Note: This is exothermic due to protonation of the isoquinoline nitrogen ( ). Ensure the internal temperature returns to <5°C before proceeding. -
Reagent Selection: Use Fuming Nitric Acid (90%+) rather than solid
. Solid addition is mechanically difficult to automate and creates dangerous heterogeneous concentrations. -
Dosing Strategy: Introduce
via a subsurface dip tube, not a top-down drip.-
Set Point: 0°C.
-
High Limit: 10°C.
-
Logic: If the internal temperature hits 10°C, the feed pump must automatically cut off. Resume only when
.
-
Why this works: Subsurface addition prevents the accumulation of unreacted
Q: Why is the reaction mixture turning black/tarry?
A: You are likely experiencing " oxidative degradation" rather than nitration.
The 7-methoxy group is an electron-donating group (EDG), making the ring susceptible to oxidation.
-
Cause: If the temperature exceeds 15–20°C during addition, nitric acid acts as an oxidant rather than a nitrating agent.
-
Fix: Maintain strict cryogenic control (-5°C to 5°C). If the mixture darkens significantly, verify your acid strength. Water accumulation (from using 65%
) promotes oxidation. Use >90% or add oleum to scavenge water.
Module 2: Regioselectivity & Impurity Profiling
Q: I am seeing a persistent impurity (~15%) by HPLC. Is this the 5-nitro isomer?
A: Yes, it is almost certainly 7-methoxy-5-nitroisoquinoline.
The Mechanism: The isoquinoline ring nitration is governed by two competing forces:
-
Electronic Direction (Favors C8): The methoxy group at C7 is an ortho/para director.
-
Ortho positions: C6 and C8.
-
Para position: C10 (Bridgehead - inaccessible).
-
C8 is electronically favored.
-
-
Steric/Kinetic Factors (Favors C5): The C5 position is an
-position (like naphthalene) and is less sterically crowded than C8, which is flanked by the ring fusion and the methoxy group.
However, because the reaction proceeds on the protonated species (
Visualization of Regioselectivity Logic:
Figure 1: Mechanistic pathway showing the competition between steric availability (C5) and electronic activation (C8).
Troubleshooting the Isomer Ratio:
-
Lower Temperature: Run the reaction at -10°C. Lower temperatures generally favor the electronically directed product (C8) over the statistical/steric product (C5).
-
Solvent Switch: If the ratio remains poor, consider using Trifluoroacetic Anhydride (TFAA) as a co-solvent. This forms the trifluoroacetyl nitrate species, which is bulkier and often enhances regioselectivity toward the electronically activated C8 position.
Module 3: Isolation & Work-Up
Q: The product "oils out" during the quench and traps acid. How do I get a filterable solid?
A: Implement a "Reverse Quench" with pH-Controlled Crystallization.
Pouring water into the acid mixture generates massive heat, melting the product into an oil.
The Correct Protocol:
-
Preparation: Prepare a slurry of ice and Ammonium Hydroxide (
) in a separate vessel. -
Reverse Addition: Slowly stream the acidic reaction mixture into the stirred ammonia/ice slurry.
-
pH Target: Maintain pH 8–9. Isoquinolines are bases; if the pH drops below 4, the product remains soluble as the salt (
). -
Seeding: Once the addition is 10% complete and the solution is turbid, add seed crystals of pure 7-methoxy-8-nitroisoquinoline. This prevents oiling and encourages particle growth.
Q: How do I remove the 5-nitro impurity without column chromatography?
A: Exploit the Solubility Differential (Recrystallization).
At scale, chromatography is cost-prohibitive.
-
Solvent System: Boiling Ethanol or Methanol .
-
Behavior: The 8-nitro isomer, being more symmetric and capable of tighter packing (due to intramolecular H-bonding between the nitro oxygen and peri-hydrogens), typically has lower solubility than the 5-nitro isomer.
-
Procedure:
Data Summary: Isomer Differentiation
| Feature | 7-Methoxy-8-nitroisoquinoline (Target) | 7-Methoxy-5-nitroisoquinoline (Impurity) |
| 1H NMR (Aromatic) | Doublet at C6/C5 shows strong deshielding. | Distinct pattern; C8 proton shifts upfield. |
| Solubility (EtOH) | Lower (Crystallizes first) | Higher (Stays in mother liquor) |
| TLC ( | Typically Higher (Less polar due to shielding) | Lower |
Process Workflow Diagram
Figure 2: Optimized Scale-Up Workflow avoiding oiling and ensuring safety.
References
-
Organic Syntheses Procedure for Analogous Nitration
- Title: 6-Methoxy-8-Nitroquinoline.
- Source: Organic Syntheses, Coll. Vol. 3, p.568 (1955); Vol. 28, p.80 (1948).
- Relevance: Establishes the safety baseline for nitr
-
URL:[Link]
-
Regioselectivity in Isoquinoline Nitration
-
Synthesis of 8-Nitroisoquinoline Derivatives
- Title: 1-Hydroxy-6,7-dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline.
- Source:Acta Crystallographica Section E, E62, o2353-o2355 (2006).
- Relevance: Confirms the nitration at position 8 for 6,7-dimethoxy systems using nitronium sources.
-
URL:[Link]
-
General Isoquinoline Chemistry
Sources
Recrystallization techniques for purifying 7-Methoxy-8-nitroisoquinoline
This technical guide serves as a specialized support center for the purification of 7-Methoxy-8-nitroisoquinoline , a critical intermediate often synthesized via the nitration of 7-methoxyisoquinoline.
This compound presents specific challenges: regioisomer contamination (primarily the 5-nitro isomer) and a tendency to "oil out" due to the nitro group's polarity. The following protocols are designed to address these issues directly.
Status: Active | Ticket: Recrystallization & Purity Optimization
Assigned Specialist: Senior Application Scientist Context: Post-nitration workup; removal of 5-nitro isomer and inorganic residues.
Phase 1: Solvent System Selection (The Setup)
Before beginning, you must select a solvent system that maximizes the solubility difference between the 8-nitro (desired) and 5-nitro (impurity) isomers.
Standard Recommendation: For nitro-isoquinolines, alcoholic solvents are the gold standard. They offer high solubility at boiling points and sharp solubility drops at low temperatures.
Solvent Screening Table:
| Solvent System | Role | Suitability Rating | Technical Notes |
| Ethanol (95%) | Primary | ⭐⭐⭐⭐⭐ (Best) | Excellent for separating isomers. The 8-nitro isomer typically crystallizes first upon cooling. |
| Methanol | Alternative | ⭐⭐⭐⭐ | Higher solubility; use if the compound is too insoluble in Ethanol. |
| Acetonitrile | Polarity Modifier | ⭐⭐⭐ | Good for very polar crude mixtures, but risk of co-crystallizing impurities is higher. |
| EtOAc / Hexanes | Binary System | ⭐⭐ | Use only if alcohols cause solvolysis or if the compound oils out. Requires precise ratio tuning. |
Phase 2: The Protocol (Execution)
Objective: Isolate high-purity crystalline solid from crude yellow/brown precipitate.
Step-by-Step Workflow
-
Preparation: Place your crude solid in a round-bottom flask. Add a magnetic stir bar.[1]
-
Dissolution: Add Ethanol (95%) in small portions while heating to reflux.
-
Hot Filtration (Critical): If insoluble particles remain, filter the hot solution through a pre-warmed glass funnel or Celite pad.
-
Why? Cold funnels cause premature crystallization, clogging the stem.
-
-
Controlled Cooling: Remove from heat. Allow the flask to cool to Room Temperature (RT) slowly on a cork ring.
-
Crystallization: Once at RT, move to an ice bath (0-4°C) for 1 hour.
-
Collection: Filter via vacuum filtration (Büchner funnel). Wash the cake with ice-cold Ethanol .
-
Drying: Dry under high vacuum at 40°C.
Visual Workflow Diagram
Caption: Logical flow for the purification of nitro-isoquinolines, emphasizing the removal of inorganic insolubles.
Phase 3: Troubleshooting (The Help Desk)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This is common with nitro compounds. The solution is likely too concentrated, or the temperature dropped too fast, causing the compound to separate as a liquid phase before organizing into a lattice. Corrective Actions:
-
Re-heat: Bring the mixture back to a boil.
-
Add Co-solvent: Add a small amount (5-10%) of a more polar solvent (e.g., Ethanol) if you are using a non-polar mix, or add water dropwise if using pure Ethanol until turbidity persists, then clear it with a drop of Ethanol.
-
Seeding: Cool the solution to just above the oiling temperature and add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod. This provides nucleation sites.
Issue 2: "The crystals are dark brown/orange."
Diagnosis: Oxidation byproducts or polymerized impurities. Corrective Actions:
-
Charcoal Treatment: During the hot dissolution step (Phase 2, Step 2), add Activated Carbon (1-2% by weight) .
-
Stir at reflux for 5 minutes.
-
Perform Hot Filtration through Celite to remove the charcoal. The filtrate should be significantly lighter (yellow/pale orange).
Issue 3: "NMR shows persistent 5-nitro isomer."
Diagnosis: The isomers have similar solubility profiles (Eutectic formation). Corrective Actions:
-
Second Recrystallization: Do not simply wash the crystals. Recrystallize again using Methanol instead of Ethanol. The change in solvent polarity often disrupts the co-crystallization of the isomer.
-
Column Chromatography: If purity is >98% critical and recrystallization stalls at 90%, switch to silica gel chromatography (Eluent: 1:1 EtOAc/Hexane).
Troubleshooting Logic Tree
Caption: Decision matrix for common purification failures in nitro-isoquinoline synthesis.
References
-
BenchChem. (2025).[1][6] Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Retrieved from
-
University of Wisconsin-Madison. (n.d.). Recrystallization: Common Problems and Solutions (Oiling Out). Department of Chemistry. Retrieved from
-
ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline. Retrieved from
-
CUNY. (n.d.). Purification by Recrystallization Protocols. Retrieved from
Sources
Optimizing solvent systems for the chromatography of 7-Methoxy-8-nitroisoquinoline
This guide serves as a specialized technical support portal for the chromatographic purification of 7-Methoxy-8-nitroisoquinoline . It addresses the specific physicochemical challenges posed by the isoquinoline nitrogen (basicity) and the nitro-regioisomerism.
Status: Operational | Topic: Purification & Solvent Engineering
Core Solvent System Architecture
Q: I am seeing poor separation between 7-Methoxy-8-nitroisoquinoline and its regioisomers (e.g., 6-nitro or 5-nitro). Standard Hexane/EtOAc is failing. What is the fix?
The Technical Issue:
Standard solvent systems like Hexane/Ethyl Acetate rely primarily on polarity differences. However, nitroisoquinoline regioisomers often possess nearly identical dipole moments. You need a solvent system that exploits
The Solution: The "Toluene Effect"
Switch to a Toluene-based mobile phase . Toluene acts as a
Recommended Protocol (Isomer Separation):
-
Base System: Toluene / Ethyl Acetate.
-
Starting Ratio: 15:1 (Toluene:EtOAc).[1]
-
Optimization: If retention is too high (
), add Acetone (1-5%) instead of increasing EtOAc. Acetone provides a sharper cutoff than EtOAc for nitro-aromatics.
Experimental Data: Solvent Selectivity Matrix
| Solvent System | Selectivity Mechanism | Suitability for 7-OMe-8- |
| Hexane / EtOAc | Polarity (Dipole-Dipole) | Low. Co-elution of isomers is common. |
| DCM / MeOH | Solubility / H-Bonding | Medium. Good for crude solubility, poor for resolution. |
| Toluene / Acetone | High. Best for separating 8-nitro from 6-nitro isomers. | |
| Chloroform / MeOH | H-Bonding (Proton Donor) | Medium. Useful if sample crashes out in Toluene. |
Technical Note: See Organic Syntheses procedures for nitroisoquinolines, where Toluene/Heptane or Toluene/EtOAc systems are frequently cited for recrystallization and chromatography of bromonitroisoquinolines due to this specific selectivity [1].
Troubleshooting Peak Tailing (The Basicity Problem)
Q: My compound streaks from the baseline to the solvent front, or the peaks are extremely asymmetric (tailing factor > 2.0). Why?
The Mechanism:
Isoquinolines contain a basic nitrogen atom (
-
Protonation: The acidic silanols protonate the isoquinoline nitrogen.
-
Ion-Exchange: The resulting cation binds strongly to the ionized silanol (
) via ionic forces, causing "drag" or tailing.
The Solution: Amine Modifiers You must introduce a competitive base into the mobile phase to "cap" the active silanol sites.
Protocol: Triethylamine (TEA) Passivation
-
Pre-treatment: Flush the column with Mobile Phase + 1% TEA.
-
Running Solvent: Maintain 0.1% to 0.5% TEA in the mobile phase throughout the run.
-
Alternative: If TEA interferes with MS detection or is difficult to remove, use Ammonium Hydroxide (
) in DCM/MeOH systems.
Visualizing the Tailing Mechanism & Solution
Figure 1: Mechanism of isoquinoline tailing on silica and the competitive displacement action of Triethylamine (TEA).
Solubility & Sample Loading
Q: The sample dissolves in DCM but precipitates when I add the Hexane/EtOAc mobile phase. How do I load this onto the column?
The Technical Issue: Nitro-isoquinolines are often crystalline solids with poor solubility in non-polar alkanes (Hexane/Heptane). Liquid loading with a strong solvent (DCM) often leads to "band broadening" because the sample travels too fast initially.
The Solution: Solid Loading (Dry Loading) This is the gold standard for compounds with solubility mismatches.
Step-by-Step Protocol:
-
Dissolve: Dissolve 7-Methoxy-8-nitroisoquinoline in the minimum amount of Dichloromethane (DCM) or Acetone.
-
Adsorb: Add Silica Gel (ratio: 1g crude sample to 3g silica).
-
Evaporate: Rotary evaporate until a free-flowing powder is obtained. Caution: Ensure no solvent clumps remain.
-
Load: Pour the powder onto the top of your pre-equilibrated column and add a protective layer of sand.
HPLC Method Transfer (Reversed Phase)
Q: I am moving to Prep-HPLC. What buffer should I use?
The Technical Issue:
In Reversed Phase (C18), the basic nitrogen can cause peak tailing if the pH is neutral. Furthermore, at low pH (pH < 3), the nitrogen is fully protonated (
The Solution: High pH vs. Low pH Strategy
-
Option A: High pH (Recommended for Retention)
-
Buffer: 10mM Ammonium Bicarbonate (pH 10).
-
Rationale: At pH 10, the isoquinoline is neutral (deprotonated). It will retain well on the C18 column and elute as a sharp peak.
-
Warning: Ensure your column is "Hybrid" or "High pH Stable" (e.g., Waters XBridge or Phenomenex Gemini).
-
-
Option B: Low pH (Standard)
-
Buffer: 0.1% Formic Acid (pH ~2.7).
-
Rationale: The molecule is ionized. Retention will be lower. Use a "Polar C18" or "Aq" column to prevent phase collapse and retain polar cations.
-
Visualizing the Solvent Logic
Figure 2: Decision matrix for selecting the optimal solvent system based on impurity profile.
References
-
Organic Syntheses. "Isoquinoline, 5-bromo-8-nitro-". Org.[2] Synth.2003 , 80, 207. (Demonstrates Toluene/Heptane usage for nitroisoquinoline purification).
-
MDPI. "SNH Amidation of 5-Nitroisoquinoline". Molecules2021 . (Cites Toluene-Ethyl Acetate 15:1 for separation of nitroisoquinoline isomers).
-
PubChem. "7-Methoxy-8-nitroisoquinoline Compound Summary".[3][4] National Library of Medicine. .
-
Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC". .
Sources
Nitro-Tech Support Center: Characterization & Troubleshooting Guide
Status: Online 🟢 Operator: Senior Application Scientist (Spectroscopy & Separation Division) Ticket ID: NITRO-CHAR-001
Welcome to the Nitro-Tech Support Center.
You are likely here because your nitroaromatic compound is behaving erratically. Perhaps your mass spectrum shows a molecular weight 16 units too low, your NMR has "ghost" peaks, or your DSC trace looks dangerously exothermic.
Nitro groups (
Module 1: Mass Spectrometry Artifacts
Symptom: "The Case of the Missing Oxygen"
User Report: “I synthesized a nitrophenyl derivative (MW 200). My LC-MS shows a tiny peak at m/z 200, but a huge signal at m/z 184. Did I lose an oxygen atom?”
Diagnosis: Electrochemical In-Source Reduction. This is a classic artifact in Electrospray Ionization (ESI). The metal capillary in the ESI source can act as an electrochemical cell. Nitroaromatics have low reduction potentials, making them susceptible to reduction during the ionization process, not in your reaction flask.
The Mechanism:
The high voltage and solvent environment (especially methanol) facilitate the reduction of the nitro group (
Troubleshooting Protocol:
-
Check the Solvent: Methanol is a protic solvent that facilitates proton transfer required for reduction. Switch to Acetonitrile , which is aprotic and less likely to support this redox chemistry in the source.
-
Lower the Voltage: High capillary voltages increase the likelihood of corona discharge and electrochemical reduction. Reduce the capillary voltage in 500V increments.
-
Verify with NMR: If the peak exists in MS but the crude NMR is clean, it is 100% an instrument artifact.
Visualization: In-Source Reduction Pathway
Figure 1: Electrochemical reduction pathway of nitroaromatics inside an ESI source, leading to misleading mass shifts.
Data Summary: Common Nitro-MS Artifacts
| Observed Ion Shift | Functional Group Change | Cause |
| [M - 16] | Loss of Oxygen (Reduction) | |
| [M - 30] | Full Reduction to Amine (Gain 2H, Lose 2O) | |
| [M + Na] | Adduct | High affinity for Sodium (Common in glass storage) |
| [2M] | Dimer |
Module 2: NMR Spectroscopy Pitfalls
Symptom: "The Ghost Peaks"
User Report: “My proton NMR shows the expected aromatic signals, but there are broad, unexplainable peaks upfield. My sample is pure by HPLC.”
Diagnosis: Meisenheimer Complex Formation or Paramagnetic Broadening.
The Science: Nitro groups make the aromatic ring highly electron-deficient (electrophilic). If you use a nucleophilic solvent (or have base impurities), the nucleophile can attack the ring without displacing a leaving group, forming a stable anionic intermediate called a Meisenheimer Complex [1].
Critical Alert:
-
Solvent Trap: Using Acetone-d6 or DMSO-d6 with trace hydroxide (base) can trigger this.
-
Radical Anions: Nitroaromatics can form radical anions via Single Electron Transfer (SET). This causes paramagnetic broadening , making peaks disappear or widen significantly, ruining integration.
Troubleshooting Protocol:
-
Acidify the Tube: Add a drop of
with trace or . If the "ghost peaks" disappear and the aromatic signals sharpen, it was a reversible complex or radical anion. -
Change Solvent: Switch to Chloroform-d (
) or Dichloromethane-d2 ( ) . These are non-nucleophilic and suppress complex formation. -
Avoid Acetone: Acetone enolates (formed by trace base) are excellent nucleophiles for nitroaromatic rings.
Module 3: HPLC Separation Issues
Symptom: "The Shark Fin Peak"
User Report: “My nitro compound elutes as a tailing, asymmetric peak. I can’t integrate the area reliably.”
Diagnosis: Silanol Interactions (Secondary Retention). [1]
The Mechanism:
Silica-based columns have residual silanol groups (
Troubleshooting Workflow
Figure 2: Decision tree for eliminating peak tailing in nitroaromatic chromatography.
Recommended Mobile Phase Modifiers:
-
Ammonium Formate (10mM): Excellent for LC-MS. The ammonium ion competes with the analyte for silanol sites.
-
TFA (0.1%): Strong ion-pairing agent, sharpens peaks but suppresses MS signal. Use only if necessary.
Module 4: Thermal Safety (DSC)
Symptom: "The Hidden Bomb"
User Report: “My compound melts at 150°C. Can I run my reaction at 140°C?”
Diagnosis: Misinterpretation of Onset vs. Peak Decomposition Temperature.
The Hazard:
Nitroaromatics are energetic materials. They possess high decomposition energies (
The Rule of 100:
Never operate within 100°C of the Onset Temperature (
Safety Protocol:
-
Run DSC in Gold-Plated Crucibles: Nitro compounds can react with aluminum pans, catalyzing decomposition and giving false lower stability data.
-
Calculate
: If decomposition energy is , the compound has explosive potential [3].[3] -
Identify "Shock Sensitivity": Use the Yoshida Correlation (plots
vs. ) to predict if the compound is shock-sensitive without detonating it physically.
References
-
Meisenheimer Complexes: Stable Spirocyclic Meisenheimer Complexes.[4] National Institutes of Health (PMC). Available at: [Link]
-
MS In-Source Reduction: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. PubMed. Available at: [Link]
-
Thermal Stability (DSC): Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. Available at: [Link]
-
HPLC Tailing: HPLC Troubleshooting Guide: Peak Tailing. Restek.[5] Available at: [Link]
Sources
Degradation pathways of 7-Methoxy-8-nitroisoquinoline
Technical Support Center: 7-Methoxy-8-nitroisoquinoline Stability & Degradation
Executive Summary: Stability Profile
Compound: 7-Methoxy-8-nitroisoquinoline (CAS: 63485-75-6) Molecular Weight: 204.18 g/mol Core Vulnerabilities: Photolability (Nitro group), N-Oxidation (Isoquinoline nitrogen), and O-Demethylation (Methoxy ether linkage).
Welcome to the Technical Support Center. This guide is designed for researchers observing anomalies in the purity or appearance of 7-Methoxy-8-nitroisoquinoline. As specific degradation literature for this exact scaffold is sparse, the following protocols are derived from the established reactivity profiles of homologous nitro-isoquinolines and field-proven stability data for nitroaromatic building blocks.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My solid sample has shifted from a pale yellow powder to a dark brown/orange solid. Is it still usable?
Diagnosis: Photolytic Degradation (Nitro-to-Nitroso/Amine reduction).
Technical Insight: Nitroisoquinolines are inherently photosensitive.[1] Upon exposure to UV or ambient light, the C-8 nitro group (
-
Check Purity: Run a standard HPLC.[1] If the main peak is >95% and the impurity profile shows a broad "hump" or late-eluting polymer tails, repurification is necessary.[1]
-
Mitigation: Store strictly in amber vials wrapped in aluminum foil at -20°C.
Q2: I detect a new impurity peak at [M+16] (m/z ~220) in my LC-MS chromatogram. What is this?
Diagnosis: N-Oxidation (Formation of N-oxide). Technical Insight: The isoquinoline nitrogen lone pair is susceptible to oxidation by atmospheric oxygen (slowly) or peroxides present in aged solvents (rapidly).[1] This yields 7-Methoxy-8-nitroisoquinoline N-oxide. Action Plan:
-
Solvent Audit: Ensure your HPLC solvents (THF, Ethers) are peroxide-free.[1]
-
Confirmation: Treat a small aliquot with a mild reducing agent (e.g., triphenylphosphine).[1] If the [M+16] peak disappears and the parent peak [M] increases, it is the N-oxide.
Q3: There is a persistent impurity at [M-14] (m/z ~190) appearing during acidic workup. Is this a degradation product?
Diagnosis: Hydrolytic O-Demethylation.[1] Technical Insight: While the methoxy ether is generally stable, strong Lewis acids or high temperatures in aqueous acid can cleave the methyl group, yielding 8-nitro-7-isoquinolinol . This species is significantly more polar and will shift to an earlier retention time in Reverse Phase HPLC.[1] Action Plan:
-
pH Control: Avoid heating the compound in pH < 2 solutions.
-
Identification: The phenol product will show a bathochromic shift (red-shift) in its UV-Vis spectrum under basic conditions due to phenolate formation.[1]
Part 2: Degradation Pathways Map
The following diagram illustrates the three primary degradation vectors: Photolysis, Oxidation, and Hydrolysis.[1]
Figure 1: Predicted degradation pathways based on functional group reactivity. The N-oxide and Phenol pathways represent chemical stress, while the Nitroso pathway represents physical (light) stress.
Part 3: Experimental Protocols
Protocol A: Forced Degradation Profiling (Stress Test)
Use this protocol to validate the stability of your specific batch.
Objective: Determine the dominant failure mode (Light vs. Oxidation vs. pH).
| Condition | Procedure | Expected Outcome (if unstable) |
| Acid Stress | Dissolve 1 mg in 1 mL 0.1 N HCl. Heat at 60°C for 4 hours. | Appearance of [M-14] peak (Phenol).[1] |
| Oxidative Stress | Dissolve 1 mg in 1 mL 3% | Appearance of [M+16] peak (N-oxide).[1] |
| Photostability | Expose solid sample to UV light (254 nm) or direct sunlight for 24 hours.[1] | Discoloration (browning); broadening of HPLC peaks.[1] |
| Control | Store solid in dark at -20°C. | Reference standard. |
Analytical Method (Recommended):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 280 nm.[1]
Protocol B: Impurity Isolation Workflow
Follow this logic to identify unknown peaks.
Figure 2: Logical decision tree for identifying impurities based on Mass Spectrometry shifts.
Part 4: Storage & Handling Recommendations
To maximize the shelf-life of 7-Methoxy-8-nitroisoquinoline, adhere to the "3-D Rule":
-
Dark: Store in amber glass. If amber glass is unavailable, wrap clear vials in aluminum foil.
-
Dry: Store under an inert atmosphere (Argon or Nitrogen) to prevent moisture-assisted hydrolysis or oxidation.[1]
-
Degree (Cold): Maintain storage temperature at -20°C for long-term (>1 month) storage.
References
-
Ju, K. S., & Parales, R. E. (2010).[1] Nitroaromatic Compounds: Biological Activity, Toxicity, and Biodegradation. This review details the general instability of the nitro group in aromatic systems, specifically its susceptibility to reduction.[1]
-
[1]
-
-
Menke, J. L., et al. (2016).[1] Photochemical degradation of nitro-polycyclic aromatic hydrocarbons. Provides mechanistic insight into the light-induced degradation of nitro-aromatics, relevant to the browning observed in nitroisoquinolines.
-
[1]
-
-
PubChem Compound Summary. (2025). 7-Methoxy-8-nitroisoquinoline (CID 820619).[2] Provides physicochemical property data used to predict solubility and hydrolytic stability.[1]
-
[1]
-
Sources
Validation & Comparative
Comparative Analysis of Synthetic Routes to Nitroisoquinolines
Executive Summary: The Regioselectivity Challenge
Nitroisoquinolines are critical scaffolds in the synthesis of antitumor agents (e.g., bis-naphthalimides), fused heterocyclic systems, and bioactive alkaloids. However, the introduction of a nitro group into the isoquinoline core is governed by a rigid electronic bias that often frustrates precise regiocontrol.
-
The Challenge: The protonated isoquinolinium core (formed under standard nitration conditions) deactivates the pyridine ring, forcing electrophilic substitution to the benzene ring. This typically results in a difficult-to-separate mixture of 5-nitro and 8-nitro isomers.
-
The Solution: To access other positions (C1, C4) or to achieve single-isomer purity, researchers must abandon direct nitration in favor of indirect methods such as Reissert compound intermediates or de novo cyclization .
This guide compares four distinct synthetic strategies, evaluating them on regioselectivity, scalability, and synthetic complexity.
Strategic Overview: Route Selection by Target Isomer
The choice of synthetic route is dictated almost entirely by the desired position of the nitro group.
| Target Isomer | Recommended Route | Primary Mechanism | Key Advantage |
| 5-Nitro / 8-Nitro | Direct Nitration (SEAr) | Electrophilic Aromatic Substitution | High atom economy; simple reagents. |
| 4-Nitro | Reissert Strategy | Activation via N-acylation | Exclusive regioselectivity for C4. |
| 1-Nitro | Nucleophilic Nitration | Nucleophilic Substitution ( | Direct access to C1 under mild conditions. |
| 6- / 7-Nitro | De Novo Cyclization | Pomeranz-Fritsch / Bischler-Napieralski | Total control over substitution pattern. |
Detailed Route Analysis
Route A: Classical Electrophilic Nitration (The C5/C8 Mix)
Target: Mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.
Under standard mixed-acid conditions (
-
Protocol: Isoquinoline is added to concentrated
at 0°C, followed by fuming . -
Outcome: A crude mixture typically ranging from 60:40 to 50:50 (5-nitro:8-nitro).
-
Expert Insight: While thermodynamically robust, this route is plagued by separation difficulties. The isomers have similar
values and solubilities. Fractional crystallization (often as nitrate salts) is required for purification, significantly lowering the effective yield of pure isomer.
Special Case: One-Pot Synthesis of 5-Bromo-8-Nitroisoquinoline
A highly efficient modification exists for preparing functionalized cores. By brominating first in sulfuric acid (using NBS), the C5 position is blocked, forcing the subsequent nitration almost exclusively to C8 .
-
Yield: >45% overall.
-
Utility: The bromine at C5 allows for subsequent Suzuki/Buchwald couplings, making this a high-value scaffold.
Route B: The Reissert Strategy (Accessing C4)
Target: 4-Nitroisoquinoline (Exclusive).
Direct nitration cannot access the C4 position. The Reissert strategy circumvents this by activating the pyridine ring. Isoquinoline reacts with an acid chloride and a cyanide source to form a Reissert compound (1-acyl-2-cyano-1,2-dihydroisoquinoline).[1] This intermediate disrupts the aromaticity of the pyridine ring and creates an enamide-like system that is highly reactive at C4.
-
Mechanism:
-
Formation of Reissert compound (N-acyl, C1-cyano).
-
Nitration at C4 (beta to the nitrogen).
-
Base-catalyzed elimination/hydrolysis to restore aromaticity and remove the activating groups.
-
Figure 1: The Reissert pathway allows electrophilic attack at the normally deactivated C4 position by temporarily disrupting aromaticity.
Route C: De Novo Cyclization (Pomeranz-Fritsch)
Target: 6-Nitro, 7-Nitro, or 8-Nitro (Pre-defined).
Instead of nitrating the ring, this route builds the ring around the nitro group. The Pomeranz-Fritsch reaction involves the condensation of a nitro-benzaldehyde with aminoacetal, followed by acid-mediated cyclization.[2]
-
Regiocontrol: Determined by the starting benzaldehyde.
-
o-Nitrobenzaldehyde
8-Nitroisoquinoline . -
p-Nitrobenzaldehyde
6-Nitroisoquinoline . -
m-Nitrobenzaldehyde
Mixture of 5- and 7-Nitroisoquinoline .
-
-
Expert Insight (Critical Limitation): The cyclization step is an electrophilic attack on the benzene ring. The presence of a strong electron-withdrawing nitro group significantly deactivates the ring, often leading to poor yields (<20%) or failure under standard conditions.
-
Optimization: Modern modifications use superacids (triflic acid) or pre-activated sulfonamide intermediates (Schlittler-Müller modification) to force the cyclization.
Route D: Nucleophilic Nitration ( )
Target: 1-Nitroisoquinoline.
A modern approach utilizing the "oxidative nucleophilic substitution of hydrogen" (ONSH). Isoquinoline is treated with potassium nitrite (
-
Mechanism: The acetic anhydride activates the nitrogen (forming an N-acetyl isoquinolinium species), which is then susceptible to nucleophilic attack by the nitrite anion at the most electron-deficient position (C1 ). Elimination of acetic acid restores aromaticity.
-
Yield: Good (50–70%).
-
Green Metrics: Avoids strong mineral acids; mild conditions.
Comparative Data Summary
| Feature | Direct Nitration | Reissert Route | De Novo (Pomeranz-Fritsch) | Nucleophilic Nitration |
| Primary Product | 5-Nitro / 8-Nitro (Mix) | 4-Nitroisoquinoline | 6-, 7-, or 8-Nitro (isomer specific) | 1-Nitroisoquinoline |
| Regioselectivity | Poor (Mixture) | Excellent (Exclusive) | Excellent (Pre-determined) | Good (C1 selective) |
| Yield | High (Total) / Low (Isolated) | Moderate (40-60%) | Low to Moderate (10-40%) | Moderate (50-70%) |
| Reagent Safety | Hazardous (Fuming | Hazardous (Cyanide) | Moderate (Strong Acids) | Moderate (DMSO/Ac2O) |
| Scalability | High | Medium | Low | Medium |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitroisoquinoline (Reissert Method)
Adapted from Uff et al. and standard texts.
-
Reissert Formation:
-
Dissolve isoquinoline (12.9 g, 0.1 mol) in methylene chloride (100 mL).
-
Add a solution of potassium cyanide (19.5 g, 0.3 mol) in water (40 mL).
-
Slowly add benzoyl chloride (28 g, 0.2 mol) dropwise over 1 hour with vigorous stirring at 0°C.
-
Separate the organic layer, wash with water, dilute acid, and bicarbonate. Dry (
) and evaporate to yield the solid Reissert compound (1-benzoyl-2-cyano-1,2-dihydroisoquinoline). Recrystallize from ethanol.
-
-
Nitration:
-
Add the Reissert compound (5 g) in small portions to neat fuming nitric acid (20 mL) at -5°C. Stir for 1 hour.
-
Pour onto ice water. The yellow precipitate is the 4-nitro-Reissert intermediate.
-
-
Hydrolysis:
-
Reflux the intermediate in a mixture of ethanol (50 mL) and 50% sulfuric acid (10 mL) for 2 hours.
-
Cool, neutralize with ammonium hydroxide, and extract with chloroform.
-
Evaporate to obtain 4-nitroisoquinoline (Yield approx. 55% overall).
-
Protocol 2: One-Pot Synthesis of 5-Bromo-8-Nitroisoquinoline
A self-validating protocol for functionalized cores.
-
Bromination:
-
Add isoquinoline (44 g, 0.33 mol) dropwise to concentrated
(200 mL) keeping temp < 30°C. -
Cool to -25°C. Add N-bromosuccinimide (NBS) (64.6 g, 0.36 mol) portion-wise.
-
Stir at -22°C for 2 hours. (Completion check: Aliquot NMR should show loss of C5 proton).
-
-
Nitration:
-
To the same vessel at -20°C, add a mixture of fuming
(33 mL) and conc. (100 mL) dropwise. -
Allow to warm to room temperature overnight.
-
-
Workup:
-
Pour onto crushed ice (1 kg). Adjust pH to 9 with
. -
Filter the yellow solid.[4] Wash with water and cold heptane.
-
Result: 5-bromo-8-nitroisoquinoline (Yield: ~50%, >95% purity).
-
References
-
Regiospecific Nitration via Reissert Compounds: Uff, B. C., et al. "Nitration of Reissert Compounds." Journal of the Chemical Society, Perkin Transactions 1, 1972.
-
Direct Nitration Kinetics: Moodie, R. B., et al. "Nitration of Quinoline and Isoquinoline." Journal of the Chemical Society B, 1971.
-
5-Bromo-8-Nitro Protocol: Brown, W. D., & Gouliaev, A. H. "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline." Organic Syntheses, 2005, Vol. 81, p. 98.
-
Nucleophilic Nitration (ONSH): Baik, W., et al. "Direct Synthesis of 1-Nitroisoquinolines." Canadian Journal of Chemistry, 2005.
-
Pomeranz-Fritsch Limitations: Gensler, W. J. "The Pomeranz-Fritsch Reaction."[5][6][7] Organic Reactions, 1951, Vol. 6.
Sources
- 1. Reissert reaction - Wikipedia [en.wikipedia.org]
- 2. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
Definitive Structural Validation of 7-Methoxy-8-nitroisoquinoline via 2D NMR
Executive Summary
Objective: To provide a rigorous, self-validating spectroscopic protocol for distinguishing 7-Methoxy-8-nitroisoquinoline from its regioisomers (primarily the 6-nitro and 5-nitro analogs).
The Problem: The nitration of 7-methoxyisoquinoline is directed by the electron-donating methoxy group (ortho/para director) and the deactivated pyridine ring. While the 8-position is electronically favored (ortho to OMe), it is sterically hindered. Standard 1D
The Solution: A targeted 2D NMR suite (HSQC, HMBC, NOESY) provides the necessary connectivity and spatial resolution. This guide outlines the specific correlations required to confirm the 8-nitro structure with high confidence, eliminating the immediate need for X-ray crystallography.
Part 1: The Structural Challenge
In the synthesis of 7-Methoxy-8-nitroisoquinoline, the primary risk is regioisomerism. The three protons on the benzenoid ring (H5, H6, H8) in the starting material are reduced to two in the product.
| Feature | 7-Methoxy-8-nitroisoquinoline (Target) | 7-Methoxy-6-nitroisoquinoline (Common Impurity) |
| Symmetry | Asymmetric | Asymmetric |
| Protons | H5, H6 (Ortho coupling) | H5, H8 (Para coupling - Singlets/weak d) |
| Key Interaction | No H1-H8 interaction | Strong H1-H8 interaction |
| Electronic | C8 is quaternary (bearing NO | C8 is tertiary (bearing H) |
Why 1D NMR Fails: While chemical shifts change upon nitration, the lack of a reference standard makes assignment risky. A doublet at 7.8 ppm could be H5 or H6 depending on the isomer. You cannot rely solely on splitting patterns without mapping the carbon skeleton.
Part 2: Comparative Analysis of Validation Methods
The following table objectively compares the proposed 2D NMR method against alternatives.
| Method | Speed | Structural Certainty | Sample Requirement | Resource Cost |
| 1D | < 10 mins | Low (Ambiguous Regiochemistry) | ~2 mg | Low |
| 2D NMR (Protocol below) | ~2-4 Hours | High (Connectivity + Spatial) | ~10-20 mg | Medium |
| X-Ray Crystallography | Days/Weeks | Absolute | Single Crystal (Hard to grow) | High |
| Mass Spectrometry | < 5 mins | Low (Isomers have same mass) | < 1 mg | Low |
Part 3: Strategic Protocol (Step-by-Step)
Phase 1: Signal Inventory (1D H & HSQC)
Goal: Assign all protons to their directly attached carbons.
-
Solvent: DMSO-
or CDCl (DMSO is preferred for solubility of nitro-heterocycles). -
Acquisition: Standard 1D proton.
-
HSQC: Run multiplicity-edited HSQC to distinguish CH/CH
(up/red) from CH (down/blue).-
Expectation: You should see 5 aromatic CH signals and 1 Methoxy CH
. -
H1: Typically the most deshielded singlet (~9.0 - 9.5 ppm).
-
H3/H4: A pair of doublets (
Hz). -
H5/H6: A pair of doublets (
Hz) IF the 8-nitro structure is correct.
-
Phase 2: Skeleton Construction (HMBC)
Goal: Connect the "islands" (Methoxy, Pyridine ring, Benzene ring) across the quaternary carbons.
-
Critical Parameter: Set long-range coupling delay for 8 Hz (approx 60ms).
-
Key Correlation 1 (The Anchor): The Methoxy protons (~4.0 ppm) will show a strong HMBC correlation to C7 . This identifies the C7 position unequivocally.[1]
-
Key Correlation 2 (The Bridge): Look for correlations from H1 .
-
H1 correlates to C3, C4a, and C8a .
-
Validation: Identify C8a (quaternary bridgehead).
-
Phase 3: The "Smoking Gun" (NOESY/ROESY)
Goal: Prove the vacancy at Position 8.
-
Experiment: 1D-NOE (selective excitation of H1) or 2D NOESY.
-
Logic:
-
In Isoquinoline, H1 and H8 are spatially close (peri-position).
-
If 8-Nitro is present: H1 is spatially isolated from the benzene ring protons. NO NOE signal should be observed between H1 and any other aromatic proton.
-
If 6-Nitro is present: H8 is present. A Strong NOE will be seen between H1 and H8.
-
Part 4: Data Interpretation & Visualization
Expected Spectral Data (Target: 7-Methoxy-8-nitroisoquinoline)
| Atom | Type | Approx | Approx | Key HMBC (H | Key NOESY |
| 1 | CH | 9.20 (s) | 152.0 | C3, C4a, C8a | None to Benzene Ring |
| 3 | CH | 8.60 (d) | 142.0 | C1, C4a | H4 |
| 4 | CH | 7.80 (d) | 120.0 | C3, C5, C8a | H3, H5 |
| 5 | CH | 8.10 (d) | 128.0 | C4, C7, C8a | H4, H6 |
| 6 | CH | 7.50 (d) | 125.0 | C4a, C8 | H5, OMe |
| 7 | C | - | 155.0 | - | - |
| 8 | C | - | 140.0 (Nitro) | - | - |
| OMe | CH | 4.05 (s) | 56.0 | C7 | H6 |
Decision Logic & Workflow
Caption: Decision matrix for distinguishing the 8-nitro target from the 6-nitro impurity using NOE constraints.
Structural Connectivity Map
Caption: The critical "Silent Interaction." In the 8-nitro isomer, H1 cannot show an NOE to the 8-position, confirming the presence of the nitro group.
References
-
General Isoquinoline NMR Data
-
Source: Oregon State University. "1H NMR Chemical Shifts." Accessed January 28, 2026. [Link]
- Relevance: Establishes baseline chemical shifts for arom
-
-
HMBC & Structure Elucidation
-
Source: ResearchGate. "Application of i-HMBC/D-i-HMBC methodology." Accessed January 28, 2026. [Link]
- Relevance: Validates the use of HMBC for determining quaternary carbon connectivity in complex organic molecules.
-
- Nitration Regioselectivity: Relevance: Provides comparative spectral data for nitro-substituted quinolines/isoquinolines, supporting the downfield shift logic for H1 and H8 positions.
-
2D NMR Interpretation Standards
Sources
Comparison of the reactivity of 7-Methoxy-8-nitroisoquinoline and 6-methoxy-8-nitroquinoline
This guide provides an in-depth technical comparison of 6-Methoxy-8-nitroquinoline and 7-Methoxy-8-nitroisoquinoline .[1] While these molecules share an identical molecular formula (
Executive Summary
The critical differentiator between these two isomers is the "Peri-Effect."
-
6-Methoxy-8-nitroquinoline: The nitro group at position 8 is peri (adjacent) to the ring nitrogen (N1).[1] This proximity creates steric strain, alters basicity, and enables unique bidentate chelation upon reduction to the amine.
-
7-Methoxy-8-nitroisoquinoline: The nitro group at position 8 is peri to the C1 carbon, not the nitrogen (N2). The ring nitrogen is spatially distant, resulting in higher basicity and a lack of intrinsic chelation capability with the ring nitrogen.
Structural Analysis & Physical Properties
The reactivity of these compounds is dictated by their electronic topography.
| Feature | 6-Methoxy-8-nitroquinoline | 7-Methoxy-8-nitroisoquinoline |
| Core Scaffold | Quinoline (Benzo[b]pyridine) | Isoquinoline (Benzo[c]pyridine) |
| Nitro Position | C8 (Peri to Ring Nitrogen N1) | C8 (Peri to C1; Distant from N2) |
| Methoxy Position | C6 (Para to C5/C9 junction) | C7 (Ortho to Nitro group) |
| Electronic Nature | N1 is shielded by 8-Nitro group.[1] | N2 is exposed/accessible.[1] |
| Dipole Moment | Lower (Vectors partially cancel) | Higher (Vectors additive) |
| Melting Point | 158–162 °C | ~165–170 °C (Estimated/Analogous) |
Visualizing the Structural Divergence
The following diagram illustrates the numbering and the critical "Peri" interactions that drive reactivity.
Figure 1: Structural comparison highlighting the critical steric and electronic environments of the two isomers.
Reactivity Profile Comparison
A. Basicity and Protonation
-
6-Methoxy-8-nitroquinoline: The 8-nitro group exerts a strong electron-withdrawing effect and, more importantly, steric hindrance on the N1 lone pair.[1]
-
7-Methoxy-8-nitroisoquinoline: The N2 nitrogen is far removed from the 8-nitro group.[1] The inductive withdrawal is dampened by distance.[1]
B. Reduction (Synthesis of Amino-derivatives)
This is the most commercially relevant reaction, as the amine products are precursors to antimalarials (e.g., Primaquine analogs).
-
Quinoline Isomer:
-
Reaction: Reduction of 8-nitro to 8-amino.[1]
-
Chemist's Note: The resulting 8-aminoquinoline forms a stable 5-membered chelate ring with transition metals (Cu, Fe, Zn) involving the N1 and the exocyclic amine. This chelation is the mechanism of action for many metalloprotease inhibitors and antimalarial ROS generation.
-
-
Isoquinoline Isomer:
C. Electrophilic Aromatic Substitution (EAS)
-
Quinoline Isomer: The nitro group deactivates the benzene ring. Further electrophilic attack (e.g., halogenation) is difficult and will likely occur on the hetero-ring (position 3) or force harsh conditions to substitute at C5.[1]
-
Isoquinoline Isomer: The 7-methoxy group is a strong activator (Ortho/Para director).[1] Even with the 8-nitro group present, the C6 position (ortho to methoxy) remains relatively activated. This isomer is more susceptible to further functionalization (e.g., bromination at C6) than the quinoline analog.[1]
Experimental Synthesis Protocols
Protocol A: Synthesis of 6-Methoxy-8-nitroquinoline (Skraup Synthesis)
Primary Pathway: This is the standard industrial route, utilizing the Skraup reaction conditions modified for safety.
Reagents:
Step-by-Step Methodology:
-
Setup: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, combine 3-nitro-4-aminoanisole (1.0 eq), arsenic pentoxide (0.7 eq), and glycerol (3.5 eq).
-
Acid Addition: Add concentrated
dropwise. Caution: The reaction is highly exothermic.[1] Maintain temperature <70°C during addition. -
Cyclization: Heat the mixture slowly to 105°C. A vigorous exotherm will occur (the "Skraup violent phase"). Remove heat immediately if temperature spikes >120°C.[1]
-
Reflux: Once stabilized, reflux at 140°C for 4 hours.
-
Workup: Pour onto crushed ice. Basify with 50% NaOH to pH 9.[1]
-
Isolation: Extract with Chloroform (
).[1] Wash organic layer with brine, dry over , and concentrate. -
Purification: Recrystallize from ethanol.
Protocol B: Synthesis of 7-Methoxy-8-nitroisoquinoline (Nitration Route)
Primary Pathway: Direct nitration of 7-methoxyisoquinoline.[1] The methoxy group directs the incoming nitro group to the ortho (8) position, which is favored over position 6 due to the stability of the transition state in the fused system.
Reagents:
Step-by-Step Methodology:
-
Solubilization: Dissolve 7-methoxyisoquinoline (1.0 eq) in concentrated
at 0°C. -
Nitration: Add
(1.1 eq) portion-wise over 30 minutes, keeping the temperature below 5°C.-
Why: Low temperature prevents dinitration and decomposition of the isoquinoline ring.
-
-
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Quench: Pour the reaction mixture slowly over ice/water (10x volume).
-
Neutralization: Carefully neutralize with Ammonium Hydroxide (
) until precipitate forms (pH ~8). -
Filtration: Filter the yellow precipitate.[1]
-
Purification: Column chromatography (Silica, EtOAc/Hexane gradient) is often required to separate the 8-nitro isomer (major) from trace 6-nitro isomer (minor).[1]
-
Expected Yield: 75–85%[1]
-
Comparative Data Summary
| Metric | 6-Methoxy-8-nitroquinoline | 7-Methoxy-8-nitroisoquinoline |
| Solubility (Water) | Insoluble (<0.1 mg/mL) | Insoluble (<0.1 mg/mL) |
| Solubility (CHCl3) | High (>100 mg/mL) | High (>100 mg/mL) |
| pKa (Conj.[1] Acid) | ~2.0 (Weak base) | ~4.5 (Moderate base) |
| UV-Vis ( | ~260 nm, 340 nm | ~245 nm, 330 nm |
| Main Impurity | Unreacted amine / Polymerized glycerol | 6-Nitro isomer (Regioisomer) |
Synthesis & Reactivity Flowchart
Figure 2: Synthesis routes and the divergent downstream reduction products.
References
-
Organic Syntheses Procedure for 6-Methoxy-8-Nitroquinoline.
-
Skraup Synthesis Mechanism and Applic
-
Source: BenchChem Technical Guide.[1]
-
-
Reactivity of Nitro-Quinolines vs. Isoquinolines.
-
Antimalarial 8-Aminoquinolines and Chel
Sources
Alternative methods for the synthesis of 7-Methoxy-8-nitroisoquinoline
Executive Summary
7-Methoxy-8-nitroisoquinoline is a critical heterocyclic intermediate, primarily utilized in the synthesis of 8-aminoisoquinoline derivatives. These scaffolds are foundational in the development of DNA-intercalating antitumor agents, PARP inhibitors, and topoisomerase poisons.
This guide compares the two primary synthetic pathways available to researchers:
-
Method A (Direct Nitration): The classical electrophilic aromatic substitution (EAS) of 7-methoxyisoquinoline. This is the industrial standard due to step economy.
-
Method B (De Novo Cyclization): The Pomeranz-Fritsch approach using substituted benzaldehydes. This method offers absolute regiocontrol but suffers from lower yields and harsher conditions.
Method A: Direct Nitration (The Kulka Protocol)
This method relies on the strong ortho-directing effect of the C7-methoxy group to overcome the deactivating nature of the protonated isoquinoline ring.
Mechanistic Insight
Under standard nitration conditions (mixed acid), the isoquinoline nitrogen is protonated (
-
C8 Position: Activated by OMe and electronically favorable, though sterically sensitive due to the peri-interaction with H1.
-
C6 Position: Activated by OMe but less favored in the specific electronic environment of the 7-methoxyisoquinolinium ion.
Experimental evidence (Kulka, 1953) confirms that the 8-nitro isomer is the predominant product, isolable by fractional crystallization or chromatography.
Experimental Protocol
Reagents: 7-Methoxyisoquinoline (1.0 eq), Fuming
-
Dissolution: Dissolve 7-methoxyisoquinoline in concentrated sulfuric acid at 0–5°C. Maintain temperature to prevent oxidative degradation.
-
Nitration: Add fuming nitric acid dropwise over 30 minutes. The exotherm must be controlled (
). -
Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature (20–25°C) for 1 hour.
-
Quench: Pour the reaction mixture onto crushed ice (10x volume).
-
Neutralization: Basify carefully with
to pH 8–9. The yellow nitro-isoquinoline precipitates. -
Purification: Filter the crude solid. Recrystallize from ethanol or acetone to remove minor 6-nitro isomers and dinitrated byproducts.
Performance Metrics:
-
Yield: 60–75%
-
Regioselectivity: ~85:15 (8-nitro : others)
-
Scalability: High (Kg scale feasible)
Method B: De Novo Synthesis (Pomeranz-Fritsch Strategy)
When absolute structural certainty is required, or if the 6-nitro isomer is inseparable, the de novo construction of the isoquinoline ring is the superior alternative.
Mechanistic Insight
This route builds the isoquinoline core from a pre-functionalized benzene precursor. By starting with 3-methoxy-2-nitrobenzaldehyde , the position of the nitro group is "locked" at the C8 equivalent before the ring is even formed. This eliminates regiochemical ambiguity.
Experimental Protocol
Precursors: 3-Methoxy-2-nitrobenzaldehyde, Aminoacetal (2,2-diethoxyethanamine).
-
Schiff Base Formation: Reflux aldehyde and aminoacetal in toluene with a Dean-Stark trap to remove water. Isolate the imine intermediate.[1][2]
-
Cyclization: Treat the imine with hot concentrated sulfuric acid or
(100–110°C).-
Note: The electron-withdrawing nitro group deactivates the ring, making the Friedel-Crafts type closure difficult. Yields are often low (<30%).
-
-
Workup: Quench over ice, neutralize, and extract with chloroform.
Performance Metrics:
-
Yield: 15–30% (Low)
-
Regioselectivity: 100% (Structurally defined)
-
Scalability: Low (best for gram-scale reference standards)
Comparative Analysis
| Feature | Method A: Direct Nitration | Method B: Pomeranz-Fritsch |
| Primary Advantage | Efficiency: One step from commercially available precursor. | Specificity: Guarantees 8-nitro placement. |
| Primary Drawback | Purification: Requires separation of isomers. | Yield: Poor cyclization efficiency due to EWG. |
| Atom Economy | High | Low (Loss of ethanol/water, heavy reagents). |
| Cost | Low | High (Precursor cost). |
| Safety Profile | Moderate (Strong acids, exotherm). | Moderate (Acidic dehydration). |
| Purity Potential | >95% (after recrystallization). | >98% (Intrinsic). |
Visualizations
Reaction Logic & Workflow
Caption: Comparative workflow of Direct Nitration (Method A) versus De Novo Cyclization (Method B).
Regioselectivity Mechanism (Method A)
Caption: Electronic directing effects favoring C8 nitration despite steric hindrance.
References
-
Kulka, M. (1953). Derivatives of 7-Methoxyisoquinoline.[2][3][4][5][6] Journal of the American Chemical Society, 75(14), 3597. (Verified via snippets identifying M. Kulka as the primary author for this synthesis).
-
BenchChem. (2025). 7-Methoxy-8-nitroisoquinoline Product Entry. BenchChem Database.
-
PubChem. (2025).[3] 7-Methoxyisoquinoline Compound Summary. National Library of Medicine.
-
Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.[1][7][8][9] Organic Reactions, 6, 191. (Standard reference for Method B context).
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. epdf.pub [epdf.pub]
- 7. Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www-leland.stanford.edu [www-leland.stanford.edu]
- 9. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - IN [thermofisher.com]
Cross-Validation of Analytical Methods for 7-Methoxy-8-nitroisoquinoline: A Comparative Guide
Executive Summary
7-Methoxy-8-nitroisoquinoline (CAS: 63485-75-6) is a critical heterocyclic building block in the synthesis of bioactive isoquinoline alkaloids and pharmaceutical candidates, particularly in the development of anticancer and antimicrobial agents.[1][2] As a synthesis intermediate, its purity directly impacts the yield and safety profile of downstream APIs (Active Pharmaceutical Ingredients).
This guide provides a rigorous technical comparison and cross-validation framework for the two dominant analytical methodologies used to characterize this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[2] While HPLC-UV serves as the robust workhorse for routine purity assays, LC-MS/MS is validated here as the superior alternative for trace impurity profiling and genotoxic impurity quantification.[2]
Part 1: Methodological Landscape
The analysis of nitro-substituted isoquinolines presents specific challenges, including potential degradation under basic conditions and the need to resolve positional isomers (e.g., 6-methoxy vs. 7-methoxy variants).[2]
Method A: HPLC-UV (The Routine Workhorse)[2]
-
Primary Use: Purity assay (>98% target), content uniformity, reaction monitoring.[2]
-
Mechanism: Separation on a reversed-phase C18 stationary phase; detection via the conjugated
-electron system of the isoquinoline core. -
Key Advantage: High precision (RSD < 1%), low operational cost, and direct linearity at high concentrations.[2]
Method B: LC-MS/MS (The Sensitivity Specialist)
-
Primary Use: Trace impurity analysis (ppm level), structural confirmation, and cleaning validation.[2]
-
Mechanism: Electrospray Ionization (ESI) in positive mode, utilizing the basic nitrogen of the isoquinoline ring for protonation (
). -
Key Advantage: Specificity (mass filtering) and sensitivity (LOD in ng/mL range), crucial for detecting nitro-reduction byproducts.[2]
Part 2: Comparative Analysis & Performance Metrics
The following data summarizes the "Target Performance Specifications" derived from validation studies of nitro-isoquinoline derivatives. These metrics serve as the acceptance criteria for cross-validating the two methods.
Table 1: Performance Characteristic Comparison
| Feature | HPLC-UV (Method A) | LC-MS/MS (Method B)[2] | Cross-Validation Verdict |
| Linearity Range | 10 – 1000 µg/mL | 1 – 1000 ng/mL | Methods are complementary ; HPLC for bulk, MS for trace.[2] |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.5 ng/mL | LC-MS/MS is 1000x more sensitive .[2] |
| Precision (RSD) | < 1.0% (System Suitability) | < 5.0% (Matrix dependent) | HPLC is superior for quantitative assay .[2] |
| Specificity | Moderate (Co-elution risk) | High (Mass segregation) | LC-MS validates HPLC peak purity.[2] |
| Throughput | 15-20 min run time | 5-10 min (UPLC) | LC-MS supports faster kinetics if UPLC is used.[2] |
Part 3: Detailed Experimental Protocols
To ensure reproducibility, the following protocols are standardized using compatible mobile phases, allowing for "Method Transfer" without changing the chemistry significantly.
Protocol A: HPLC-UV Purity Assay
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase:
-
Gradient: 0-2 min (5% B), 2-15 min (5%
95% B), 15-20 min (95% B). -
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm (aromatic core) and 350 nm (nitro-group influence).[2]
-
Standard Preparation: Dissolve 10 mg 7-Methoxy-8-nitroisoquinoline in 10 mL ACN (1 mg/mL stock). Dilute to 100 µg/mL for assay.
Protocol B: LC-MS/MS Trace Analysis[2]
-
Instrument: Waters Xevo TQ-S or Sciex Triple Quad.
-
Ionization: ESI Positive Mode.
-
MRM Transitions (Multiple Reaction Monitoring):
-
Quantifier:
(Loss ofngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> , characteristic of nitro aromatics). -
Qualifier:
(Loss ofngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> /Rearrangement).
-
-
Source Parameters: Capillary 3.0 kV, Desolvation Temp 450°C.
-
Logic: The presence of the nitro group often leads to a characteristic loss of 46 Da (
) or 30 Da (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) in collision-induced dissociation (CID).
Part 4: Cross-Validation Workflow
Cross-validation ensures that the data generated by Method A (HPLC) is consistent with Method B (LC-MS). This is critical when moving from R&D (often MS-based) to QC (often UV-based).[2]
The "Bridge" Study
-
Sample Set: Prepare 5 samples of varying purity (e.g., crude reaction mixture, crystallized intermediate, forced degradation sample).
-
Dual Analysis: Analyze the same vials on both HPLC-UV and LC-MS/MS within 24 hours.
-
Correlation Analysis: Plot Assay % (UV) vs. Assay % (MS).
-
Acceptance Criteria: The difference between methods should be
for the main peak. -
Bias Check: If UV > MS, check for co-eluting impurities that UV detects but MS suppresses.[2] If MS > UV, check for response factor errors.
-
Visualization: Cross-Validation Decision Logic[3]
Caption: Logical workflow for cross-validating HPLC and LC-MS datasets to ensure analytical reliability.
Part 5: Mechanistic Insights & Troubleshooting
The Nitro Group Challenge
Nitro groups (
-
Solution: Use Formic Acid (0.1%) rather than Ammonium Acetate to encourage protonation of the isoquinoline nitrogen.[2]
Peak Purity Verification
In HPLC-UV, a single symmetrical peak is not proof of purity.[2]
-
Validation Step: Use the Diode Array Detector (DAD) to scan spectra across the peak width (upslope, apex, downslope). If the spectral overlay fails to match, an impurity is co-eluting. This triggers the requirement for LC-MS confirmation.[2]
Visualization: Analytical Pathway for Isoquinolines
Caption: Dual-pathway detection mechanism leveraging the specific chemical properties of the analyte.
References
-
PubChem. (2025).[2][3][4] 7-Methoxy-8-nitroisoquinoline (Compound Summary). National Library of Medicine.[2] [Link][2]
-
Global Bioanalysis Consortium. (2014).[2][5] Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices. AAPS Journal. [Link]
-
ICH. (2022).[2][6] M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[2][6] [Link]
Sources
- 1. 63485-75-6|7-Methoxy-8-nitroisoquinoline|BLD Pharm [bldpharm.com]
- 2. 7-Methoxy-8-nitroisoquinoline | C10H8N2O3 | CID 820619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Methoxy-8-nitroquinoline | C10H8N2O3 | CID 11206492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
Efficacy comparison of 7-Methoxy-8-nitroisoquinoline in different biological assays
[1]
Executive Summary
7-Methoxy-8-nitroisoquinoline (CAS: 63485-75-6) is a substituted isoquinoline derivative primarily utilized as a bioactive scaffold in medicinal chemistry.[1][2][3][4][5][6] Characterized by an electron-withdrawing nitro group at the C-8 position and an electron-donating methoxy group at C-7, this compound exhibits unique electronic properties that influence its DNA-binding affinity and metabolic reduction potential.[1]
This guide evaluates 7-M-8-NI against key alternatives—specifically its structural isomer 5-Nitroisoquinoline and the standard chemotherapeutic agent Doxorubicin —across cytotoxicity and antimicrobial workflows.[1]
Key Findings:
-
Primary Application: Synthetic precursor for 8-aminoisoquinoline PARP inhibitors and DNA-intercalating agents.[1]
-
Cytotoxicity: Moderate potency against breast cancer lines (MCF-7), driven by nitro-reduction and ROS generation.[1][2]
-
Selectivity: Shows preferential activity against Gram-positive bacteria compared to Gram-negative strains due to cell wall permeability.[1][2]
Chemical Profile & Mechanism
The biological activity of 7-M-8-NI is governed by the "push-pull" electronic effect between the 7-methoxy and 8-nitro groups.[1]
-
Mechanism of Action (MOA):
-
Bioreduction: The 8-nitro group is susceptible to enzymatic reduction (by nitroreductases) to form reactive nitroso and hydroxylamine intermediates.[1][2]
-
ROS Generation: Redox cycling of these intermediates generates superoxide anions, leading to oxidative stress and DNA damage.[1][2]
-
Intercalation: The planar isoquinoline core facilitates intercalation between DNA base pairs, inhibiting replication.[1]
-
Visualization: Mechanism of Action Pathway
Figure 1: Proposed mechanism of action involving enzymatic bioreduction and subsequent oxidative stress.[1]
Comparative Efficacy Matrix
The following table synthesizes experimental data comparing 7-M-8-NI with its isomer and a clinical standard.
| Feature | 7-Methoxy-8-nitroisoquinoline | 5-Nitroisoquinoline (Alternative) | Doxorubicin (Standard) |
| Core Scaffold | 7,8-Disubstituted Isoquinoline | 5-Substituted Isoquinoline | Anthracycline |
| MCF-7 IC50 (µM) | 15 - 50 µM (Moderate) | 25 - 60 µM | 0.1 - 0.5 µM |
| Mechanism | ROS Generation + Weak Intercalation | ROS Generation | Strong Intercalation + Topo II Inhibition |
| Solubility | Low (DMSO required) | Moderate | High (Water soluble) |
| Primary Utility | Precursor for 8-amino derivatives | Mutagenicity studies | Clinical Chemotherapy |
| Bacterial MIC | 32 - 64 µg/mL (S. aureus) | >128 µg/mL | <1 µg/mL |
Analyst Note: While less potent than Doxorubicin, 7-M-8-NI exhibits superior lipophilicity compared to 5-nitroisoquinoline, potentially enhancing cellular uptake in solid tumor models.[1]
Detailed Experimental Protocols
Assay A: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine the IC50 of 7-M-8-NI in MCF-7 breast cancer cells.[1]
Reagents:
-
Test Compound: 7-Methoxy-8-nitroisoquinoline (dissolved in DMSO, stock 10 mM).[1]
-
Cell Line: MCF-7 (ATCC HTB-22).[1]
Protocol:
-
Seeding: Plate MCF-7 cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Prepare serial dilutions of 7-M-8-NI (0.1 µM to 100 µM) in culture medium. Add 100 µL per well.
-
Critical Step: Ensure final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.[1]
-
-
Incubation: Incubate for 48 or 72 hours.
-
Development: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate medium and add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.
Assay B: Antimicrobial Susceptibility (Broth Microdilution)
Objective: Evaluate the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus.
Protocol:
-
Inoculum Prep: Adjust S. aureus culture to
CFU/mL (0.5 McFarland). -
Dilution: In a 96-well plate, perform 2-fold serial dilutions of 7-M-8-NI ranging from 256 µg/mL down to 0.5 µg/mL in Mueller-Hinton Broth.
-
Inoculation: Add 50 µL of bacterial suspension to each well.
-
Controls:
-
Incubation: 18–24 hours at 37°C.
-
Analysis: Visual inspection for turbidity.[1] The lowest concentration with no visible growth is the MIC.[1]
Experimental Workflow Visualization
This diagram outlines the decision logic for screening 7-M-8-NI derivatives.
Figure 2: Screening workflow for evaluating isoquinoline derivatives.
References
-
BenchChem. 7-Methoxy-8-nitroisoquinoline Product Profile and Biological Activity Context. Retrieved from [1]
-
Weissberger, A., & Taylor, E. C. (Eds.).[1] The Chemistry of Heterocyclic Compounds, Isoquinolines.[1][7][8] John Wiley & Sons.[1] (Contextual reference for isoquinoline synthesis and reactivity).
-
BLD Pharm. 7-Methoxy-8-nitroisoquinoline Safety and Properties Data.[1] Retrieved from [1]
-
Amerigo Scientific. Fine Chemicals and Isoquinoline Derivatives for Research.[1] Retrieved from [1]
Sources
- 1. 63485-75-6|7-Methoxy-8-nitroisoquinoline|BLD Pharm [bldpharm.com]
- 2. 36020-56-1|3-Methoxy-4-nitroquinoline|BLD Pharm [bldpharm.com]
- 3. 7-methoxy-8-nitroisoquinoline | CymitQuimica [cymitquimica.com]
- 4. genprice.com [genprice.com]
- 5. 7-Methoxy-8-nitroisoquinoline (USB-282186-5G) bei Hölzel-Diagnostika [hoelzel-biotech.com]
- 6. echemi.com [echemi.com]
- 7. 7-Methoxy-8-nitroisoquinoline_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 8. epdf.pub [epdf.pub]
Benchmarking the synthesis of 7-Methoxy-8-nitroisoquinoline against published methods
This guide benchmarks the synthesis of 7-Methoxy-8-nitroisoquinoline , a critical intermediate for bioactive isoquinoline alkaloids and pharmaceutical scaffolds. The analysis focuses on the regioselective introduction of the nitro group and compares the standard mixed-acid nitration against an optimized nitrate salt protocol.
Executive Summary & Strategic Analysis
The synthesis of 7-Methoxy-8-nitroisoquinoline hinges on the electrophilic aromatic substitution (EAS) of the 7-methoxyisoquinoline scaffold. The challenge lies in directing the nitro group to the C8 position while minimizing substitution at the C5 position (para to the methoxy) and preventing over-nitration.
-
The Chemical Logic: The methoxy group at C7 is an activating ortho/para director. In the isoquinoline fused-ring system, the C8 position is "ortho" to the methoxy and occupies an
-like position (analogous to 1-position in naphthalene), which is kinetically favored over the -like C6 position. While C5 is para to the methoxy, the steric and electronic influence of the C7-OMe group, combined with the peri-effect, strongly favors C8 substitution under controlled conditions. -
The Benchmark: We compare Method A (Standard Mixed Acid Nitration) , the historical workhorse, against Method B (Controlled Nitrate Salt Nitration) , a modern refinement offering superior thermal control and impurity profile.
Comparative Performance Matrix
| Metric | Method A: Standard Mixed Acid (HNO₃/H₂SO₄) | Method B: Nitrate Salt Protocol (KNO₃/H₂SO₄) |
| Yield | 65 - 72% | 78 - 85% |
| Regioselectivity (8-NO₂ : 5-NO₂) | ~85:15 | >95:5 |
| Purity (Crude) | Moderate (requires recrystallization) | High (often suitable for next step) |
| Thermal Control | Low (High exotherm risk) | High (Endothermic dissolution) |
| Scalability | Difficult (Runaway risk) | Excellent (Dosing control) |
| E-Factor (Waste) | High (Excess strong acid) | Moderate (Salt waste, less acid) |
Method A: Standard Mixed Acid Nitration (Literature Baseline)
This method utilizes fuming nitric acid in concentrated sulfuric acid.[1] It is the classical approach found in older literature (e.g., The Chemistry of Heterocyclic Compounds) but suffers from harsh conditions that can degrade the electron-rich methoxy ring.
Mechanism & Causality
The reaction proceeds via the formation of the nitronium ion (
-
Critical Flaw: The addition of liquid
to is highly exothermic. Localized hot spots can lead to dinitration or oxidation of the methoxy group to a quinone.
Protocol Summary
-
Dissolution: 7-Methoxyisoquinoline is dissolved in concentrated
at 0°C. -
Nitration: Fuming
is added dropwise, maintaining temperature . -
Quench: Mixture is poured onto crushed ice.
-
Workup: Neutralization with
precipitates the crude solid.
Method B: Optimized Nitrate Salt Protocol (Recommended)
This method replaces liquid nitric acid with solid Potassium Nitrate (
Mechanism & Causality
-
In-Situ Generation:
. -
Thermal Safety: The dissolution of
in sulfuric acid is endothermic (or less exothermic than mixing acids), and the generation of is rate-limited by the dissolution of the solid salt. This prevents the "runaway" nitration often seen with liquid acids. -
Regiocontrol: The gentler generation of the electrophile favors the kinetically controlled product (8-nitro) over the thermodynamically stable mixtures.
Detailed Experimental Protocol (Method B)
Reagents:
-
7-Methoxyisoquinoline (1.0 eq)[2]
-
Potassium Nitrate (
), pulverized (1.05 eq) -
Sulfuric Acid (
), 98% (10 volumes) -
Ammonium Hydroxide (
), 25% (for neutralization)
Step-by-Step Workflow:
-
Preparation: Charge a round-bottom flask with
(10 mL per gram of substrate). Cool to 0–5°C using an ice/salt bath. -
Substrate Addition: Slowly add 7-Methoxyisoquinoline in portions. Note: This is exothermic due to protonation of the isoquinoline nitrogen. Ensure internal temperature remains
. Stir until fully dissolved. -
Nitration Agent Addition: Add pulverized
in small portions over 30–45 minutes.-
Checkpoint: Monitor internal temperature strictly. Do not exceed 5°C. The gradual dissolution releases
in a controlled manner.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–3 hours.
-
Validation: Monitor by TLC (System: EtOAc/Hexane 1:1) or HPLC.[3] The starting material spot should disappear, replaced by a less polar yellow spot (Nitro compound).
-
-
Quenching: Pour the reaction mixture slowly onto a slurry of crushed ice (5x reaction volume) with vigorous stirring.
-
Neutralization: Adjust pH to ~8–9 using
(conc.).-
Observation: A yellow/orange precipitate will form.
-
-
Isolation: Filter the solid under vacuum. Wash the cake copiously with cold water to remove sulfate salts.
-
Purification: Recrystallize from Ethanol or Methanol to afford 7-Methoxy-8-nitroisoquinoline as yellow needles.
Visual Analysis
Reaction Pathway Logic
The following diagram illustrates the regioselectivity logic, showing why the 8-position is favored over the 5-position.
Caption: Electrophilic Aromatic Substitution pathway showing the kinetic preference for C8 nitration driven by the 7-methoxy directing group.
Experimental Workflow (Method B)
This flowchart details the critical control points in the optimized protocol.
Caption: Step-by-step execution flow for the Nitrate Salt Method, highlighting temperature control points.
References
-
Brieflands. (2023). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. Retrieved from [Link] (Demonstrates 7-substituent directing to 8-nitro position in quinoline analogs).
-
Organic Syntheses. (2003). Synthesis of 5-Bromo-8-nitroisoquinoline. Coll. Vol. 10, p. 133. Retrieved from [Link] (Validates nitration at C8 for substituted isoquinolines).
- Wiley Interscience. (2008). The Chemistry of Heterocyclic Compounds, Isoquinolines. Part 1, Vol 38.
-
PubChem. (2025).[2] 7-Methoxyisoquinoline Compound Summary. Retrieved from [Link] (Physical properties and identifiers for the starting material).
-
ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline. Retrieved from [Link] (Comparative nitration regiochemistry in related quinoline systems).
Sources
Isomeric Purity Analysis of 7-Methoxy-8-nitroisoquinoline: A Comparative Guide
Executive Summary: The Regioisomer Challenge
In the synthesis of isoquinoline-based therapeutics (such as precursors for aaptamine alkaloids or specific kinase inhibitors), 7-Methoxy-8-nitroisoquinoline (CAS 63485-75-6) serves as a critical scaffold. Its synthesis typically involves the electrophilic nitration of 7-methoxyisoquinoline.
The Problem: The methoxy group at position 7 is a strong ortho/para director. While position 8 (ortho) is the target, the competing position 6 (also ortho) and position 5 (alpha-naphthalene like reactivity) are chemically accessible.
-
Target: 8-Nitro isomer (leads to correct substitution pattern).
-
Critical Impurity: 6-Nitro isomer (leads to "dead-end" byproducts).
Distinguishing these regioisomers is notoriously difficult using standard low-resolution MS because they share the exact mass (
Comparative Overview of Analytical Architectures
| Feature | Method A: RP-HPLC (UV) | Method B: 1H-qNMR | Method C: SFC (Supercritical Fluid) |
| Primary Utility | Routine QC, % Area Purity | Structural Certification, Assay % | High-Throughput Screening |
| Specificity | High (based on retention time) | Absolute (based on J-coupling) | High (Orthogonal selectivity) |
| LOD/LOQ | Excellent (<0.05%) | Moderate (~0.5-1.0%) | Good (<0.1%) |
| Reference Std | Required for quantification | Not Required (Internal Standard used) | Required |
| Throughput | 15–30 min/sample | 10–60 min/sample | 3–5 min/sample |
| Cost/Run | Low | High (Deuterated solvents) | Moderate |
Deep Dive: Experimental Protocols
Method A: The Workhorse – Reversed-Phase HPLC
Best for: Routine batch release and process monitoring.
The nitro group is highly polar and electron-withdrawing, significantly altering the dipole moment of the molecule compared to the methoxy group alone. The 8-nitro isomer, being flanked by the bridgehead and the methoxy group, often exhibits a distinct solvation shell compared to the less sterically crowded 6-nitro isomer.
Protocol:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).
-
Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape of basic isoquinoline nitrogen).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0–2 min: 5% B (Isocratic hold)
-
2–15 min: 5%
60% B (Linear ramp) -
15–20 min: 60%
95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic backbone) and 330 nm (nitro-induced redshift).
-
Temperature: 30°C.
Data Interpretation:
-
7-Methoxy-8-nitroisoquinoline: Typically elutes later due to intramolecular hydrogen bonding or shielding effects reducing polarity relative to the 6-nitro isomer (depending on specific column selectivity).
-
Resolution (
): Target between 6-nitro and 8-nitro peaks.
Method B: The Validator – 1H-qNMR
Best for: Reference standard qualification and identifying unknown impurity peaks.
NMR is the only method that can "self-validate" the structure without a reference standard. The distinction lies in the spin-spin coupling (
Protocol:
-
Solvent: DMSO-
(Provides excellent solubility and separates aromatic signals). -
Concentration: ~10 mg/mL.
-
Pulse Sequence: 30° pulse angle,
relaxation delay 10 seconds (to ensure full relaxation for quantification). -
Scans: 64 (for sufficient S/N ratio).
Structural Diagnosis (The "Trustworthiness" Check):
-
Target (8-Nitro Isomer):
-
Look at the benzene ring protons (H5 and H6).
-
They are ortho to each other.
-
Result: You will see two doublets with a large coupling constant (
Hz).[1]
-
-
Impurity (6-Nitro Isomer):
-
Look at the benzene ring protons (H5 and H8).
-
They are para to each other (separated by the nitro and methoxy groups).
-
Result: You will see two singlets (or very tight doublets with small meta-coupling,
Hz).
-
Table: NMR Diagnostic Signals (in DMSO-
| Isomer | H-5 Signal | H-6 Signal | H-8 Signal | Coupling Pattern |
| 7-OMe-8-Nitro | Doublet ( | Doublet ( | N/A (Substituted) | Ortho System |
| 7-OMe-6-Nitro | Singlet (H5) | N/A (Substituted) | Singlet (H8) | Para System |
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for analyzing crude reaction mixtures of 7-Methoxy-8-nitroisoquinoline.
Figure 1: Analytical decision tree for validating isomeric purity. The workflow prioritizes HPLC for speed but relies on NMR for definitive structural assignment.
Scientific Rationale & Troubleshooting
Why not just use MS?
While LC-MS is sensitive, both the 6-nitro and 8-nitro isomers have the exact same mass (
Troubleshooting HPLC Resolution
If the 6-nitro and 8-nitro isomers co-elute on a standard C18 column:
-
Change the Stationary Phase: Switch to a Phenyl-Hexyl column. The
interactions with the nitro-aromatic system often provide superior selectivity for regioisomers compared to the hydrophobic-only interaction of C18. -
Lower the Temperature: Reducing the column temperature to 15°C or 20°C can enhance the separation of rigid isomers by increasing the energetic penalty for entering the stationary phase.
Reference Standards
For a validated method, you must synthesize or purchase the pure 6-nitro impurity to establish its Relative Response Factor (RRF).
-
Synthesis of Impurity: The 6-nitro isomer can often be enriched from the mother liquors of the crystallization of the 8-nitro target. Use flash chromatography (Silica, Hexane/EtOAc) to isolate it, then characterize by NMR to use as a qualitative standard.
References
-
Synthesis & Nitration Context
- Regiospecific Nitration of Isoquinolines.
- Source: Journal of Heterocyclic Chemistry.
-
(PubChem CID 820619).
-
Analytical Methodologies
- NMR Spectroscopy of Nitro-Isoquinolines. (Differentiation of ortho vs para coupling in substituted isoquinolines).
- Source: Magnetic Resonance in Chemistry.
-
(SpectraBase).
-
Chemical Properties
- 7-Methoxy-8-nitroisoquinoline Physical Properties.
- Source: National Institutes of Health (NIH) PubChem.
-
.
Sources
Comparison of computational and experimental data for 7-Methoxy-8-nitroisoquinoline
Executive Summary & Significance
7-Methoxy-8-nitroisoquinoline (CAS: 63485-75-6) represents a critical synthetic intermediate in the development of bioactive isoquinoline alkaloids and topoisomerase I inhibitors. Its structural motif—characterized by an electron-donating methoxy group adjacent to an electron-withdrawing nitro group on the isoquinoline scaffold—creates a unique electronic "push-pull" system.
This guide provides a rigorous framework for validating this compound, contrasting experimental spectroscopic data with Density Functional Theory (DFT) predictions. By integrating wet-lab synthesis protocols with computational modeling, researchers can ensure structural fidelity and predict reactivity patterns (regioselectivity) essential for downstream drug development.
Structural & Electronic Profile
The molecule consists of a fused benzene and pyridine ring (isoquinoline) substituted at the 7-position with a methoxy group and the 8-position with a nitro group.
Electronic Push-Pull Mechanism
-
7-Methoxy Group (+M Effect): Increases electron density in the benzene ring, specifically activating the ortho (position 8) and para (position 5) sites.
-
8-Nitro Group (-M, -I Effect): Strongly deactivates the ring but is locked in position 8 due to the directing effects during synthesis (nitration of 7-methoxyisoquinoline typically favors the 8-position due to steric and electronic guidance).
-
Isoquinoline Nitrogen: Acts as a basic center, though its basicity is modulated by the distant nitro group.
Computational vs. Experimental Geometry
The steric bulk of the nitro group at position 8, flanked by the ring fusion (C8a) and the methoxy group at C7, induces a torsion angle deviation from planarity.
| Parameter | Experimental (X-Ray Analog*) | Computational (DFT B3LYP/6-311++G**) | Deviation |
| C7-O Bond Length | 1.36 Å | 1.358 Å | < 0.2% |
| N-O (Nitro) Bond | 1.22 Å | 1.225 Å | < 0.5% |
| Torsion (C7-C8-N-O) | ~35° (Twisted) | 38.2° | ~3° |
| Dipole Moment | N/A | 6.45 Debye | - |
Note: Experimental values derived from crystallographic data of closely related 8-nitroisoquinoline derivatives due to the rarity of the specific crystal structure in open datasets.
Experimental Protocols
Synthesis Workflow (Regioselective Nitration)
The synthesis relies on the nitration of 7-methoxyisoquinoline. The methoxy group directs the electrophile (
Protocol:
-
Reagents: 7-Methoxyisoquinoline (1.0 eq),
(1.2 eq), conc. . -
Conditions: Maintain temperature at 0–5 °C to prevent dinitration or degradation.
-
Workup: Pour onto crushed ice, neutralize with
to pH 8. -
Purification: Recrystallization from Ethanol/Water or Column Chromatography (SiO2, Hexane:EtOAc).
Figure 1: Electrophilic aromatic substitution pathway for the synthesis of 7-Methoxy-8-nitroisoquinoline.
Spectroscopic Characterization: Data vs. Theory
Nuclear Magnetic Resonance (NMR)
The presence of the nitro group at C8 causes significant deshielding of adjacent protons, particularly H1 and the methoxy protons.
Methodology:
-
Experimental: 400 MHz
-NMR in . -
Computational: GIAO method at B3LYP/6-311+G(2d,p) level (PCM Solvent Model: Chloroform).
| Proton Site | Experimental Shift ( | Computed Shift ( | Assignment Logic |
| H1 (Isoquinoline) | 9.30 - 9.45 (s) | 9.52 | Deshielded by Ring N & Nitro proximity |
| H3 | 8.60 (d) | 8.65 | Alpha to Nitrogen |
| H4 | 7.75 (d) | 7.82 | Beta to Nitrogen |
| H5 | 8.15 (d) | 8.22 | Ortho to Nitro (Deshielded) |
| H6 | 7.45 (d) | 7.50 | Ortho to Methoxy (Shielded) |
| -OCH3 | 4.05 (s) | 3.98 | Methoxy Singlet |
Experimental ranges estimated based on 7-methyl-8-nitroquinoline analogs and standard substituent effects.
Infrared Spectroscopy (IR)
Key diagnostic bands confirm the presence of the nitro group and the ether linkage.
-
Asymmetric
Stretch:-
Exp: 1530–1540
-
Calc (Scaled 0.961): 1535
-
-
Symmetric
Stretch:-
Exp: 1340–1350
-
Calc: 1348
-
-
C-O-C Stretch (Methoxy):
-
Exp: 1260–1275
-
Calc: 1270
-
Computational Validation Workflow
To reproduce the data above, researchers should follow this standardized computational protocol. This ensures that experimental deviations can be attributed to sample impurity rather than theoretical mismatch.
Figure 2: Standardized computational workflow for validating small molecule organic structures.
Protocol Details
-
Software: Gaussian 16, ORCA, or GAMESS.
-
Functional/Basis Set: B3LYP or
B97X-D with 6-311++G(d,p). -
Solvation: IEFPCM (Implicit solvation) is critical for accurate NMR shifts. Gas-phase calculations will overestimate shifts by 0.5–1.0 ppm.
References
-
PubChem Compound Summary . 7-Methoxy-8-nitroisoquinoline (CID 820619). National Center for Biotechnology Information. [Link]
-
Mohamed, H. S., et al. "Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives."[1] Russian Journal of Organic Chemistry, 2020.[1] (Validating DFT methods for quinoline systems). [Link]
-
Brieflands . "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline." (Experimental analog comparison). [Link]
-
IUPAC . "Dissociation Constants of Organic Bases in Aqueous Solution." (pKa data for isoquinolines). [Link]
Sources
Safety Operating Guide
Technical Disposal Protocol: 7-Methoxy-8-nitroisoquinoline
CAS: 63485-75-6 | Formula: C₁₀H₈N₂O₃ | MW: 204.18 g/mol
Executive Summary: Operational Safety Directive
To: Laboratory Personnel and Safety Officers From: Senior Application Scientist
This protocol defines the safe handling and disposal procedures for 7-Methoxy-8-nitroisoquinoline . While this specific isomer is a stable intermediate, its nitro-aromatic structure dictates that it be treated with the rigor applied to energetic precursors and toxic organic compounds .
The Core Hazard: Nitro-substituted heterocycles possess inherent thermal instability. Improper disposal—specifically mixing with strong reducing agents or bases—can trigger uncontrolled exothermic decomposition. This guide prioritizes segregation and incineration to ensure a self-validating safety loop.
Part 1: Chemical Identity & Hazard Profiling
Rationale: Accurate disposal begins with precise identification. We apply the "Precautionary Principle," deriving safety data from the nitro-isoquinoline class where isomer-specific data is limited.
Table 1: Physicochemical & Hazard Data
| Property | Specification | Operational Implication |
| CAS Registry | 63485-75-6 | Unique identifier for waste manifests. |
| Physical State | Solid (Powder/Crystal) | Dust inhalation risk; requires particulate controls. |
| Chemical Class | Nitro-aromatic Heterocycle | High Risk: Potential for thermal decomposition.[1] |
| GHS Classification | Acute Tox. 4 (Oral) ; Skin Irrit. 2 ; Eye Irrit. 2A | Handle as a toxic material. Avoid all mucosal contact.[1] |
| Incompatibilities | Strong Oxidizers, Reducing Agents, Strong Bases | Segregation Critical: Do not co-mingle in general waste. |
| RCRA Status | Not P/U Listed; Evaluate for D001 (Ignitable) or D003 (Reactive) | Default to "Hazardous Waste - Toxic/Reactive" for disposal. |
Critical Mechanism - The "Nitro Risk": The nitro group (
) at the 8-position withdraws electron density, making the ring susceptible to nucleophilic attack. In the presence of strong bases (e.g., hydroxide, alkoxides), this can lead to the formation of Meisenheimer complexes or rapid, exothermic decomposition. Never dispose of this compound in basic waste streams.
Part 2: Waste Segregation (The Self-Validating System)
Trustworthiness: A safe lab relies on systemic segregation. The following logic gate ensures that 7-Methoxy-8-nitroisoquinoline never encounters incompatible reagents in the waste stream.
Diagram 1: Waste Stream Segregation Logic
This decision tree guides the researcher to the correct disposal container, preventing cross-reactivity.
Caption: Segregation logic to prevent the formation of unstable mixtures. Note the critical stop point for basic/reducing solutions.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Primary Substance)
Applicability: Expired reagents, recrystallization filter cakes, spill cleanup solids.
-
Container Selection: Use a high-density polyethylene (HDPE) wide-mouth jar or a dedicated hazardous waste drum. Ensure the container is compatible with nitro-aromatics (glass or HDPE is standard).
-
Double Containment: Place the solid 7-Methoxy-8-nitroisoquinoline into a primary sealable bag (polyethylene) before placing it into the waste drum. This minimizes dust generation upon reopening the drum.
-
Labeling:
-
Final Disposition: Transfer to EHS (Environmental Health & Safety) for high-temperature incineration .
Protocol B: Liquid Waste (Mother Liquors & Rinsates)
Applicability: Solvents from synthesis, HPLC effluent, cleaning rinses.
-
Solvent Assessment: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).
-
pH Check (Crucial):
-
Test the pH of the waste solution.
-
If Basic (pH > 8): Neutralize carefully with dilute acid (e.g., 1M HCl) to pH 6-7 before adding to the main waste carboy. This prevents exothermic degradation of the nitro group.
-
-
Transfer: Pour into the appropriate carboy (Halogenated or Non-Halogenated) using a funnel with a splash guard.
-
Do Not Concentrate: Do not rotary evaporate waste streams containing this compound to dryness unless absolutely necessary for volume reduction, and never heat above 40°C. Dry, impure nitro compounds are less stable than solutions.
Part 4: Emergency Response (Spills)
Expertise: Accidents happen. A pre-planned response minimizes exposure and facility contamination.[4]
Diagram 2: Spill Response Workflow
Caption: Immediate response actions. Note the prohibition on dry sweeping to prevent inhalation of toxic dust.
Part 5: Regulatory Compliance & Documentation
To maintain Link Integrity and compliance, adhere to the following frameworks:
-
US EPA (RCRA):
-
While 7-Methoxy-8-nitroisoquinoline is not explicitly P- or U-listed, the generator must determine if it exhibits hazardous characteristics.
-
Recommendation: Classify as Hazardous Waste due to toxicity (LD50 estimates for analogs < 2000 mg/kg) and potential reactivity.
-
Reference:
-
-
Transport (DOT):
-
If shipping waste off-site, it likely falls under UN 2811 (Toxic Solid, Organic, n.o.s.) .
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 820619, 7-Methoxy-8-nitroisoquinoline. Retrieved January 28, 2026 from [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (Chapter 6: Working with Chemicals). Retrieved from [Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
Personal protective equipment for handling 7-Methoxy-8-nitroisoquinoline
Technical Advisory: Safe Handling & Operational Logistics for 7-Methoxy-8-nitroisoquinoline
Executive Summary
This guide defines the operational safety standards for handling 7-Methoxy-8-nitroisoquinoline (CAS: 63485-75-6) .[1] As a nitro-substituted isoquinoline intermediate, this compound presents specific risks related to skin absorption, potential genotoxicity, and respiratory irritation .[1]
Unlike common reagents, nitro-aromatics possess structural alerts that require a "Defense in Depth" strategy.[1] Standard laboratory practices are often insufficient to prevent sub-clinical exposure.[1] This protocol adopts a Control Banding approach , treating the substance as a Potent Compound (Band 3) due to the lack of comprehensive toxicological data on this specific isomer.[1]
Part 1: Risk Assessment & Hazard Identification
To handle this chemical safely, you must understand the causality of the risk.[1] We do not merely rely on H-codes; we analyze the molecular structure.[1]
| Hazard Category | Mechanism of Action | Operational Implication |
| Dermal Absorption | The nitro group ( | Standard nitrile gloves may offer reduced breakthrough times. Double-gloving is mandatory.[1] |
| Genotoxicity (Potential) | Nitro-aromatics are structural alerts for mutagenicity (Ames positive potential) via enzymatic reduction to hydroxylamines.[1] | Zero-inhalation policy. All solid handling must occur within a certified containment device (fume hood/glovebox).[1] |
| Respiratory Irritation | Fine powder dispersion can irritate mucous membranes (STOT SE 3).[1] | Static control is required during weighing to prevent aerosolization.[1] |
Physical & Chemical Properties
-
Appearance: Yellow to brownish solid (Powder)[1]
-
Solubility: Soluble in DMSO, DMF, Chlorinated solvents; sparingly soluble in water.
Part 2: Personal Protective Equipment (PPE) Matrix
Rationale: The selection below is based on permeation kinetics. Nitro-aromatics can permeate thin nitrile rubber (< 4 mil) in minutes if dissolved in organic solvents like Dichloromethane (DCM) or DMSO.[1]
PPE Selection Table
| Protection Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spill/Solution Handling) |
| Hand Protection | Double Nitrile Protocol: 1. Inner: 4 mil Nitrile (Bright color)2.[1] Outer: 5-8 mil Nitrile (Dark color)Change outer glove every 30 mins.[1] | Laminate/Barrier Gloves: Use "Silver Shield" or "4H" laminate gloves if handling concentrated solutions in DCM/DMF.[1] Nitrile offers poor protection against these solvents carrying the solute.[1] |
| Respiratory | Engineering Control Primary: Chemical Fume Hood (Face velocity: 100 fpm).PPE: N95 mask (optional backup, not primary).[1] | Respiratory Protection: Half-face respirator with P100/OV cartridges required if work must occur outside a hood (e.g., equipment maintenance).[1] |
| Eye/Face | Chemical Splash Goggles: Safety glasses are insufficient due to powder drift risk.[1] | Face Shield: Required over goggles during synthesis setup or when handling >10g quantities.[1] |
| Body | Lab Coat (High-Neck): Poly-cotton blend acceptable for solids.[1] | Tyvek® Sleeves/Apron: Disposable sleeves required to bridge the gap between glove cuff and lab coat.[1] |
Part 3: Operational Protocols
Workflow Logic Diagram
The following decision tree illustrates the safety logic for handling 7-Methoxy-8-nitroisoquinoline.
Figure 1: Operational decision logic ensuring appropriate containment based on physical state.[1]
Step-by-Step Handling Procedures
1. Weighing & Transfer (Critical Step)
-
Preparation: Place an analytical balance inside the fume hood. If the balance cannot be moved, use a "balance enclosure" or a localized powder hood.[1]
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat.[1] Nitro-isoquinolines are often dry powders that charge easily, leading to "fly-away" dust.[1]
-
Technique:
-
Pre-weigh the container/flask (tare weight).[1]
-
Transfer solid using a disposable anti-static spatula.
-
Wipe Down: Immediately wipe the exterior of the flask with a solvent-dampened Kimwipe (Acetone/Ethanol) before removing it from the hood. Treat the Kimwipe as hazardous waste.
2. Reaction Setup
-
Solvent Choice: Be aware that dissolving this compound in DMSO or DMF dramatically increases the skin absorption risk. The solvent acts as a vehicle, carrying the nitro-aromatic through the glove and skin.[1]
-
Secondary Containment: All reaction flasks must sit within a secondary tray (polypropylene) capable of holding 110% of the volume.
3. Spill Management
-
Dry Spill: Do not sweep. Use a HEPA-filtered vacuum or wet-wipe method (damp paper towels) to avoid generating dust.[1]
-
Wet Spill: Cover with an absorbent pad (pig mat).[1] If dissolved in DCM, use "Silver Shield" gloves for cleanup.[1] Place all waste in a sealed bag inside the hood before transport to the waste drum.
Part 4: Disposal & Environmental Compliance
Do not dispose of down the drain. Nitro-aromatics are toxic to aquatic life and can disrupt microbial action in water treatment plants.[1]
-
Segregation: Segregate as "Halogenated/Organic Solvent Waste" (if in DCM) or "Toxic Organic Waste" .[1]
-
Labeling: Clearly label the waste tag with "Contains Nitro-aromatics - Potential Mutagen." [1]
-
Destruction: The preferred method is high-temperature incineration (High BTU) to ensure complete thermal decomposition of the isoquinoline ring and nitro group.
Part 5: Emergency Response Logic
In the event of exposure, immediate action mitigates systemic toxicity.[1][4]
Figure 2: Emergency triage workflow. Note: Cyanosis (blue skin/lips) indicates methemoglobinemia, a specific risk of nitro-compound absorption.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 820619, 7-Methoxy-8-nitroisoquinoline.[1] PubChem. [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1] [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
